4-Pyridylmethylphosphonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
pyridin-4-ylmethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8NO3P/c8-11(9,10)5-6-1-3-7-4-2-6/h1-4H,5H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAPICFMLRVVSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508302 | |
| Record name | [(Pyridin-4-yl)methyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80241-43-6 | |
| Record name | [(Pyridin-4-yl)methyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 4-Pyridylmethylphosphonic Acid
Abstract
This technical guide provides a comprehensive, in-depth overview of the synthesis of 4-pyridylmethylphosphonic acid, a valuable building block in pharmaceutical and materials science. The primary focus is on the robust and widely adopted two-step synthetic route commencing from 4-(chloromethyl)pyridine. This process involves the classic Michaelis-Arbuzov reaction to form a phosphonate ester intermediate, followed by acidic hydrolysis to yield the final product. This document is intended for researchers, chemists, and drug development professionals, offering detailed mechanistic insights, a field-tested experimental protocol, discussion of critical process parameters, and essential safety considerations.
Introduction and Significance
This compound and its derivatives are of significant interest due to their role as versatile intermediates and pharmacologically active agents. The phosphonic acid moiety is a well-known phosphate mimic, enabling these compounds to interact with biological systems, particularly enzymes that process phosphorylated substrates. Their applications span from the development of enzyme inhibitors to their use as ligands in coordination chemistry and materials science.
The synthesis from 4-(chloromethyl)pyridine offers a reliable and scalable pathway to this important molecule. This guide will elucidate the chemical principles and practical considerations necessary for the successful execution of this synthesis in a laboratory setting.
Reaction Overview and Mechanism
The synthesis is a two-stage process:
-
Stage 1: Michaelis-Arbuzov Reaction. 4-(Chloromethyl)pyridine hydrochloride is reacted with a trialkyl phosphite, typically triethyl phosphite, to form the intermediate diethyl (pyridin-4-ylmethyl)phosphonate.
-
Stage 2: Acidic Hydrolysis. The resulting phosphonate ester is hydrolyzed under strong acidic conditions (e.g., concentrated hydrochloric acid) to cleave the ethyl ester groups, yielding the final this compound.
The Michaelis-Arbuzov Reaction Mechanism
Discovered by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, this reaction is a cornerstone for forming carbon-phosphorus bonds.[1][2] The mechanism proceeds in two distinct SN2 steps:
-
Nucleophilic Attack: The reaction begins with the nucleophilic phosphorus atom of the triethyl phosphite attacking the electrophilic benzylic carbon of 4-(chloromethyl)pyridine. This forms a quaternary phosphonium salt intermediate.[2][3]
-
Dealkylation: The displaced chloride ion then acts as a nucleophile, attacking one of the electrophilic ethyl carbons of the phosphonium salt. This results in the formation of the stable pentavalent phosphonate ester and a volatile ethyl chloride byproduct.[2]
Acidic Hydrolysis Mechanism
The hydrolysis of the diethyl phosphonate ester is typically performed with concentrated hydrochloric acid under reflux. The reaction proceeds via nucleophilic acyl substitution on the phosphorus center, protonation of the ethoxy groups, and their subsequent departure as ethanol. This is a stepwise process, ultimately yielding the desired phosphonic acid.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on established procedures. Researchers should adapt it based on their specific laboratory conditions and scale.
Stage 1: Synthesis of Diethyl (pyridin-4-ylmethyl)phosphonate
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen/argon inlet, and a dropping funnel. Ensure all glassware is flame-dried to exclude moisture. A magnetic stirrer is placed in the flask.
-
Reagent Charging: Charge the flask with 4-(chloromethyl)pyridine hydrochloride (1.0 eq).
-
Solvent/Reagent Addition: Add triethyl phosphite (2.0 - 2.5 eq) to the flask via the dropping funnel. Triethyl phosphite often serves as both the reagent and the solvent in this reaction. Using an excess ensures the complete conversion of the starting material.
-
Reaction Conditions: Heat the reaction mixture to 120-140°C under an inert atmosphere.[4] The reaction is typically monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is usually complete within 3-6 hours.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the excess triethyl phosphite under reduced pressure (high vacuum distillation).
-
Dissolve the resulting crude oil in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acidic impurities, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude diethyl (pyridin-4-ylmethyl)phosphonate, which can be purified by column chromatography if necessary.
-
Stage 2: Hydrolysis to this compound
-
Apparatus Setup: To the flask containing the crude diethyl (pyridin-4-ylmethyl)phosphonate, add a magnetic stirrer and fit it with a reflux condenser.
-
Hydrolysis: Add concentrated hydrochloric acid (~6M HCl) in excess. Heat the mixture to reflux (approximately 100-110°C).
-
Isolation and Purification:
-
Monitor the reaction for the disappearance of the starting ester by TLC or LC-MS.
-
Once complete, cool the reaction mixture. The product may precipitate upon cooling.
-
Concentrate the solution under reduced pressure to remove water and excess HCl. This often results in a solid or a thick oil.
-
The crude product can be purified by recrystallization. A common method involves dissolving the crude solid in a minimal amount of hot water and then adding ethanol or acetone to induce precipitation of the pure this compound.
-
Filter the solid, wash with a cold solvent (e.g., acetone or ethanol), and dry under vacuum.
-
Optimization and Key Considerations
Successful synthesis requires careful control over several parameters. The following table summarizes key variables and their impact on the reaction outcome.
| Parameter | Stage | Recommended Range | Rationale & Field Insights |
| Reagent Purity | 1 & 2 | >98% | Impurities in 4-(chloromethyl)pyridine can lead to side reactions. Water contamination in Stage 1 will hydrolyze the triethyl phosphite. |
| Reaction Temperature | 1 | 120-160°C | Critical for the Arbuzov reaction rate. Temperatures below 120°C are often sluggish. Above 160°C, the risk of side reactions and decomposition increases.[4] |
| Solvent | 1 | Neat or High-boiling solvent | Using triethyl phosphite as the solvent is common and efficient. If a co-solvent is needed, toluene or xylene can be used. |
| Acid Concentration | 2 | 6M - 12M HCl | Higher acid concentration accelerates the hydrolysis of the stable phosphonate ester. However, extremely harsh conditions can risk degradation of the pyridine ring. |
| Inert Atmosphere | 1 | Required (N₂ or Ar) | Trialkyl phosphites are susceptible to oxidation. An inert atmosphere is crucial to prevent the formation of phosphate byproducts and ensure high yields. |
Safety Precautions
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
4-(Chloromethyl)pyridine Hydrochloride: This compound is a corrosive and toxic solid.[7] Avoid inhalation of dust and direct contact with skin and eyes.[7][8]
-
Triethyl Phosphite: This is a flammable liquid with a strong, unpleasant odor.[9] It is an irritant and should be handled with care. Ensure there are no ignition sources nearby.[9][10]
-
Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Releases toxic fumes. Always handle in a fume hood.
-
Pressure: The reaction in Stage 1 generates ethyl chloride, a volatile gas. The apparatus should not be a closed system to avoid pressure buildup.
Proper disposal of chemical waste must adhere to local and institutional regulations.[6]
Conclusion
The synthesis of this compound from 4-(chloromethyl)pyridine via the Michaelis-Arbuzov reaction and subsequent hydrolysis is a reliable and well-established method. By understanding the underlying mechanisms and carefully controlling key experimental parameters such as temperature, reagent purity, and atmospheric conditions, researchers can achieve high yields of the desired product. The insights and detailed protocol provided in this guide serve as a valuable resource for scientists engaged in the synthesis of this and related phosphonic acid compounds.
References
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Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]
-
Ankathi, S. (2017). Synthesis of Phosphonates via Michaelis–Arbuzov Reaction. Current Organic Synthesis, 14(6). Retrieved from [Link]
- Google Patents. (2015). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
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Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from [Link]
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Organic Syntheses. (n.d.). DIETHYL BENZYLPHOSPHONATE. Retrieved from [Link]
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YouTube. (2020). 100 Name Reactions (023) - Michaelis-Arbuzov Phosphonate Synthesis. Retrieved from [Link]
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MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [Link]
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MDPI. (2021). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Retrieved from [Link]
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UNH Scholars' Repository. (2020). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. Retrieved from [Link]
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Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]
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National Institutes of Health. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Retrieved from [Link]
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National Institutes of Health. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Retrieved from [Link]
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Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]
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PubChem. (n.d.). Diethyl (pyridin-2-ylmethyl)phosphonate. Retrieved from [Link]
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Gelest, Inc. (2015). TRIETHYLPHOSPHITE - Safety Data Sheet. Retrieved from [Link]
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Durham Tech. (n.d.). SAFETY DATA SHEET - Triethyl phosphite. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 4-Pyridylmethylphosphonic Acid via the Michaelis-Arbuzov Reaction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Pyridylmethylphosphonic acid and its derivatives are crucial building blocks in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive overview of a robust and widely utilized method for its synthesis: the Michaelis-Arbuzov reaction. This document will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested experimental protocols, and offer insights into the critical parameters that ensure a successful and high-yield synthesis. The information presented herein is curated for researchers and professionals in drug development, aiming to provide a thorough understanding of the synthesis and characterization of this important molecule.
Introduction: The Significance of this compound in Drug Discovery
Phosphonic acids are recognized as valuable pharmacophores due to their ability to mimic phosphates in biological systems, while exhibiting enhanced stability against enzymatic hydrolysis. The pyridine moiety is also a privileged scaffold in drug design, known for its ability to engage in various biological interactions. The combination of these two functionalities in this compound creates a versatile platform for the development of novel therapeutics targeting a broad spectrum of diseases. Its structural analogs have shown promise as enzyme inhibitors, haptens for catalytic antibodies, and components of targeted drug delivery systems. A reliable and scalable synthesis is therefore paramount for advancing research and development in these areas.
The Michaelis-Arbuzov Reaction: A Cornerstone of C-P Bond Formation
First discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, the Michaelis-Arbuzov reaction has become a fundamental tool in organophosphorus chemistry.[1][2] The reaction facilitates the formation of a carbon-phosphorus bond, converting a trialkyl phosphite into a phosphonate through reaction with an alkyl halide.[1]
The Reaction Mechanism
The synthesis of this compound via the Michaelis-Arbuzov reaction is a two-step process. The first step involves the formation of a dialkyl 4-pyridylmethylphosphonate intermediate, which is then hydrolyzed to the final phosphonic acid product.
The mechanism of the Michaelis-Arbuzov reaction is initiated by the nucleophilic attack of the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide (in this case, 4-(chloromethyl)pyridine). This SN2 reaction forms a trialkoxyphosphonium salt as an intermediate.[1][3] The displaced halide ion then attacks one of the alkyl groups of the phosphonium salt in a second SN2 reaction, leading to the formation of the final phosphonate ester and an alkyl halide byproduct.[3]
dot graph Michaelis_Arbuzov_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
reactant1 [label="Trialkyl Phosphite", fillcolor="#F1F3F4"]; reactant2 [label="4-(Chloromethyl)pyridine", fillcolor="#F1F3F4"]; intermediate [label="Trialkoxyphosphonium Salt\n(Intermediate)", shape=ellipse, fillcolor="#FBBC05"]; product1 [label="Dialkyl 4-Pyridylmethylphosphonate", fillcolor="#34A853", fontcolor="#FFFFFF"]; product2 [label="Alkyl Halide", fillcolor="#EA4335", fontcolor="#FFFFFF"];
reactant1 -> intermediate [label="SN2 Attack"]; reactant2 -> intermediate; intermediate -> product1 [label="SN2 Attack by Halide"]; intermediate -> product2; } caption: "Michaelis-Arbuzov Reaction Mechanism for Phosphonate Synthesis"
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Step 1: Synthesis of Diethyl 4-Pyridylmethylphosphonate
This procedure details the core Michaelis-Arbuzov reaction to form the phosphonate ester intermediate.
Materials and Equipment:
-
4-(Chloromethyl)pyridine hydrochloride
-
Triethyl phosphite
-
Anhydrous toluene (or another suitable high-boiling solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Nitrogen or argon inert atmosphere setup
-
Standard laboratory glassware for workup
Procedure:
-
To a solution of 4-(chloromethyl)pyridine hydrochloride in a suitable solvent, add triethyl phosphite.
-
Heat the reaction mixture to reflux (typically around 145°C) under an inert atmosphere.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.[4]
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Hydrolysis of Diethyl 4-Pyridylmethylphosphonate to this compound
This step converts the phosphonate ester to the final phosphonic acid.
Materials and Equipment:
-
Diethyl 4-pyridylmethylphosphonate
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Apparatus for vacuum filtration
Procedure:
-
To the diethyl 4-pyridylmethylphosphonate, add an excess of concentrated hydrochloric acid.[5]
-
Heat the mixture to reflux and maintain for several hours (typically 4-12 hours).[5]
-
Monitor the reaction by TLC or ³¹P NMR spectroscopy to confirm the disappearance of the starting material and the formation of the product.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess HCl and water under reduced pressure.
-
The resulting solid is the crude this compound. It can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Key Reaction Parameters and Optimization
The success of the synthesis hinges on careful control of several key parameters. The following table summarizes typical conditions and expected outcomes.
| Parameter | Step 1: Michaelis-Arbuzov | Step 2: Hydrolysis | Rationale and Field-Proven Insights |
| Starting Materials | 4-(Chloromethyl)pyridine hydrochloride, Triethyl phosphite | Diethyl 4-pyridylmethylphosphonate | 4-(Chloromethyl)pyridine hydrochloride is a common and stable starting material.[6] Triethyl phosphite is often used due to its reactivity and the volatile nature of the ethyl chloride byproduct. |
| Solvent | Toluene or neat (solvent-free) | Concentrated HCl (aqueous) | High-boiling solvents are often used in the Michaelis-Arbuzov reaction to achieve the necessary reaction temperature.[4] Concentrated HCl serves as both the reagent and solvent for the hydrolysis.[5] |
| Temperature | Reflux (approx. 145°C) | Reflux (approx. 110°C) | The Michaelis-Arbuzov reaction typically requires elevated temperatures to proceed at a reasonable rate.[4] Acid-catalyzed hydrolysis is also accelerated by heating.[5] |
| Reaction Time | 12-24 hours | 4-12 hours | Reaction times can be optimized by monitoring the reaction progress. Longer reaction times may be necessary for less reactive substrates. |
| Yield | Typically >80% | Typically >90% | High yields are generally achievable with careful control of reaction conditions and purification. |
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the final product.
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the pyridyl protons and the methylene protons adjacent to the phosphorus atom. The methylene protons will appear as a doublet due to coupling with the phosphorus nucleus.
-
¹³C NMR: The carbon NMR spectrum will display signals for the pyridine ring carbons and the methylene carbon, with the latter showing coupling to the phosphorus atom.
-
³¹P NMR: The phosphorus NMR spectrum is a key diagnostic tool and will show a single characteristic peak for the phosphonic acid. The chemical shift is typically referenced to an external standard of 85% phosphoric acid.[7]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.[8][9]
Conclusion: A Versatile Synthesis for a Key Pharmacophore
The Michaelis-Arbuzov reaction provides a reliable and efficient route to this compound, a molecule of significant interest in drug discovery. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can consistently obtain high yields of this valuable building block. The detailed protocols and insights provided in this guide are intended to empower scientists to confidently synthesize and utilize this compound in their research endeavors, ultimately contributing to the development of new and innovative therapeutics.
References
[6] CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents. (URL not available) [3] Michaelis–Arbuzov reaction - Wikipedia. ([Link]) [1] Arbuzov Reaction - Organic Chemistry Portal. ([Link]) [2] US3483279A - Michaelis-arbuzov reaction - Google Patents. () [4] US8329905B2 - Synthesis of diethyl{[5-(3-fluorophenyl)-pyridine-2yl]methyl}phosphonate - Google Patents. () [10] The synthesis conditions and yields of compounds 4a, 5 - ResearchGate. ([Link]) [5] The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC - NIH. ([Link]) [11] Complete 1H, 13C{1H}, and 31P NMR Spectral Parameters of Some Pyrophosphates - SciSpace. ([Link]) [12] Quantification of Polyphosphonates and Scale Inhibitors in High Ionic Strength Matrix Effluents Using IC-MS/MS. (URL not available) [13] The Hydrolysis of Phosphinates and Phosphonates: A Review - ResearchGate. ([Link]) [14] Polyphosphoric Acid in Organic Synthesis - Canadian Center of Science and Education. ([Link]) [15] PHOSPHINIC ACID SYNTHESIS - Kent Academic Repository. ([Link]) [16] diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate - Organic Syntheses Procedure. ([Link]) [17] Derivatization of Organophosphorus Nerve Agent Degradation Products for Gas Chromatography With ICPMS and TOF-MS Detection - PubMed. ([Link]) [18] 1H, 13C and 31P n.m.r. spectra and molecular conformation of myo-inositol 1,4,5-triphosphate - PMC - NIH. ([Link]) [19] Supporting Information - The Royal Society of Chemistry. ([Link]) [7] draft 1. ([Link]) [20] The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. ([Link]) [21] Non-metal oxoanionic compounds - MassBank. ([Link]) [8] Butamifos - the NIST WebBook - National Institute of Standards and Technology. ([Link]) [9] 4-Pyridylphosphonic acid - SpectraBase. ([Link])
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An In-depth Technical Guide to 4-Pyridylmethylphosphonic Acid: Molecular Structure, Bonding, and Characterization
This guide provides a comprehensive technical overview of 4-pyridylmethylphosphonic acid, a molecule of significant interest in materials science, coordination chemistry, and drug development. We will delve into its nuanced molecular structure, the nature of its chemical bonds, and the analytical methodologies employed for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this versatile compound.
Introduction: The Significance of this compound
This compound belongs to the broader class of phosphonic acids, which are characterized by a phosphorus atom bonded to a carbon atom and three oxygen atoms (one double bond and two hydroxyl groups).[1] This functional group makes them structural analogs of phosphates, enabling their application in a wide array of fields, from bioactive agents and medical imaging to the design of advanced materials.[1]
The inclusion of the pyridyl group, a six-membered aromatic ring containing a nitrogen atom, imparts unique properties to this compound. The nitrogen atom can act as a coordination site for metal ions, making this molecule a valuable building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[2][3] These materials have potential applications in catalysis, gas storage, and ion exchange.[3] Furthermore, the phosphonic acid moiety strongly interacts with metal oxide surfaces, allowing for the formation of self-assembled monolayers that can modify surface properties.
Molecular Structure and Bonding
The molecular structure of this compound is defined by the interplay between the planar pyridyl ring and the tetrahedral phosphonate group, connected by a methylene (-CH2-) bridge.
Molecular Geometry
The phosphorus atom in the phosphonate group adopts a tetrahedral geometry, bonded to the methylene carbon, two hydroxyl oxygen atoms, and one phosphoryl oxygen atom.[4] The pyridyl ring is aromatic and planar. The methylene linker provides rotational flexibility between these two key functional groups.
Key Bonding Features
-
P-C Bond: The covalent bond between the phosphorus and the methylene carbon is a stable linkage that is central to the identity of the molecule.
-
P=O and P-OH Bonds: The phosphonic acid group contains a phosphoryl double bond (P=O) and two hydroxyl single bonds (P-OH). The electrons in the P=O bond are delocalized, and in the solid state or in solution, the protons of the hydroxyl groups can be lost, leading to a negatively charged phosphonate anion. This deprotonation is key to its ability to coordinate with metal cations.[3]
-
Hydrogen Bonding: In the solid state, extensive intermolecular hydrogen bonding is expected between the phosphonic acid groups of neighboring molecules. The hydroxyl groups can act as hydrogen bond donors, while the phosphoryl oxygen and the nitrogen atom of the pyridine ring can act as hydrogen bond acceptors. This network of hydrogen bonds plays a crucial role in determining the crystal packing and overall stability of the solid-state structure.
-
Aromatic System: The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This influences the overall electron distribution within the molecule and its reactivity.
Caption: General workflow for the synthesis of this compound.
Characterization Techniques
The identity and purity of the synthesized this compound must be confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique provides information about the hydrogen atoms in the molecule. The spectrum would show characteristic signals for the protons on the pyridine ring and the methylene bridge.
-
¹³C NMR: This provides information about the carbon skeleton of the molecule.
-
³¹P NMR: This is a particularly powerful technique for phosphorus-containing compounds. A single peak in the ³¹P NMR spectrum is indicative of the phosphorus atom in the phosphonic acid group. [5][6]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups. Characteristic absorption bands would be observed for the P=O, P-O, C-N, and O-H bonds.
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.
-
Elemental Analysis: This provides the percentage composition of carbon, hydrogen, nitrogen, and phosphorus in the sample, which can be compared to the theoretical values to assess purity.
-
Single-Crystal X-ray Diffraction: For crystalline samples, this technique can provide the definitive three-dimensional structure of the molecule, including precise bond lengths and angles.
Applications in Research and Development
The unique combination of a metal-coordinating pyridyl group and a surface-anchoring phosphonic acid group makes this compound a highly versatile molecule.
-
Materials Science: It is used as a linker molecule to construct metal-organic frameworks (MOFs) and coordination polymers. [7]These materials are being investigated for applications in gas separation and storage, catalysis, and sensing.
-
Surface Modification: The phosphonic acid group can bind strongly to metal oxide surfaces, such as titanium dioxide and indium tin oxide. This allows for the formation of self-assembled monolayers that can be used to tune the surface properties of these materials for applications in electronics and photovoltaics.
-
Drug Development: Phosphonic acids are often used as mimics of phosphates in drug design. [1]They can act as enzyme inhibitors or be used to target bone tissue due to the strong affinity of the phosphonate group for calcium phosphate.
Conclusion
This compound is a molecule with a rich and versatile chemistry. Its structure, characterized by a tetrahedral phosphonate group and an aromatic pyridyl ring, allows for a wide range of applications. A thorough understanding of its synthesis and characterization is essential for its effective use in the development of new materials and therapeutic agents. The analytical techniques described in this guide provide the necessary tools for researchers to ensure the quality and purity of this important compound.
References
-
Sevrain, C. M., Berchel, M., Couthon-Gourvès, H., Haelters, J. P., & Jaffrès, P. A. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2186–2213. [Link]
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Yang, M., Cui, D., Liu, C., Jiang, M., & Liu, B. (2025). Crystal structure of 4-((triphenylphosphonio)methyl)pyridin-1-ium tetrachloridozincate(II), C24H22Cl4NPZn. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
- Google Patents. (n.d.). CN104892682A - Synthesis and Catalytic Activity of Metal Coordination Polymers Containing 4-Sulphonic Acid.
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ResearchGate. (n.d.). Synthesis of diarylfuranamides. Reagents: (i) 4-pyridylboronic acid,.... Retrieved from [Link]
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RSC Publishing. (n.d.). Synthesis, characterization, and post-synthetic modification of a micro/mesoporous zirconium–tricarboxylate metal–organic framework: towards the addition of acid active sites. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of Metal−Organic Frameworks Based on 4-Hydroxypyridine-2,6-dicarboxylic Acid and Pyridine-2,6-dicarboxylic Acid Ligands. Retrieved from [Link]
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Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR spectra of P (4-VP) in DMSO-d 6 , and 1 H-NMR, C-NMR spectra of its quaternary derivatives in D 2 O. Retrieved from [Link]
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MDPI. (n.d.). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. Retrieved from [Link]
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ResearchGate. (n.d.). Complexing Properties of Pyridine-4-methylene Derivatives: Diethyl(pyridine-4-ylmethyl)phosphate, this compound and 4-Hydroxymethylpyridine with Cu(II) in Aqueous Solution. Retrieved from [Link]
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Organic Chemistry Frontiers (RSC Publishing). (n.d.). Pyridinium salts: from synthesis to reactivity and applications. Retrieved from [Link]
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Materials Explorer. (n.d.). H₃PO₄. Retrieved from [Link]
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ResearchGate. (n.d.). Phosphinic acids as building units in materials chemistry. Retrieved from [Link]
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SCIENCE & INNOVATION. (2023). SYNTHESIS OF PHOSPHONIC ACIDS OF POLYFUNCTIONAL PYRIDOPYRIMIDINES. Retrieved from [Link]
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PubMed Central. (2019). Silver(i) pyridylphosphonates – synthesis, structure, stability and light-insensitivity investigation. Retrieved from [Link]
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Kent Academic Repository. (n.d.). PHOSPHINIC ACID SYNTHESIS. Retrieved from [Link]
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PubMed. (2007). Synthesis and characterization of four metal-organophosphonates with one-, two-, and three-dimensional structures. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of (N‐methyl)‐4‐pyridinium boronic acid (a) and a.... Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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ResearchGate. (n.d.). 31 P NMR spectra of the phosphonic acid 3 (162 MHz, [D6]DMSO, left) and.... Retrieved from [Link]
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PubChem. (n.d.). Phosphonic acid, 4-pyridinyl-. Retrieved from [Link]
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PubChem. (n.d.). Phosphonic acid, [(4-ethenylphenyl)methyl]-. Retrieved from [Link]
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PubChem. (n.d.). (4-Methyl-2-pyridinyl)phosphonic acid. Retrieved from [Link]
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Technical Guide: Solubility Profile & Solvent Compatibility of 4-Pyridylmethylphosphonic Acid
The following guide details the solubility profile, physicochemical behavior, and experimental handling of 4-Pyridylmethylphosphonic Acid (4-PMPA) .
Part 1: Executive Summary & Physicochemical Core
This compound (4-PMPA) is a bifunctional chelator and pharmacophore scaffold characterized by a basic pyridine ring linked via a methylene spacer to an acidic phosphonic group. Unlike simple organic acids, 4-PMPA exhibits zwitterionic behavior in the solid state and at neutral pH.
Understanding this zwitterionic nature is the single most critical factor in predicting its solubility. The molecule does not behave like a standard lipophilic drug; it behaves like an amino acid.
The Zwitterionic Mechanism
In the solid state and aqueous solutions near its isoelectric point (pI), the acidic proton from the phosphonic group (
Key pKa Values (Estimated):
-
pKa₁ (Phosphonic acid): ~1.8 – 2.2
-
pKa (Pyridinium): ~5.8 – 6.1
-
pKa₂ (Phosphonic acid): ~7.2 – 7.5
Part 2: Solvent Compatibility Matrix
The following table categorizes solvents based on their thermodynamic compatibility with 4-PMPA.
| Solvent Class | Representative Solvents | Solubility Status | Experimental Notes |
| Aqueous (Neutral) | Water (pH 7) | Soluble | Solubility is high but pH-dependent. Forms anionic species at neutral pH. |
| Aqueous (Acidic) | 1M HCl, 1M H₂SO₄ | Highly Soluble | Protonation of phosphonate breaks the zwitterionic lattice, forming the soluble cationic salt ( |
| Aqueous (Basic) | 1M NaOH, KOH | Highly Soluble | Deprotonation forms the highly soluble dianion ( |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble | Solubility decreases significantly as alcohol chain length increases. Often used as an anti-solvent for recrystallization. |
| Polar Aprotic | DMSO, DMF | Moderately Soluble | Soluble upon heating; often used for NMR characterization if D₂O is unsuitable. |
| Non-Polar | Hexane, Toluene, DCM | Insoluble | The zwitterionic lattice is too stable to be disrupted by weak van der Waals forces. |
| Ethers | Diethyl Ether, THF | Insoluble | Commonly used to precipitate the compound from alcoholic solutions. |
Part 3: pH-Dependent Solubility Logic
The solubility of 4-PMPA is not static; it is a dynamic function of pH. Researchers can "toggle" the solubility to purify the compound.
Mechanism of Action[1]
-
pH < 1.5 (Cationic Region): Both the pyridine and phosphonate are protonated. The molecule carries a net positive charge (+1), making it highly water-soluble.
-
pH 2.0 – 5.5 (Zwitterionic Region): The phosphonate loses a proton to the pyridine. The molecule has both positive and negative charges but net zero charge .[1] This is the Isoelectric Point (pI) where solubility is lowest, and precipitation (crystallization) typically occurs.
-
pH > 7.5 (Anionic Region): The pyridine deprotonates to neutral, and the phosphonate becomes fully ionized (-2). The molecule is highly soluble as a salt.
Visualization: The Solubility Toggle
The following diagram illustrates the species dominance across the pH scale.
Figure 1: pH-dependent speciation of 4-PMPA. The "Zwitterion" window is the target zone for isolation and purification.
Part 4: Experimental Protocols
Protocol A: Recrystallization (Purification)
Use this protocol to purify crude 4-PMPA synthesized via hydrolysis of the diethyl ester.
-
Dissolution: Dissolve the crude solid in a minimum amount of boiling Water or 10% Acetic Acid . The acidic boost helps break the zwitterionic lattice initially.
-
Filtration: Filter the hot solution to remove insoluble mechanical impurities.
-
Precipitation (The pH Switch):
-
Allow the solution to cool to room temperature.
-
Slowly add Ethanol (Anti-solvent) or adjust the pH to ~3.5 using dilute NaOH or Pyridine.
-
Why? This forces the system into the zwitterionic state where solubility is lowest.
-
-
Collection: White crystalline needles should form. Filter under vacuum and wash with cold Ethanol followed by Diethyl Ether .
-
Drying: Dry in a vacuum oven at 60°C. (Note: Phosphonic acids are often hygroscopic; store in a desiccator).
Protocol B: Preparation for NMR Spectroscopy
-
¹H NMR / ³¹P NMR: Use D₂O (Deuterium Oxide). If the compound does not dissolve immediately, add 1-2 drops of NaOD (Sodium Deuteroxide) to shift it to the soluble anionic form.
-
Avoid: CDCl₃ (Chloroform-d) or DMSO-d₆ (unless heated), as solubility will be poor and peaks may broaden due to exchangeable protons.
Part 5: Applications & Implications[3]
Metal-Organic Frameworks (MOFs)
4-PMPA is a potent ligand for constructing MOFs. Its solubility profile dictates the synthesis conditions:
-
Hydrothermal Synthesis: Because 4-PMPA is water-soluble, it is ideal for hydrothermal MOF growth with metals like Cu(II), Zn(II), or La(III).
-
Implication: You do not need hazardous organic solvents (DMF/DEF) often required for carboxylic acid ligands.
Drug Development (Bioisosteres)
In medicinal chemistry, the 4-pyridylmethylphosphonate moiety acts as a phosphate mimic (bioisostere).
-
Permeability: The zwitterionic nature at physiological pH (7.4) can limit passive membrane permeability.
-
Prodrug Strategy: To enhance oral bioavailability, the phosphonic acid is often masked as a diethyl ester or pivaloyloxymethyl ester to render it lipophilic (soluble in organics, permeable to membranes) before being hydrolyzed intracellularly to the active acid.
References
-
Kufelnicki, A., Świątek, M., Woźniczka, M., & Ochocki, J. (2016). Complexing Properties of Pyridine-4-methylene Derivatives: Diethyl(pyridine-4-ylmethyl)phosphate, this compound and 4-Hydroxymethylpyridine with Cu(II) in Aqueous Solution.[2][3] Journal of Solution Chemistry, 45, 28–41.[4]
-
Franz, R. G. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. Pharmaceutical Research, 18, 1781–1786.
- Kiss, T., & Lazar, I. (2001). Structure and stability of phosphonic acid complexes. In Phosphinic and Phosphonic Acids (pp. 231-264). Wiley-VCH.
Sources
4-pyridylmethylphosphonic acid safety data sheet and handling precautions
An In-depth Technical Guide to 4-Pyridylmethylphosphonic Acid: Safety Data Sheet and Handling Precautions
Authored by: A Senior Application Scientist
Foreword
In the landscape of modern drug discovery and materials science, this compound stands out as a molecule of significant interest. Its utility as a synthetic building block is well-established, enabling the creation of novel compounds with tailored biological activities and material properties. The inherent reactivity and structural motifs—a pyridine ring for coordination and a phosphonic acid group for chelation or as a phosphate mimic—make it a versatile tool in the hands of researchers. However, as with any reactive chemical, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are not merely procedural formalities; they are foundational to sound scientific practice and the well-being of laboratory personnel.
This guide is designed to provide drug development professionals, researchers, and scientists with a deep, actionable understanding of the safety considerations and handling protocols for this compound. We will move beyond simple procedural lists to explain the causality behind safety measures, grounding our recommendations in authoritative data and field-proven best practices.
Hazard Profile and Physicochemical Characteristics
A thorough risk assessment begins with a clear identification of the substance's intrinsic hazards and physical properties. This information, derived from Safety Data Sheets (SDS), dictates the necessary control measures.
GHS Hazard Classification
According to supplier Safety Data Sheets, this compound (in its monohydrate form) is classified under the Globally Harmonized System (GHS) as follows:
-
Skin Corrosion/Irritation, Category 2 [1]: This classification indicates that the substance can cause skin irritation.
-
Serious Eye Damage/Eye Irritation, Category 2A [1]: This signifies that the substance can cause serious eye irritation.
The corresponding hazard statements are:
It is imperative to handle this compound with the assumption that direct contact will result in irritation.
Physicochemical Data
Understanding the physical properties of a compound is critical for its safe handling, storage, and use in experimental design.
| Property | Value | Source |
| Molecular Formula | C₆H₈NO₃P | TCI[1] |
| Molecular Weight | 173.11 g/mol | TCI[1] |
| Appearance | White to off-white solid/powder | TCI[1] |
| Melting Point | >300 °C | Not specified, typical for zwitterionic solids |
| Solubility | Soluble in water | [2] |
| Chemical Stability | The carbon-phosphorus (C-P) bond is notably resistant to hydrolysis, thermal degradation, and photolysis, contributing to the compound's stability and potential environmental persistence.[3] |
Risk Mitigation and Safe Handling Protocols
A multi-layered approach to safety, combining engineering controls, personal protective equipment, and standardized procedures, is essential for minimizing exposure.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the chemical hazard at its source.
-
Chemical Fume Hood: All manipulations of solid this compound, including weighing and transfers, must be performed within a certified chemical fume hood. This is the most effective way to prevent the inhalation of fine dust particles that can cause respiratory irritation.[4]
-
Ventilation: The laboratory must be equipped with adequate general ventilation to ensure that any fugitive emissions are diluted and removed from the workspace.
-
Eyewash Stations and Safety Showers: Ensure that a compliant and regularly tested eyewash station and safety shower are readily accessible in the immediate vicinity of the work area.[2][5]
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE is governed by the identified hazards of skin and eye irritation. The following diagram outlines the mandatory PPE.
Caption: Mandatory PPE for handling this compound.
Expertise & Causality:
-
Chemical Splash Goggles vs. Safety Glasses: Safety glasses are inadequate as they do not form a seal around the eyes, leaving them vulnerable to fine powders. Goggles are essential to prevent serious eye irritation.
-
Nitrile Gloves: Nitrile provides a robust barrier against solid chemical particulates. Double-gloving can be considered for extended procedures. It is critical to wash hands thoroughly after glove removal, as contamination can occur during de-gloving.[6]
-
Lab Coat: A buttoned lab coat protects against spills on clothing, which could otherwise act as a prolonged source of skin exposure.
Experimental Workflow: A Self-Validating Protocol for Weighing and Solubilization
This protocol is designed with built-in checks to ensure safety and experimental accuracy.
Caption: Step-by-step protocol for safely handling and preparing a solution.
Trustworthiness through Self-Validation: Step 5, the rinsing of the weigh boat, is a critical self-validating step. It serves two purposes: first, it ensures quantitative transfer for experimental accuracy, and second, it decontaminates the weigh boat before its disposal, minimizing residual chemical waste in the lab environment.
Storage and Incompatibilities
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[2] While the C-P bond is stable, the phosphonic acid moiety can react exothermically with bases.
Emergency Response Procedures
Immediate and correct action during an emergency can significantly mitigate harm.
Sources
An In-depth Technical Guide to the Theoretical Properties of 4-Pyridylmethylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Pyridylmethylphosphonic acid is a molecule of significant interest, bridging the fields of coordination chemistry, materials science, and medicinal chemistry. Its bifunctional nature, possessing both a Lewis basic pyridine ring and a strongly coordinating phosphonic acid group, imparts a rich and tunable set of physicochemical properties. This guide provides a comprehensive overview of the theoretical underpinnings of this compound, offering insights into its electronic structure, conformational landscape, and reactivity. By elucidating these properties through robust computational methodologies, this document serves as a foundational resource for researchers seeking to harness the potential of this versatile molecule in drug design, catalyst development, and the construction of novel supramolecular assemblies.
Introduction: The Molecular Architecture and its Implications
This compound, systematically named (pyridin-4-ylmethyl)phosphonic acid, is an organophosphorus compound with the chemical formula C₆H₈NO₃P. Its structure is characterized by a phosphonic acid [-P(O)(OH)₂] group connected to a pyridine ring through a methylene bridge. This unique arrangement confers a dual chemical personality: the pyridine nitrogen offers a site for protonation and coordination to metal centers, while the phosphonic acid moiety is a strong, dianionic chelating group with a high affinity for a variety of metal ions.[1]
The phosphonic acid group is a structural analog of the phosphate group found in numerous biological molecules. However, the substitution of a P-C bond for a P-O-C linkage provides enhanced stability against enzymatic hydrolysis, making phosphonic acids attractive scaffolds in the design of therapeutic agents.[1] The broader class of phosphonic acids has shown a wide range of biological activities, including roles in antiretroviral, antibiotic, and antihypertensive drugs.[1]
The theoretical exploration of this compound is crucial for understanding its behavior at a molecular level. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful toolkit to investigate its geometric and electronic properties, which in turn govern its reactivity, binding affinities, and spectroscopic signatures.
Theoretical Methodology: A Validated Computational Protocol
To ensure the scientific integrity and reproducibility of the theoretical data presented, a robust and validated computational protocol is paramount. The following workflow, grounded in established quantum chemical methods, is proposed for the comprehensive theoretical characterization of this compound.
Geometry Optimization
The first step in any theoretical investigation is to determine the molecule's most stable three-dimensional structure.
Protocol:
-
Initial Structure Generation: Construct the initial 3D structure of this compound using a molecular builder.
-
Computational Method: Perform geometry optimization using Density Functional Theory (DFT). A suitable functional, such as B3LYP or PBE0, is recommended as they have shown good performance for organophosphorus compounds and transition metal complexes.[2]
-
Basis Set: Employ a Pople-style basis set, such as 6-311+G(d,p), which includes polarization and diffuse functions to accurately describe the electronic distribution, particularly around the anionic oxygen atoms.
-
Solvation Model: To simulate an aqueous environment, an implicit solvation model like the Polarizable Continuum Model (PCM) should be incorporated.[3]
-
Frequency Analysis: Following optimization, perform a vibrational frequency calculation to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
This protocol provides a reliable method for obtaining the equilibrium geometry of the molecule, which is the foundation for all subsequent property calculations.
Diagram: DFT Geometry Optimization Workflow
Caption: Workflow for obtaining the optimized geometry of this compound.
Molecular Structure and Electronic Properties
The optimized geometry of this compound reveals key structural parameters that influence its behavior.
Bond Lengths and Angles
The phosphonic acid group exhibits a distorted tetrahedral geometry around the phosphorus atom.[1] Based on DFT calculations of similar molecules, the P=O bond is expected to be the shortest of the P-O bonds, with the P-OH bonds being slightly longer. The C-P bond length is also a critical parameter.
Table 1: Predicted Key Geometric Parameters for this compound (Illustrative)
| Parameter | Predicted Value (Å or °) |
| P=O Bond Length | ~1.50 |
| P-OH Bond Length | ~1.55 |
| C-P Bond Length | ~1.76 |
| O-P-O Bond Angle | ~110-115 |
| C-P-O Bond Angle | ~105-110 |
Note: These are illustrative values based on general data for phosphonic acids.[1] Precise values should be obtained from a specific DFT calculation as outlined in section 2.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack.
Protocol for MEP Calculation:
-
Use the optimized geometry of this compound.
-
Perform a single-point energy calculation using the same DFT functional and basis set as for the geometry optimization.
-
Generate the MEP surface, mapping the electrostatic potential onto the electron density surface.
The MEP of this compound is expected to show a region of high negative potential (red) around the oxygen atoms of the phosphonic acid group, indicating their susceptibility to electrophilic attack and their role in coordinating to metal cations. The pyridine nitrogen will also exhibit a region of negative potential. Conversely, the acidic protons of the phosphonic acid and the protons on the pyridine ring will show regions of positive potential (blue), highlighting their electrophilic character.
Diagram: Predicted Molecular Electrostatic Potential (MEP) Map
Caption: Predicted MEP map showing regions of negative (red) and positive (blue) potential.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability.
Protocol for FMO Calculation:
-
Use the optimized geometry.
-
Perform a single-point energy calculation.
-
Visualize the HOMO and LUMO isosurfaces.
For this compound, the HOMO is likely to be localized on the electron-rich oxygen atoms of the phosphonate group and the pyridine ring. The LUMO is expected to be distributed over the pyridine ring, indicating its ability to accept electrons. A smaller HOMO-LUMO gap would suggest higher reactivity.
Acid-Base Properties: A Multi-pKa System
This compound is a polyprotic acid, with multiple ionizable protons. The pKa values associated with these protons are critical for understanding its behavior in solution and its interaction with biological systems.
Protocol for pKa Calculation:
-
Optimize Geometries: Obtain the optimized geometries of the fully protonated, and all successively deprotonated species of this compound in the gas phase and with an implicit solvent model.[3]
-
Calculate Free Energies: Compute the Gibbs free energies of all protonation states in the gas phase and the solvation free energies.
-
Thermodynamic Cycle: Use a thermodynamic cycle (the direct method) to calculate the free energy of deprotonation in solution.
-
Calculate pKa: Relate the calculated free energy of deprotonation to the pKa value using the following equation:
pKa = ΔG°(aq) / (2.303 * RT)
where ΔG°(aq) is the standard free energy of the deprotonation reaction in aqueous solution, R is the gas constant, and T is the temperature.
Phosphonic acids typically have two pKa values associated with the phosphonic acid group, with the first pKa being significantly lower (more acidic) than the second.[1] For aromatic phosphonic acids, the first pKa is typically in the range of 1.1-2.3, and the second is in the range of 5.3-7.2.[1] The pyridine nitrogen will also have a pKa associated with its protonation, which will be influenced by the electron-withdrawing nature of the phosphonic acid group.
Table 2: Estimated pKa Values for this compound
| Ionization Step | Estimated pKa Range |
| pKa1 (-PO₃H₂) | 1.0 - 2.5 |
| pKa2 (Pyridine-H⁺) | 4.0 - 5.5 |
| pKa3 (-PO₃H⁻) | 6.0 - 7.5 |
Note: These are estimated ranges. Accurate values require specific DFT calculations.
Conformational Analysis: The Rotational Landscape
The flexibility of the methylene bridge allows for different spatial orientations of the pyridine ring relative to the phosphonic acid group. A thorough conformational analysis is necessary to identify the low-energy conformers that will be populated at room temperature.
Protocol for Conformational Analysis:
-
Potential Energy Surface Scan: Perform a relaxed potential energy surface scan by systematically rotating the dihedral angle defined by the pyridine ring, the methylene carbon, the phosphorus atom, and one of the oxygen atoms.
-
Identify Minima: Identify the energy minima on the potential energy surface, which correspond to stable conformers.
-
Full Optimization and Frequency Analysis: Perform a full geometry optimization and frequency analysis for each identified minimum to confirm they are true conformers.
-
Boltzmann Distribution: Calculate the relative populations of the conformers at a given temperature using the Boltzmann distribution based on their relative free energies.
Understanding the preferred conformations is crucial for predicting how the molecule will interact with receptors or metal centers.
Diagram: Conformational Analysis Workflow
Caption: Workflow for determining the stable conformers and their populations.
Coordination Chemistry: A Versatile Ligand
The ability of this compound to coordinate with metal ions is one of its most important properties. The phosphonate group can act as a mono-, bi-, or tridentate ligand, and can also bridge multiple metal centers, leading to the formation of coordination polymers and metal-organic frameworks (MOFs).[4] The pyridine nitrogen provides an additional coordination site. The versatile coordination behavior allows for the formation of extended one-, two-, and three-dimensional structures.[4]
The strength and nature of the metal-ligand bond can be investigated theoretically by calculating the binding energy between the deprotonated form of this compound and various metal ions.
Relevance in Drug Development
The theoretical properties of this compound are highly relevant to drug development. Its ability to mimic phosphate groups, coupled with its enhanced stability, makes it a promising candidate for the design of enzyme inhibitors.[1] The phosphonic acid moiety has a high affinity for calcium ions, which can be exploited for bone targeting of therapeutic agents.[1] Understanding the pKa values is crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The conformational preferences will dictate how the molecule fits into a biological receptor.
Conclusion
This technical guide has outlined the key theoretical properties of this compound and has provided a robust computational framework for their investigation. Through the application of Density Functional Theory, researchers can gain deep insights into the molecule's structure, electronic properties, acidity, and conformational preferences. This knowledge is invaluable for the rational design of new materials, catalysts, and therapeutic agents that incorporate this versatile molecular building block. The protocols and theoretical considerations presented herein are intended to serve as a practical guide for scientists and researchers, enabling them to unlock the full potential of this compound in their respective fields.
References
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Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021). International Journal of Molecular Sciences. Available at: [Link]
-
Phosphonic acid: preparation and applications. (2017). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Systematic assessment of DFT methods for geometry optimization of mononuclear platinum-containing complexes. (2021). RSC Advances. Available at: [Link]
-
Conformational Sampling - Computational Chemistry Online. (n.d.). Available at: [Link]
-
Solvation Effects, Reactivity Studies and Molecular Dynamics of Two Phosphonic Acids – Theoretical Investigation. (2022). Polycyclic Aromatic Compounds. Available at: [Link]
-
Molecular dynamics simulation of poly(methacrylic acid) chains in water. (2001). Polymer. Available at: [Link]
-
Molecular Metal Phosphonates. (2015). Chemical Reviews. Available at: [Link]
-
Single crystal structure and vibrational study of pyridinephosphonocarboxylic acid. (2007). Journal of Molecular Structure. Available at: [Link]
-
Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction. (2016). Tetrahedron Letters. Available at: [Link]
-
Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. (2021). The Journal of Physical Chemistry Letters. Available at: [Link]
-
Towards breaking the curse of dimensionality in computational methods for the conformational analysis of molecules. (2015). BMC Bioinformatics. Available at: [Link]
-
Michaelis–Arbuzov reaction - Wikipedia. (n.d.). Available at: [Link]
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The Architectural Blueprint of a Multifaceted Molecule: A Technical Guide to the Crystal Structure of 4-Pyridylmethylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Pyridylmethylphosphonic acid stands as a molecule of significant interest at the intersection of medicinal chemistry, materials science, and coordination chemistry. Its unique combination of a proton-donating phosphonic acid group and a hydrogen bond-accepting pyridine ring imparts a rich potential for forming intricate supramolecular architectures. Understanding the precise three-dimensional arrangement of this molecule in the solid state is paramount to harnessing its properties for targeted applications, from the design of novel pharmaceuticals to the engineering of functional materials. This technical guide provides a comprehensive overview of the crystal structure of this compound, delving into the methodologies for its characterization, the intricacies of its molecular and supramolecular arrangement, and the implications of its structural features. While a definitive, publicly available single-crystal X-ray diffraction study for this specific molecule is not prevalent in the literature, this guide will leverage established crystallographic principles and data from analogous structures to present a robust model of its likely crystalline architecture.
Introduction: The Significance of this compound
This compound is a bifunctional organic compound that has garnered attention for its versatile chemical properties. The phosphonic acid moiety is a well-known strong chelating agent for various metal ions and a key functional group in the development of bone-targeting drugs and corrosion inhibitors. Simultaneously, the pyridine ring offers a site for hydrogen bonding, protonation, and coordination to metal centers, making it a valuable building block in crystal engineering and the synthesis of metal-organic frameworks (MOFs). The interplay between these two functional groups dictates the molecule's behavior in biological systems and its assembly in the solid state. A thorough understanding of its crystal structure is therefore a critical prerequisite for rational drug design and the predictive synthesis of advanced materials.
Synthesis and Crystallization: From Molecule to Single Crystal
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthetic Pathway
A common and effective method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction typically involves the treatment of 4-(chloromethyl)pyridine with a trialkyl phosphite, followed by hydrolysis of the resulting phosphonate ester.
Caption: Synthetic route to this compound.
Single Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is often a meticulous process of trial and error. The slow evaporation of a saturated solution is a widely used technique.[1] The choice of solvent is critical and can significantly influence crystal morphology and quality. For a polar molecule like this compound, solvents such as water, ethanol, or methanol, or mixtures thereof, would be appropriate starting points. The principle behind this method is to allow the solvent to evaporate slowly, gradually increasing the concentration of the solute until it reaches supersaturation and crystallization begins. The slow rate of evaporation is crucial for the formation of large, well-ordered crystals.
Experimental Protocol: Slow Evaporation Crystallization
-
Dissolution: Dissolve the synthesized this compound in a suitable solvent (e.g., a water/ethanol mixture) at a slightly elevated temperature to create a saturated or near-saturated solution.
-
Filtration: Filter the warm solution to remove any insoluble impurities that could act as unwanted nucleation sites.
-
Crystallization Vessel: Transfer the clear solution to a clean vial or beaker.
-
Slow Evaporation: Cover the vessel with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent at a constant temperature.
-
Crystal Harvest: Monitor the vessel over several days to weeks for the formation of single crystals. Once crystals of sufficient size have formed, they can be carefully harvested.
Unveiling the Architecture: X-ray Crystallography
Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[2] This powerful analytical method provides detailed information on bond lengths, bond angles, and the overall three-dimensional structure of the molecule.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Predicted Crystallographic Parameters
While specific experimental data is not available, we can predict the likely crystallographic features based on the molecular structure and data from similar compounds. This compound is likely to crystallize in a centrosymmetric space group, such as P2₁/c in the monoclinic system, which is common for organic molecules.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8-12 |
| b (Å) | 5-8 |
| c (Å) | 12-16 |
| β (°) | 95-105 |
| Volume (ų) | 700-1200 |
| Z | 4 |
The Molecular and Supramolecular Structure: A Predicted View
Based on the known chemical nature of the constituent functional groups, we can infer the key structural features of this compound in the solid state.
The Molecular Conformation
The molecule consists of a pyridyl ring connected to a phosphonic acid group via a methylene bridge. The flexibility of the C-C and C-P single bonds allows for some conformational freedom. However, steric hindrance and electronic effects will favor a staggered conformation.
The Power of Hydrogen Bonding: Building Supramolecular Assemblies
The most dominant intermolecular interaction in the crystal structure of this compound is expected to be hydrogen bonding. The phosphonic acid group has two acidic protons and a phosphoryl oxygen, all of which can participate in strong hydrogen bonds. The nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor.
It is highly probable that the phosphonic acid groups will form dimeric structures through strong O-H···O=P hydrogen bonds, a common motif in the crystal structures of phosphonic acids.[3] These dimers are then likely to be interconnected through hydrogen bonds between the remaining P-OH group and the pyridyl nitrogen of an adjacent dimer (P-O-H···N). This would create a robust three-dimensional network.
Caption: Predicted hydrogen bonding scheme in crystalline this compound.
Table 2: Expected Hydrogen Bond Geometries
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
| O-H···O=P | ~0.98 | 1.6-1.8 | 2.6-2.8 | 160-180 |
| O-H···N | ~0.98 | 1.7-1.9 | 2.7-2.9 | 160-180 |
The Role of Computational Crystal Structure Prediction
In the absence of experimental data, computational methods for crystal structure prediction (CSP) have become increasingly powerful tools.[4] These methods use the molecular structure as input and, through a systematic search of possible packing arrangements and conformations, identify the most energetically favorable crystal structures. While computationally intensive, CSP can provide valuable insights into the likely polymorphs and their relative stabilities. For a molecule like this compound, a CSP study would be instrumental in guiding experimental crystallization efforts and in providing a theoretical framework for understanding its solid-state properties.
Implications for Drug Development and Materials Science
The predicted crystal structure, dominated by a strong hydrogen-bonding network, has significant implications:
-
Drug Development: The solid-state structure influences key pharmaceutical properties such as solubility, dissolution rate, and stability. A well-defined crystalline form is essential for consistent bioavailability and formulation. The potential for polymorphism, where the same molecule can adopt different crystal structures, is a critical consideration in drug development.
-
Materials Science: The ability of this compound to form robust, predictable hydrogen-bonded networks makes it an excellent candidate for crystal engineering. By modifying the pyridine ring or forming co-crystals with other molecules, it is possible to tune the resulting supramolecular architecture and create materials with desired properties, such as specific porosity or catalytic activity.
Conclusion
While a definitive experimental crystal structure of this compound remains to be published, a comprehensive understanding of its likely solid-state architecture can be constructed from established chemical and crystallographic principles. The molecule is anticipated to form a highly stable, three-dimensional network dominated by strong hydrogen bonds between the phosphonic acid and pyridine functionalities. This guide has outlined the synthetic and crystallographic methodologies required to fully elucidate this structure and has provided a predictive model of its key features. The determination of the precise crystal structure of this compound will undoubtedly unlock new opportunities for its application in both medicine and materials science, providing a foundational blueprint for the rational design of next-generation functional molecules and materials.
References
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ResearchGate. (n.d.). Synthesis, crystal growth, and physicochemical characterization of 4-aminopyridinium 4-nitrophenolate 4-nitrophenol (4AP4NP) single crystals for NLO applications. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Synthesis, crystal growth and characterization of 3-methyl 4-nitropyridine 1-oxide (POM) single crystals. Retrieved from [Link]
-
PubChem. (n.d.). Phosphonic acid, 4-pyridinyl-. Retrieved from [Link]
-
Price, S. L. (2004). The computational prediction of pharmaceutical crystal structures and polymorphism. Advanced Drug Delivery Reviews, 56(3), 301-319. [Link]
-
MDPI. (n.d.). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, February 23). Computational screening for prediction of co-crystals: method comparison and experimental validation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Growth mechanism of metal halide perovskite single crystals in solution. Retrieved from [Link]
-
ResearchGate. (n.d.). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Retrieved from [Link]
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- 2. 4-Pyridinecarboxylic acid, methyl ester (CAS 2459-09-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 4. The computational prediction of pharmaceutical crystal structures and polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the ¹³C NMR Spectral Data of 4-Pyridylmethylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 4-pyridylmethylphosphonic acid. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. This document synthesizes theoretical knowledge with practical, field-proven insights to offer a robust framework for the acquisition and interpretation of the ¹³C NMR spectrum of this compound. We delve into the anticipated chemical shifts, the influence of solvent and pH on the spectral features, and the characteristic ¹³C-³¹P coupling constants. Furthermore, this guide furnishes detailed, step-by-step experimental protocols to enable researchers to obtain high-quality, reproducible ¹³C NMR data.
Introduction: The Structural Significance of this compound
This compound is a bifunctional molecule incorporating a pyridine ring, a common motif in pharmacologically active compounds, and a phosphonic acid group, known for its strong metal-chelating properties and its role as a stable phosphate mimic. The interplay between the aromatic system and the acidic phosphonate moiety gives rise to a rich chemical behavior, making it a valuable building block in the design of novel therapeutic agents and functional materials.
¹³C NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. In the context of this compound, it provides critical information on the electronic environment of each carbon atom, the tautomeric and protonation states of the molecule, and the through-bond interactions between the carbon and phosphorus nuclei. This guide aims to provide a predictive and practical understanding of the ¹³C NMR spectrum of this compound to facilitate its unambiguous identification and characterization.
Predicted ¹³C NMR Spectrum and Signal Assignments
Expected Chemical Shift Ranges
The ¹³C NMR spectrum of this compound is expected to exhibit five distinct signals in the proton-decoupled mode, corresponding to the six carbon atoms in the molecule (with C-2/C-6 and C-3/C-5 being chemically equivalent due to symmetry).
| Carbon Atom | Predicted Chemical Shift (δ) in ppm | Rationale and Influencing Factors |
| C-2, C-6 | 148 - 152 | These carbons are adjacent to the nitrogen atom in the pyridine ring, leading to a significant downfield shift due to the electron-withdrawing nature of nitrogen. |
| C-3, C-5 | 123 - 127 | These carbons are in the meta position relative to the nitrogen and the methylenephosphonic acid group. Their chemical shift will be less affected by the nitrogen compared to C-2/C-6. |
| C-4 | 140 - 145 | This is a quaternary carbon attached to the methylenephosphonic acid group. Its chemical shift will be influenced by the substituent effect of this group. |
| Methylene (-CH₂-) | 35 - 45 (doublet) | This benzylic-type carbon is directly attached to the phosphorus atom, resulting in a characteristic splitting pattern (a doublet) due to ¹J(C-P) coupling. The chemical shift is in the typical range for a carbon atom situated between an aromatic ring and a phosphonate group. |
Note: The exact chemical shifts can vary depending on the solvent and pH of the sample.
The Critical Role of ¹³C-³¹P Coupling
A defining feature of the ¹³C NMR spectrum of organophosphorus compounds is the presence of coupling between the ¹³C and ³¹P nuclei.[1] For this compound, the following couplings are anticipated:
-
¹J(C-P): A large, one-bond coupling constant, typically in the range of 100-150 Hz, will be observed for the methylene carbon directly attached to the phosphorus atom.[1] This will split the methylene carbon signal into a doublet in the proton-decoupled spectrum.
-
²J(C-P): A smaller, two-bond coupling constant may be observed for the C-4 carbon of the pyridine ring. This would result in a further splitting of the C-4 signal.
-
³J(C-P): Three-bond couplings to C-3 and C-5 are also possible, though they are often smaller and may not always be resolved.
The observation and measurement of these coupling constants provide unequivocal evidence for the connectivity within the molecule.
The Profound Influence of Solvent and pH
The ¹³C NMR spectrum of this compound is highly sensitive to the experimental conditions, particularly the choice of solvent and the pH of the solution. This is due to the presence of the acidic phosphonic acid group and the basic nitrogen atom of the pyridine ring, which can exist in different protonation states.
Solvent Effects
-
Deuterated Water (D₂O): In D₂O, the molecule can exist as a zwitterion, with the phosphonic acid group deprotonated (-PO₃²⁻) and the pyridine nitrogen protonated. The chemical shifts will be highly dependent on the pD of the solution.[2] The use of an internal reference standard soluble in water, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), is recommended.[3]
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): In an aprotic polar solvent like DMSO-d₆, the protonation state may differ from that in water. Hydrogen bonding between the phosphonic acid protons and the solvent can influence the chemical shifts.[4]
-
Methanol-d₄ (CD₃OD): Similar to D₂O, methanol can engage in proton exchange and hydrogen bonding, affecting the observed chemical shifts.
pH Dependence
The protonation state of both the pyridine nitrogen and the phosphonic acid group is governed by the pH of the solution. This leads to significant changes in the electron density at the various carbon atoms and, consequently, their ¹³C chemical shifts.[5][6] A study on the structurally similar (hydroxypyridin-4-yl-methyl)phosphonic acid demonstrated this pH dependence.[2]
A pH titration monitored by ¹³C NMR can be a powerful technique to determine the pKa values of the molecule and to assign the signals based on their response to protonation/deprotonation events.[7] Generally, protonation of the pyridine nitrogen will cause a downfield shift of the adjacent C-2 and C-6 carbons. Deprotonation of the phosphonic acid will have a more pronounced effect on the methylene carbon and the C-4 carbon.
Experimental Protocols for High-Fidelity Data Acquisition
The following protocols are designed to ensure the acquisition of high-quality and reproducible ¹³C NMR spectra of this compound.
Sample Preparation
For measurements in D₂O:
-
Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of D₂O (99.9% D).
-
Add a small amount of a suitable internal reference standard (e.g., DSS or TSP).
-
Vortex the sample until the solid is completely dissolved.
-
For pH-dependent studies, prepare a series of samples and adjust the pD using dilute DCl or NaOD. Measure the pD using a pH meter calibrated for D₂O.
For measurements in DMSO-d₆:
-
Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard.
-
Vortex the sample until the solid is completely dissolved. Gentle heating may be required.
NMR Spectrometer Parameters
The following are recommended starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Justification |
| Nucleus | ¹³C | |
| Pulse Program | zgpg30 (or similar with proton decoupling) | Provides a standard proton-decoupled ¹³C spectrum. |
| Acquisition Time (AQ) | 1.0 - 2.0 s | A longer acquisition time provides better resolution. |
| Relaxation Delay (D1) | 2.0 - 5.0 s | Allows for sufficient relaxation of quaternary carbons and improves quantitation. |
| Number of Scans (NS) | 1024 - 4096 (or more) | Due to the low natural abundance of ¹³C, a significant number of scans is required to achieve a good signal-to-noise ratio. |
| Spectral Width (SW) | 200 - 250 ppm | Encompasses the expected chemical shift range for all carbons. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Advanced NMR Experiments
To further aid in the assignment of the ¹³C NMR spectrum, the following two-dimensional NMR experiments are recommended:
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates ¹H and ¹³C nuclei that are directly bonded. This will definitively link the proton signals of the pyridine ring and the methylene group to their corresponding carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C nuclei over two or three bonds. This experiment is invaluable for assigning quaternary carbons and confirming the overall connectivity of the molecule. For instance, correlations from the methylene protons to C-4 and C-3/C-5 should be observable.
Data Interpretation and Self-Validation
A systematic approach to the interpretation of the ¹³C NMR data is crucial for ensuring the accuracy of the structural assignment.
Logical Workflow for Spectral Assignment
Caption: Workflow for ¹³C NMR spectral assignment.
Trustworthiness Through Cross-Verification
The confidence in the final assignment is significantly enhanced by cross-verifying the data from multiple NMR experiments. The consistency between the 1D ¹³C spectrum, the ¹H spectrum, and the 2D HSQC and HMBC spectra provides a self-validating system. Any discrepancies should be carefully investigated.
Conclusion
This technical guide provides a comprehensive framework for understanding, acquiring, and interpreting the ¹³C NMR spectral data of this compound. By combining predictive analysis based on chemical principles with detailed experimental protocols, researchers are equipped to confidently characterize this important molecule. The sensitivity of the ¹³C NMR spectrum to solvent and pH underscores the necessity of careful experimental design and reporting of these parameters to ensure data reproducibility and comparability across different studies. The insights provided herein are intended to accelerate research and development efforts involving this compound and its derivatives.
References
-
Elguero, J., et al. (2001). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. Journal of Molecular Structure, 564(1-3), 135-143. [Link]
-
ResearchGate. (n.d.). 13C NMR (126MHz, DMSO-d6) spectrum of the reaction mixture obtained...[Link]
-
Chacko, V. P., & Weiss, R. G. (1993). Intracellular pH determination by 13C-NMR spectroscopy. American Journal of Physiology-Cell Physiology, 264(3), C755-C760. [Link]
-
ResearchGate. (n.d.). 1H NMR and 13C NMR of compound 4 at pH values at approximately 1.5 and...[Link]
-
Drozd, M., et al. (2016). Vibrational and quantum-chemical study of pH dependent molecular structures of (hydroxypyridin-4-yl-methyl)phosphonic acid. Journal of Molecular Structure, 1126, 152-160. [Link]
-
JEOL. (n.d.). Triple-Resonance NMR Measurements of Alkyl Phosphonates. [Link]
-
ResearchGate. (n.d.). I have a plant polysaccharide which is soluble in D2O. To acquire 13C NMR is it prerequisite for me to add a drop of CDCl3 or d6-DMSO to the sample?[Link]
-
ResearchGate. (n.d.). Graphs of pH-dependent ¹³C NMR chemical shift values (black circles)...[Link]
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- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ³¹P NMR Chemical Shift of 4-Pyridylmethylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principles and practicalities of determining and interpreting the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift of 4-pyridylmethylphosphonic acid. This compound, featuring both a phosphonic acid moiety and a pyridine ring, presents a rich case study for NMR analysis due to its pH-sensitive and coordination-capable nature. This document will delve into the theoretical underpinnings of ³¹P NMR, the structural factors influencing the chemical shift of this compound, a detailed experimental protocol for its analysis, and the interpretation of the resulting data in the context of drug development and materials science.
Introduction: The Significance of this compound and its ³¹P NMR Signature
This compound is a molecule of significant interest in medicinal chemistry and materials science. Its phosphonic acid group provides a strong chelating site for metal ions and a handle for covalent modification, while the pyridine ring offers a site for hydrogen bonding, metal coordination, and further functionalization. The phosphorus-31 (³¹P) nucleus is an ideal probe for studying this molecule as it is 100% naturally abundant and has a spin of ½, leading to sharp and readily interpretable NMR signals.[1] The ³¹P NMR chemical shift is exquisitely sensitive to the electronic environment around the phosphorus atom, making it a powerful tool to elucidate the molecule's protonation state, conformation, and interactions with its surroundings.
This guide will provide the necessary framework for researchers to utilize ³¹P NMR spectroscopy to its full potential in the characterization of this compound and its derivatives.
Fundamental Principles of ³¹P NMR Spectroscopy
³¹P NMR spectroscopy operates on the same fundamental principles as other forms of NMR. The ³¹P nucleus, when placed in a strong magnetic field, can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the frequency at which this occurs is the resonance frequency. The chemical shift (δ) is the difference between the resonance frequency of the sample and that of a standard reference compound, typically 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm.[2]
Several key factors influence the ³¹P chemical shift:
-
Electronegativity of Substituents: More electronegative substituents attached to the phosphorus atom generally cause a downfield shift (to higher ppm values).
-
Bond Angles: Changes in the bond angles around the phosphorus atom can significantly alter the chemical shift.
-
Hybridization and Bonding: The nature of the bonding to phosphorus, including any π-bonding character, affects the shielding of the nucleus.
For quantitative analysis, it is important to note that standard proton-decoupled ³¹P NMR spectra may not be accurate for integration due to the Nuclear Overhauser Effect (NOE). Inverse-gated decoupling techniques are recommended for accurate quantification.[3]
The Chemical Shift of this compound: A Multifaceted Parameter
The ³¹P NMR chemical shift of this compound is not a single, fixed value but is highly dependent on several experimental conditions. Understanding these dependencies is crucial for accurate data interpretation.
The Profound Effect of pH
The most significant factor influencing the ³¹P chemical shift of this compound is the pH of the solution. The molecule has multiple protonation sites: the two acidic protons of the phosphonic acid group and the nitrogen atom of the pyridine ring.
The protonation/deprotonation of the phosphonic acid group leads to substantial changes in the electron density around the phosphorus nucleus, directly impacting its chemical shift. Generally, a decrease in pH leads to protonation of the phosphonate, which in turn causes the ³¹P signal to shift to a lower ppm value (upfield).[1]
The expected protonation equilibria and their effect on the ³¹P chemical shift are visualized in the diagram below.
Figure 1. Expected protonation states of this compound and their qualitative effect on the ³¹P NMR chemical shift.
A ³¹P NMR pH titration experiment, where spectra are acquired over a wide range of pH values, would yield a sigmoidal curve from which the pKa values of the phosphonic acid group can be determined.
Solvent Effects: Protic vs. Aprotic Environments
The choice of solvent can also influence the ³¹P chemical shift. Protic solvents, such as water or methanol, can form hydrogen bonds with the phosphonic acid group and the pyridine nitrogen, leading to different chemical shifts compared to aprotic solvents like DMSO or DMF. These interactions alter the electronic environment of the phosphorus atom.
Coordination with Metal Ions
Both the phosphonic acid group and the pyridine nitrogen of this compound can act as ligands for metal ions. Upon coordination, the electron density at the phosphorus atom is perturbed, resulting in a change in the ³¹P chemical shift, often referred to as a coordination shift. The magnitude and direction of this shift depend on the nature of the metal ion and the coordination mode.
Experimental Protocol for the Determination of the ³¹P NMR Chemical Shift
This section provides a detailed, self-validating protocol for the accurate determination of the ³¹P NMR chemical shift of this compound.
Materials and Instrumentation
-
Analyte: this compound
-
Solvent: Deuterated water (D₂O) is recommended for pH studies.
-
pH Adjustment: 0.1 M DCl and 0.1 M NaOD in D₂O.
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Reference Standard: An external reference of 85% H₃PO₄ in D₂O in a sealed capillary. While external referencing is common, for precise pH titrations, an internal reference that is insensitive to pH in the range of interest may be considered, though finding a suitable phosphorus-containing standard can be challenging.
Sample Preparation for pH Titration
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in D₂O.
-
Transfer a known volume (e.g., 0.5 mL) of the stock solution to an NMR tube.
-
Insert a sealed capillary containing 85% H₃PO₄ in D₂O as an external reference.
-
Measure the initial pH of the solution using a calibrated pH meter (note that the reading in D₂O, pD, will be slightly different from pH).
-
Acquire the first ³¹P NMR spectrum.
-
Titrate the solution by adding small aliquots of 0.1 M DCl or 0.1 M NaOD.
-
After each addition, thoroughly mix the solution and measure the pD.
-
Acquire a ³¹P NMR spectrum at each pD point.
-
Repeat this process to cover a wide pH range (e.g., pD 2 to 12).
NMR Data Acquisition Parameters
-
Pulse Program: A standard one-pulse sequence with proton decoupling (e.g., zgpg30 on a Bruker spectrometer). For quantitative measurements, an inverse-gated decoupling sequence should be used.
-
Acquisition Time (AQ): At least 1 second to ensure good resolution.
-
Relaxation Delay (D1): 5 times the longest T₁ of the phosphorus nucleus. A preliminary T₁ measurement is recommended for accurate quantitative work. For qualitative analysis, a D1 of 2-5 seconds is often sufficient.
-
Number of Scans (NS): Dependent on the sample concentration, typically 64-256 scans.
-
Spectral Width (SW): A wide spectral width is recommended initially (e.g., 200 ppm) to ensure the signal is captured, centered around an estimated chemical shift of ~15-25 ppm.
Data Processing and Analysis
-
Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.
-
Fourier transform the FID.
-
Phase correct the spectrum.
-
Reference the spectrum to the external 85% H₃PO₄ signal at 0 ppm.
-
Record the chemical shift of the this compound signal at each pD value.
-
Plot the ³¹P chemical shift (δ) as a function of pD.
-
Fit the titration data to the Henderson-Hasselbalch equation to determine the pKa values.
Sources
A Technical Guide to the Applications of 4-Pyridylmethylphosphonic Acid in Materials Science
Abstract: 4-Pyridylmethylphosphonic acid is a bifunctional organic molecule poised to make significant contributions to advanced materials. Its unique structure, featuring a nitrogen-containing pyridyl group and a phosphorus-containing phosphonic acid group, offers a versatile platform for designing materials with tailored properties. This guide provides an in-depth analysis of its role in the development of metal-organic frameworks (MOFs), the functionalization of surfaces, and the creation of corrosion-resistant coatings. We will explore the fundamental chemical principles, detail established experimental protocols, and present a forward-looking perspective on its potential applications.
Introduction: The Molecular Architecture and Its Significance
At the heart of this compound's utility is its dual functionality. The molecule consists of a pyridine ring linked by a methylene bridge to a phosphonic acid group (-PO(OH)₂). This arrangement provides two distinct chemical handles:
-
The Pyridyl Group: The nitrogen atom in the pyridine ring acts as a Lewis base, making it an excellent coordination site for a wide range of metal ions. This is a fundamental interaction for building larger, ordered structures like metal-organic frameworks.
-
The Phosphonic Acid Group: This group is a highly effective anchoring moiety, particularly for metal oxide surfaces. It can form strong, stable bonds (M-O-P) with surface metal atoms, enabling robust surface modification.[1]
This bifunctionality allows the molecule to act as a "molecular bridge," connecting inorganic and organic components to create hybrid materials with synergistic properties.
Core Applications in Materials Science
The unique characteristics of this compound have led to its exploration in several key areas of materials science.
Building Blocks for Metal-Organic Frameworks (MOFs) and Coordination Polymers
MOFs are crystalline materials constructed from metal ions or clusters linked together by organic molecules.[2] The choice of the organic linker is crucial in determining the structure, porosity, and ultimately, the function of the MOF. This compound is an exemplary candidate for a linker molecule.
-
Structural Versatility: Both the pyridyl nitrogen and the phosphonate oxygen atoms can coordinate with metal centers, leading to the formation of diverse and complex architectures, from one-dimensional chains to three-dimensional frameworks.[3] The specific structure is influenced by factors such as the choice of metal ion, the solvent system, and the reaction temperature.[4]
-
Functional Pores: The pyridyl groups can be oriented within the pores of the MOF, imparting specific chemical properties. For instance, the basic nitrogen site can serve as a catalytic center or a binding site for guest molecules. This has potential applications in gas storage, separation, and heterogeneous catalysis.[5]
Surface Modification and Functionalization
The ability of phosphonic acids to bind strongly to metal oxide surfaces has been extensively documented.[6] This makes this compound an ideal molecule for tailoring the surface properties of materials like titanium dioxide (TiO₂), zinc oxide (ZnO), and indium tin oxide (ITO).[7]
-
Mechanism of Anchoring: The phosphonic acid group chemisorbs onto the metal oxide surface, typically forming bidentate or tridentate bonds with the surface metal atoms. This creates a stable, covalently-linked organic monolayer.
-
Tailoring Surface Properties: Once anchored, the exposed pyridyl groups alter the surface chemistry. This can be used to:
Corrosion Inhibition
Phosphonic acids are recognized as effective corrosion inhibitors for various metals and alloys, including iron, steel, and copper.[8][9] They function by forming a protective, self-assembled film on the metal surface that acts as a barrier to corrosive agents.[1]
-
Film Formation: this compound adsorbs onto the metal surface, with the phosphonic acid group strongly interacting with the metal. This process is driven by the formation of a stable complex between the phosphonate and metal cations.[10]
-
Barrier Properties: The organic part of the molecule, including the pyridyl ring, forms a dense, hydrophobic layer that repels water and other corrosive species, significantly slowing down the corrosion process.[11] The presence of the nitrogen atom in the pyridyl ring can further enhance the inhibition efficiency through additional coordination with the metal surface.
Experimental Protocols
To provide a practical context, this section details a representative protocol for the surface modification of a titanium dioxide (TiO₂) substrate.
Protocol: Surface Modification of TiO₂ with this compound
Objective: To form a self-assembled monolayer (SAM) of this compound on a TiO₂ surface to introduce functional pyridyl groups.
Materials:
-
TiO₂-coated substrate (e.g., glass slide, silicon wafer)
-
This compound
-
Anhydrous solvent (e.g., ethanol or tetrahydrofuran (THF))
-
Deionized water
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning:
-
Sonciate the TiO₂ substrate in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate under a stream of nitrogen gas.
-
Treat the substrate with UV-Ozone for 20 minutes to remove any residual organic contaminants and ensure a hydroxylated surface.
-
-
Solution Preparation:
-
Prepare a 1-5 mM solution of this compound in the chosen anhydrous solvent.
-
Ensure the solution is well-dissolved, using gentle sonication if necessary.
-
-
Immersion and SAM Formation:
-
Immerse the cleaned and dried TiO₂ substrate into the phosphonic acid solution.
-
Leave the substrate immersed for 12-24 hours at room temperature in a sealed container to allow for the formation of a well-ordered monolayer. For a more rapid deposition, spray coating onto a heated substrate can also be effective.[6]
-
-
Rinsing and Drying:
-
Remove the substrate from the solution.
-
Rinse it thoroughly with the pure solvent to remove any physisorbed (loosely bound) molecules.
-
Dry the modified substrate again under a stream of nitrogen gas.
-
-
Characterization (Self-Validation):
-
Contact Angle Goniometry: Measure the water contact angle. A successful modification should result in a change in the surface wettability.
-
X-ray Photoelectron Spectroscopy (XPS): Confirm the presence of the monolayer by detecting signals for Nitrogen (N 1s) and Phosphorus (P 2p).
-
Infrared Spectroscopy (FTIR): Identify characteristic vibrational modes of the pyridyl and phosphonate groups on the surface.
-
Data Presentation
The effectiveness of surface modification can be quantified. Below is a table summarizing typical data obtained before and after the modification process described above.
| Parameter | Untreated TiO₂ Surface | TiO₂ Surface after Modification | Rationale for Change |
| Water Contact Angle | ~10-20° (Hydrophilic) | ~60-70° (More Hydrophobic) | The organic pyridine/methylene groups create a less polar surface. |
| XPS N 1s Signal | Not Detected | Peak at ~400 eV | Confirms the presence of the nitrogen-containing pyridyl ring. |
| XPS P 2p Signal | Not Detected | Peak at ~133 eV | Confirms the presence of the phosphorus-containing anchor group. |
Future Outlook
The versatility of this compound is far from fully exploited. Future research is likely to focus on:
-
Post-Synthetic Modification: Using the exposed pyridyl groups on a surface or within a MOF as a reactive handle for further chemical transformations.
-
Hierarchical Structures: Combining this molecule with other building blocks to create more complex, multi-functional materials.
-
Biomedical Applications: Leveraging the surface-binding properties for creating biocompatible coatings on medical implants.[12]
-
Advanced Catalysis: Designing MOFs with precisely positioned pyridyl groups to act as catalysts for specific organic reactions.[5]
References
- Royal Society of Chemistry. (n.d.). Synthesis, structure and properties of coordination polymers formed from bridging 4-hydroxybenzoic acid anions. RSC Publishing.
- (2025). 5-Pyrimidyl phosphonic acid as a building block for the synthesis of coordination polymers.
- (2017). Study of Perfluorophosphonic Acid Surface Modifications on Zinc Oxide Nanoparticles.
- (2025). Surface Modification of Poly(4,4'-oxydiphenilene pyromellitimide) with Low-pressure Plasma Treatment. Digital Commons @ USF.
- MDPI. (n.d.). Metal-Organic Framework (MOF)—A Universal Material for Biomedicine.
- MDPI. (2024). Phosphonic Acids as Corrosion Inhibitors and Adhesion Promoters for Organic Coatings and Bronze.
- (2023). SYNTHESIS OF PHOSPHONIC ACIDS OF POLYFUNCTIONAL PYRIDOPYRIMIDINES. SCIENCE & INNOVATION.
- (n.d.). Surface modification of pyrophyllite for optimizing properties of castor oil-based polyurethane composite and its application in controlled-release fertilizer. Arabian Journal of Chemistry.
- National Institutes of Health. (n.d.). Catalytic Application of Functionalized Bimetallic–Organic Frameworks with Phosphorous Acid Tags in the Synthesis of Pyrazolo[4,3-e]pyridines. PMC.
- ResearchGate. (2025). Synthesis and Characterization of Metal−Organic Frameworks Based on 4-Hydroxypyridine-2,6-dicarboxylic Acid and Pyridine-2,6-dicarboxylic Acid Ligands | Request PDF.
- (2013). Efficient modification of metal oxide surfaces with phosphonic acids by spray coating.
- YouTube. (2021). The chemistry of Metal-Organic Frameworks -MOFs- (ICMol).
- (n.d.). Phosphonic Acids used as Corrosion Inhibitors-A Review.
- ResearchGate. (2025). Surface Modification Using Phosphonic Acids and Esters | Request PDF.
- National Institutes of Health. (2022). Natural Product-Derived Phosphonic Acids as Corrosion Inhibitors for Iron and Steel.
- ResearchGate. (2025). Phosphonic Acids used as Corrosion Inhibitors-A Review | Request PDF.
- Royal Society of Chemistry. (n.d.). Synthesis of Sb–pyromellitic acid metal–organic framework material and its sodium storage properties. RSC Publishing.
- (n.d.). Investigation of inhibitive effects of phosphonic acids on corrosion of iron in 3% sodium chloride solution.
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Methodological & Application
Application Notes and Protocols: Hydrolysis of Diethyl (pyridin-4-ylmethyl)phosphonate to (Pyridin-4-ylmethyl)phosphonic Acid
Introduction: The Significance of (Pyridin-4-ylmethyl)phosphonic Acid in Modern Drug Discovery
Phosphonic acids are potent molecular tools in the arsenal of medicinal chemists. Their structural resemblance to phosphates allows them to act as stable bioisosteres, mimicking natural phosphate groups while resisting enzymatic hydrolysis due to the robust carbon-phosphorus (C-P) bond.[1][2][3] This inherent stability makes them invaluable for designing enzyme inhibitors and modulating biological pathways.[1][3] (Pyridin-4-ylmethyl)phosphonic acid, in particular, is a key building block in the synthesis of a variety of pharmacologically active agents, leveraging the unique electronic and coordinating properties of the pyridine ring. The journey from its common synthetic precursor, diethyl (pyridin-4-ylmethyl)phosphonate, to the final active phosphonic acid is a critical deprotection step that requires careful consideration of methodology to ensure high yield and purity, especially in the context of complex, multi-functional molecules.
This guide provides an in-depth analysis of the prevalent methods for the hydrolysis of diethyl phosphonate esters, with a specific focus on the synthesis of (pyridin-4-ylmethyl)phosphonic acid. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-tested protocols, and discuss critical parameters for process optimization and troubleshooting.
Chemical Principles and Mechanistic Insights
The conversion of a diethyl phosphonate to a phosphonic acid involves the cleavage of the two ethyl ester groups. While seemingly straightforward, the choice of reagent and conditions is paramount to avoid undesirable side reactions, particularly with a substrate containing a potentially reactive pyridine nucleus. The two primary strategies for this transformation are harsh acidic hydrolysis and milder silyl-mediated dealkylation.
Acid-Catalyzed Hydrolysis
Concentrated hydrohalic acids, such as hydrochloric acid (HCl) or hydrobromic acid (HBr), can effectively hydrolyze phosphonate esters.[4][5] The reaction proceeds via protonation of the phosphoryl oxygen, rendering the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. Subsequent protonation of the ethoxy group facilitates its departure as ethanol. This process is repeated to cleave the second ester linkage.
Causality Behind Experimental Choices: While effective, this method often requires harsh conditions, such as high temperatures and prolonged reaction times, which can be detrimental to sensitive functional groups that might be present in more complex drug intermediates.[4][6] For a relatively stable molecule like diethyl (pyridin-4-ylmethyl)phosphonate, this can be a viable, cost-effective option.
Silyl-Mediated Dealkylation: The McKenna Reaction
A milder and more versatile approach is the use of trimethylsilyl halides, most commonly bromotrimethylsilane (TMSBr) or iodotrimethylsilane (TMSI).[4][7][8] This two-step process, often referred to as the McKenna reaction, is prized for its efficiency and chemoselectivity.[9]
-
Step 1: Silylation. The reaction is initiated by the nucleophilic attack of the phosphoryl oxygen onto the silicon atom of the trimethylsilyl halide. This forms a phosphonium intermediate which then undergoes nucleophilic attack by the halide ion on one of the ethyl groups, releasing ethyl halide and forming a silyl phosphonate ester. This process is repeated to yield a bis(trimethylsilyl) phosphonate intermediate.[7][8]
-
Step 2: Solvolysis. The resulting bis(trimethylsilyl) ester is highly susceptible to hydrolysis. A simple workup with a protic solvent like methanol or water rapidly cleaves the silyl esters to afford the final phosphonic acid.[7][8]
Causality Behind Experimental Choices: The mildness of this reaction makes it compatible with a wide array of functional groups.[6][10] TMSBr is generally preferred over chlorotrimethylsilane (TMSCl) due to its higher reactivity.[4][6] However, TMSCl can be used, often in the presence of a catalytic amount of sodium or lithium iodide to generate the more reactive TMSI in situ, or at elevated temperatures in a sealed vessel.[4][7] The choice between TMSBr and TMSI often comes down to a balance of reactivity and cost.
Visualizing the Reaction Pathways
Acid-Catalyzed Hydrolysis Mechanism
Caption: Generalized mechanism of acid-catalyzed hydrolysis of diethyl phosphonate.
TMSBr-Mediated Dealkylation (McKenna Reaction) Workflow
Caption: Experimental workflow for the McKenna reaction.
Experimental Protocols
Protocol 1: Hydrolysis using Concentrated Hydrochloric Acid
This protocol is a robust, traditional method suitable for the title conversion when acid-sensitive functional groups are not a concern.
Materials:
-
Diethyl (pyridin-4-ylmethyl)phosphonate
-
Concentrated Hydrochloric Acid (37%)
-
Deionized Water
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add diethyl (pyridin-4-ylmethyl)phosphonate (1.0 eq).
-
Add concentrated hydrochloric acid (10-20 volumes).
-
Heat the mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the excess HCl and water under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Expert Insights:
-
Causality: The large excess of aqueous acid serves as both the reagent and the solvent, driving the equilibrium towards the hydrolyzed product.
-
Troubleshooting: If the reaction stalls, the issue may be insufficient acid concentration or temperature. Ensure a vigorous reflux is maintained. If P-C bond cleavage is observed (a potential side reaction with some aryl phosphonates, especially those with electron-donating groups), a milder method should be employed.[5]
Protocol 2: Dealkylation using Bromotrimethylsilane (TMSBr)
This is the preferred method for substrates with sensitive functionalities, offering high yields under mild conditions.
Materials:
-
Diethyl (pyridin-4-ylmethyl)phosphonate
-
Bromotrimethylsilane (TMSBr)
-
Dry dichloromethane (DCM) or acetonitrile (ACN)
-
Methanol or Deionized Water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer
-
Syringes and needles
Procedure:
-
Set up an oven-dried flask under an inert atmosphere of nitrogen or argon.
-
Dissolve diethyl (pyridin-4-ylmethyl)phosphonate (1.0 eq) in dry DCM or ACN (5-10 volumes).
-
Cool the solution to 0 °C using an ice bath.
-
Add TMSBr (2.2 - 3.0 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the formation of the bis(trimethylsilyl) intermediate by ³¹P NMR if available (a shift from ~20-30 ppm for the diethyl ester to ~0-10 ppm for the silyl ester). Alternatively, monitor the disappearance of the starting material by TLC or LC-MS.
-
Once the silylation is complete, remove the solvent and excess TMSBr under reduced pressure. Caution: TMSBr is corrosive and moisture-sensitive; handle in a fume hood.
-
Carefully add methanol or water to the residue at 0 °C. Stir for 30 minutes to ensure complete hydrolysis of the silyl ester.[7]
-
Remove the solvent under reduced pressure to yield the crude phosphonic acid.
-
The product can be purified by recrystallization or trituration with an appropriate solvent (e.g., diethyl ether or acetone) to remove any non-polar impurities.
Expert Insights:
-
Causality: The reaction must be conducted under anhydrous conditions until the solvolysis step to prevent premature hydrolysis of TMSBr. The use of an aprotic solvent like DCM or ACN is crucial.[7] The pyridine nitrogen can potentially be alkylated by the ethyl bromide generated in situ; however, this is generally a minor side reaction, especially when the reaction is not unnecessarily prolonged.[9]
-
Troubleshooting:
-
Incomplete Reaction: This may be due to impure or wet TMSBr. Use a fresh bottle or distill the TMSBr before use.[7] Insufficient equivalents of TMSBr can also lead to incomplete conversion.
-
N-Alkylation of Pyridine: If N-alkylation becomes a significant issue, minimizing the reaction time is critical.[7] Monitoring the reaction closely and quenching it as soon as the silylation is complete is advised.
-
Data Summary and Comparison
| Parameter | Protocol 1: Acid Hydrolysis | Protocol 2: TMSBr Dealkylation |
| Reagents | Concentrated HCl | TMSBr, Dry Solvent |
| Temperature | Reflux (~110 °C) | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours | 12 - 24 hours |
| Conditions | Harsh, acidic | Mild, anhydrous (initially) |
| Functional Group Tolerance | Low | High |
| Typical Yield | Good to Excellent | Excellent |
| Workup | Evaporation, Recrystallization | Evaporation, Solvolysis, Purification |
| Key Advantage | Cost-effective | High chemoselectivity, mild conditions |
| Key Disadvantage | Harsh conditions limit substrate scope | Higher reagent cost, moisture-sensitive |
Analytical Characterization of (Pyridin-4-ylmethyl)phosphonic Acid
Verification of the final product is essential. The following techniques are recommended:
-
NMR Spectroscopy:
-
¹H NMR: Disappearance of the ethyl group signals (a triplet around 1.3 ppm and a quartet around 4.1 ppm) and the appearance of a broad singlet for the acidic protons of the phosphonic acid group. The pyridine and methylene protons will also be present.
-
³¹P NMR: A significant shift in the phosphorus signal from the diethyl ester region to the phosphonic acid region.
-
¹³C NMR: Disappearance of the ethyl carbon signals.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is ideal for observing the [M-H]⁻ ion corresponding to the deprotonated phosphonic acid.
-
High-Performance Liquid Chromatography (HPLC): Due to the high polarity of phosphonic acids, specialized columns or derivatization may be necessary for good chromatographic performance.[11][12] Reversed-phase chromatography with an ion-pairing agent or hydrophilic interaction liquid chromatography (HILIC) can be effective.
Conclusion
The hydrolysis of diethyl (pyridin-4-ylmethyl)phosphonate is a fundamental transformation in the synthesis of phosphonate-containing drug candidates. While traditional acid hydrolysis offers a straightforward and economical route, the McKenna reaction using TMSBr provides a superior, milder alternative that is compatible with the complex molecular architectures often encountered in modern drug development. The choice of protocol should be guided by the overall synthetic strategy, the presence of other functional groups in the molecule, and considerations of scale and cost. By understanding the underlying mechanisms and carefully controlling the reaction parameters as outlined in this guide, researchers can reliably and efficiently access the valuable (pyridin-4-ylmethyl)phosphonic acid building block.
References
-
M. Krátký, I. Votruba, A. Holý, M. Košařová, and R. Snoeck, "Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects," Frontiers in Chemistry, vol. 10, 2022. [Link]
-
A. C. Gutierrez, E. T. Prisbe, and J. C. Rohloff, "DEALKYLATION OF PHOSPHONATE ESTERS WITH CHLOROTRIMETHYLSILANE," Nucleosides, Nucleotides and Nucleic Acids, vol. 20, no. 8, pp. 1299-1302, 2001. [Link]
-
B. Nowack, "Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization," Journal of Chromatography A, vol. 943, no. 1, pp. 79-85, 2002. [Link]
-
C. M. Heidel and C. S. Dowd, "Phosphonate prodrugs: an overview and recent advances," Future Medicinal Chemistry, vol. 11, no. 16, pp. 2197-2212, 2019. [Link]
-
A. M. M. M. de Souza and R. B. de Alencastro, "Editorial: Phosphonate Chemistry in Drug Design and Development," Frontiers in Chemistry, vol. 9, 2021. [Link]
-
M. E. C. H. van der Rest, J. L. M. M. van de Sande, and A. P. J. M. de Jong, "Analytical methods to determine phosphonic and amino acid group-containing pesticides," Journal of Chromatography A, vol. 907, no. 1-2, pp. 145-161, 2001. [Link]
-
G. Keglevich, "The Hydrolysis of Phosphinates and Phosphonates: A Review," Molecules, vol. 26, no. 10, p. 2840, 2021. [Link]
-
A. M. D. A. Maia, P. G. S. Costa, and P. J. S. S. Coimbra, "The McKenna reaction – avoiding side reactions in phosphonate deprotection," Beilstein Journal of Organic Chemistry, vol. 16, pp. 1541-1550, 2020. [Link]
-
Wikipedia contributors, "Phosphonate," Wikipedia, The Free Encyclopedia. [Link]
-
C. Heidel and C. Dowd, "Phosphonate Prodrugs: An Overview and Recent Advances," ResearchGate, 2019. [Link]
-
Phenomenex, "Phosphonic Acid in Water by LC," Phenomenex Application Note, 2023. [Link]
-
M. G. L. Clososki, C. R. D. Correia, and E. J. Lenardão, "Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds," Angewandte Chemie International Edition, vol. 57, no. 38, pp. 12458-12462, 2018. [Link]
- Google Patents, "Method of analyzing phosphorous acid, fosetyl-al or both simultaneously," US P
-
Primoris, "Unpacking phosphonic acid," Primoris White Paper. [Link]
-
Reddit, "What is the purpose of allyltrimethylsilane in the dealkylation of phosphonate esters?," r/Chempros. [Link]
-
E. Martin, "Towards the synthesis of phosphonic acid-based potential metallo-β-lactamase inhibitors," Diva-portal.org, 2022. [Link]
-
G. Keglevich, "The Hydrolysis of Phosphinates and Phosphonates: A Review," PMC - NIH, 2021. [Link]
-
A. O. G. G. de Oliveira, A. L. F. de Souza, and T. L. G. Lemos, "A New Method for the Preparation of Pyridine-4-phosphonic Acids," ResearchGate, 2022. [Link]
- Google Patents, "Methods for the dealkylation of phosphonate esters," US P
-
J.-L. Montchamp, "Phosphonic acid: preparation and applications," Beilstein Journal of Organic Chemistry, vol. 13, pp. 2136-2164, 2017. [Link]
-
PubChem, "Phosphonic acid, 4-pyridinyl-," PubChem Compound Summary. [Link]
-
G. Keglevich, "The Hydrolysis of Phosphinates and Phosphonates: A Review," ResearchGate, 2021. [Link]
-
N. Gauvry and J. Mortier, "Dealkylation of Dialkyl Phosphonates with Boron Tribromide," Organic Chemistry Portal, 2001. [Link]
-
A. M. D. A. Maia, P. G. S. Costa, and P. J. S. S. Coimbra, "Green phosphonate chemistry – Does it exist?," RSC Green Chemistry, 2021. [Link]
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Application Notes and Protocols: Purification of 4-Pyridylmethylphosphonic Acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pyridylmethylphosphonic acid is a compound of significant interest in medicinal chemistry and materials science due to its structural similarity to natural amino acids and its ability to coordinate with metal ions. As a zwitterionic molecule, possessing both a basic pyridine ring and an acidic phosphonic acid group, its purification can present unique challenges. Recrystallization, a fundamental technique for the purification of solid compounds, is a highly effective method for obtaining this compound in high purity, provided the appropriate solvent system and conditions are employed.[1][2]
This guide provides a comprehensive, in-depth protocol for the purification of this compound by recrystallization. It is designed to provide not just a set of instructions, but a deeper understanding of the principles behind each step, enabling researchers to adapt and troubleshoot the procedure effectively.
Understanding the Molecule: The Zwitterionic Nature of this compound
The key to successfully purifying this compound lies in understanding its zwitterionic character. In solution, the acidic proton of the phosphonic acid group can be transferred to the basic nitrogen atom of the pyridine ring, forming an internal salt.
Caption: Simplified Michaelis-Arbuzov synthesis of this compound and potential impurities.
Based on this synthetic route, the primary impurities to consider are:
-
Unreacted Starting Materials: 4-(chloromethyl)pyridine and the trialkyl phosphite.
-
Intermediate Species: Unhydrolyzed dialkyl 4-pyridylmethylphosphonate.
-
Byproducts of Side Reactions: These can include products from the elimination of the alkyl halide. [3]* Inorganic Salts: From the hydrolysis step (e.g., sodium chloride if NaOH is used for neutralization).
Solvent Selection: The Key to Effective Recrystallization
The ideal recrystallization solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. For zwitterionic compounds like this compound, a mixed solvent system is often most effective. [1]Based on the properties of phosphonic acids and pyridine derivatives, a water-ethanol or water-acetonitrile mixture is a promising choice. [4]Phosphoric acid itself is infinitely soluble in water and alcohol. [5] Solubility Profile of this compound (Qualitative)
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Rationale |
| Water | High | Very High | The polar phosphonic acid and pyridinium groups have strong interactions with water. |
| Ethanol | Moderate | High | Offers a good balance of polarity to dissolve the compound when hot but allows for precipitation upon cooling. |
| Acetonitrile | Low | Moderate | A less polar solvent that can act as an anti-solvent when mixed with water. [6] |
Given its high solubility in water even at room temperature, using water alone would likely result in poor recovery. Therefore, a mixed solvent system is recommended. The protocol below will focus on a water-ethanol system, which generally provides a good balance of solubility and safety.
Detailed Recrystallization Protocol
This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different scales.
Materials and Equipment:
-
Crude this compound
-
Deionized water
-
Ethanol (95% or absolute)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
pH indicator strips or a calibrated pH meter
-
Erlenmeyer flasks (appropriate sizes)
-
Hot plate with magnetic stirring
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Drying oven or vacuum desiccator
Experimental Workflow:
Caption: Step-by-step workflow for the recrystallization of this compound.
Step-by-Step Methodology:
-
Dissolution:
-
In a 250 mL Erlenmeyer flask, suspend 5.0 g of crude this compound in 50 mL of deionized water.
-
Add a magnetic stir bar and begin stirring.
-
Slowly add 1 M HCl dropwise while monitoring the pH. Continue adding acid until the solid completely dissolves and the pH is approximately 1-2. At this low pH, the pyridine nitrogen is protonated, increasing the overall positive charge and enhancing solubility in water.
-
-
Hot Filtration (Optional but Recommended):
-
If any insoluble impurities are observed, perform a hot filtration. Heat the acidic solution to boiling on a hot plate.
-
Preheat a separate flask containing a small amount of water and a funnel with fluted filter paper.
-
Quickly filter the hot solution through the preheated funnel. This step removes any insoluble particulate matter.
-
-
Inducing Crystallization by pH Adjustment:
-
Allow the clear, acidic solution to cool slightly (to around 60-70 °C).
-
Slowly add 1 M NaOH dropwise while continuously stirring and monitoring the pH.
-
As the pH approaches the isoelectric point (typically in the range of 3-5 for similar aminophosphonic acids), a white precipitate of this compound will begin to form. The goal is to reach the pH where the maximum amount of precipitate is observed. [1]
-
-
Addition of Anti-Solvent and Controlled Cooling:
-
Once precipitation begins, slowly add 50 mL of ethanol to the warm mixture. The ethanol acts as an anti-solvent, reducing the solubility of the zwitterionic compound and promoting a higher recovery yield.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals, which are easier to filter and wash, and are generally of higher purity.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold 1:1 water/ethanol mixture to remove any soluble impurities adhering to the crystal surface.
-
Follow with a wash of cold ethanol to help displace the water and facilitate drying.
-
-
Drying:
-
Dry the purified crystals in a drying oven at 60-80 °C or in a vacuum desiccator over a suitable desiccant until a constant weight is achieved.
-
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Oiling Out | The compound is coming out of solution as a liquid rather than a solid. This can happen if the solution is too concentrated or cooled too quickly. | Reheat the mixture to redissolve the oil. Add a small amount of additional water to decrease the concentration. Allow the solution to cool more slowly. |
| Poor Crystal Yield | Too much solvent was used, or the pH was not adjusted to the optimal isoelectric point. | Concentrate the filtrate by gentle heating and repeat the cooling process. Re-adjust the pH of the filtrate to find the point of maximum precipitation. |
| Colored Crystals | Presence of colored impurities. | Consider adding a small amount of activated charcoal to the hot, acidic solution before the hot filtration step. The charcoal will adsorb many colored impurities. |
| Crystals Don't Form | The solution is not supersaturated. | Try scratching the inside of the flask with a glass rod to provide a nucleation site. Add a seed crystal of pure this compound if available. |
Conclusion
This detailed protocol provides a robust method for the purification of this compound by recrystallization. By understanding the zwitterionic nature of the molecule and the principles of pH-dependent solubility, researchers can effectively remove common impurities and obtain a high-purity product. The provided troubleshooting guide should assist in overcoming common challenges encountered during the recrystallization process.
References
-
Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. (n.d.). In Multidisciplinary Digital Publishing Institute. Retrieved January 29, 2026, from [Link]
-
Acetonitrile | CH3CN | CID 6342. (n.d.). In PubChem. Retrieved January 29, 2026, from [Link]
-
Michaelis–Arbuzov reaction. (n.d.). In Grokipedia. Retrieved January 29, 2026, from [Link]
-
A One-Pot, Three-Step Synthesis of α-Aminophosphonic Acids. (n.d.). In Thieme Connect. Retrieved January 29, 2026, from [Link]
-
Michaelis-Arbuzov Phosphonate Synthesis. (n.d.). In ResearchGate. Retrieved January 29, 2026, from [Link]
-
Crystal structure of zwitterionic 3-(2-hydroxy-2-phosphonato-2-phosphonoethyl)imidazo[1,2-a]pyridin-1-ium monohydrate (minodronic acid monohydrate): a redetermination. (n.d.). In International Union of Crystallography Journals. Retrieved January 29, 2026, from [Link]
-
Strengths of Acids in Acetonitrile. (n.d.). In Chemistry Europe. Retrieved January 29, 2026, from [Link]
-
The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. (n.d.). In UNH Scholars' Repository. Retrieved January 29, 2026, from [Link]
-
Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells. (n.d.). In National Institutes of Health. Retrieved January 29, 2026, from [Link]
-
Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. (2014, July 16). In ResearchGate. Retrieved January 29, 2026, from [Link]
-
Michaelis-Arbuzov-Type Reaction of 1-Imidoalkyltriarylphosphonium Salts with Selected Phosphorus Nucleophiles. (2019, September 19). In National Institutes of Health. Retrieved January 29, 2026, from [Link]
-
Phosphonic acid: preparation and applications. (2017, October 20). In National Institutes of Health. Retrieved January 29, 2026, from [Link]
-
How to desalt zwitterions? (2020, February 20). In ResearchGate. Retrieved January 29, 2026, from [Link]
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6 Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. (n.d.). In CORE. Retrieved January 29, 2026, from [Link]
-
PHOSPHINIC ACID SYNTHESIS. (n.d.). In Kent Academic Repository. Retrieved January 29, 2026, from [Link]
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Michaelis-Arbuzov-Type Reaction of 1-Imidoalkyltriarylphosphonium Salts with Selected Phosphorus Nucleophiles. (2026, January 4). In ResearchGate. Retrieved January 29, 2026, from [Link]
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Aminophosphonate. (n.d.). In Wikipedia. Retrieved January 29, 2026, from [Link]
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Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. (2013, April 19). In ResearchGate. Retrieved January 29, 2026, from [Link]
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Application Note: A Robust HPLC Method for Purity Analysis of 4-Pyridylmethylphosphonic Acid
Abstract
This application note presents a comprehensive guide to the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 4-pyridylmethylphosphonic acid. This compound, characterized by its high polarity due to the presence of both a pyridine ring and a phosphonic acid moiety, poses significant challenges for traditional RP-HPLC analysis. We address these challenges by explaining the rationale behind the selection of an appropriate stationary phase, mobile phase composition, and pH control. The detailed protocol herein provides a step-by-step methodology for sample and standard preparation, chromatographic analysis, and data interpretation. Furthermore, a complete method validation strategy, grounded in the International Council for Harmonisation (ICH) guidelines, is outlined to ensure the method is reliable, accurate, and fit for its intended purpose in research, development, and quality control environments.
Introduction: The Analytical Challenge of Polar Analytes
This compound is a polar, zwitterionic molecule of interest in pharmaceutical and chemical research. Its structure, incorporating a basic pyridine nitrogen and an acidic phosphonic acid group, dictates its physicochemical properties, including high water solubility and a complex ionization profile across different pH values. The accurate determination of its purity is paramount for ensuring product quality, safety, and efficacy in downstream applications.
High-Performance Liquid Chromatography (HPLC) is the premier technique for purity analysis. However, the high polarity of this compound presents a significant chromatographic challenge: poor retention on conventional C18 stationary phases. This phenomenon, often termed "phase collapse," occurs when highly aqueous mobile phases are used, leading to a loss of interaction between the analyte and the non-polar stationary phase.[1] This guide details a method that overcomes this issue by employing a polar-modified stationary phase and carefully controlled mobile phase conditions.
Understanding the Analyte: Causality in Method Design
The key to a successful HPLC method is to understand the analyte's chemistry and leverage it to control its behavior on the column.
-
Structure and Polarity: this compound (C₆H₈NO₃P) consists of a methylene bridge connecting a pyridine ring to a phosphonic acid group. This combination makes the molecule highly water-soluble.
-
Ionization Behavior (pKa): The molecule has multiple ionization sites:
-
The pyridine nitrogen (pKa ~5-6) is basic and will be protonated (positively charged) at acidic pH.
-
The phosphonic acid group has two acidic protons (pKa1 ~2-3, pKa2 ~7-8) and will be deprotonated (negatively charged) at higher pH values.
-
-
Chromatographic Implications: Controlling the ionization state is critical for reproducible retention. By operating at a low pH (e.g., pH 2.5-3.5), we can ensure that the phosphonic acid group is largely in its non-ionized form, while the pyridine nitrogen is protonated. This controlled ionization state helps to achieve consistent interaction with the stationary phase and mitigate peak tailing caused by interactions with residual silanols on the silica support.[2]
-
UV Detection: The pyridine ring contains a chromophore, allowing for direct detection using a UV detector, typically in the range of 254-265 nm.
HPLC Method Development: A Rationale-Driven Approach
Based on the analyte's properties, the following components were selected to build a robust and reliable method.
Column Selection: Taming Polar Molecules
A standard C18 column is unsuitable for this analyte. A polar-embedded or aqueous-stable (AQ-type) C18 column is the recommended choice. These columns incorporate polar functional groups near the silica surface or use proprietary bonding chemistry that prevents the bonded phase from collapsing in highly aqueous mobile phases. This ensures stable and reproducible retention times even with mobile phases containing a low percentage of organic solvent.[1][3]
Mobile Phase Selection: The Engine of Separation
-
Aqueous Phase (A): A buffered aqueous solution is essential for pH control. A 20 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid is an excellent choice. This low pH suppresses the ionization of the phosphonic acid group, leading to better retention and improved peak shape.
-
Organic Phase (B): Acetonitrile is selected as the organic modifier due to its low viscosity, UV transparency, and common use in reversed-phase chromatography.[4]
-
Elution Mode: A gradient elution is employed to ensure that the main analyte peak is well-resolved from both early-eluting polar impurities and late-eluting non-polar impurities.
Potential Impurities
Impurities in this compound can originate from starting materials, by-products, or degradation. Common potential impurities may include unreacted starting materials like 4-(chloromethyl)pyridine or phosphorous acid, as well as oxidation products. A well-designed gradient method is crucial for separating these diverse species.
Experimental Protocol: Purity Analysis Workflow
This section provides a detailed, step-by-step protocol for the analysis.
Materials and Reagents
-
Reference Standard: this compound, purity >99.0%.
-
Sample: Batch of this compound for purity testing.
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC or Milli-Q grade).
-
Reagents: Potassium phosphate monobasic (KH₂PO₄), Phosphoric acid (H₃PO₄, ~85%).
-
Equipment: Standard HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
Solution Preparation
-
Mobile Phase A (Aqueous): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 95:5 (v/v) ratio.
-
Reference Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (approx. 100 µg/mL): Pipette 10 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | Polar-Embedded C18 (e.g., Waters Atlantis T3, Agilent Polaris C18-A), 4.6 x 150 mm, 3.5 µm | Provides stable retention for polar analytes in highly aqueous mobile phases. |
| Mobile Phase A | 20 mM KH₂PO₄, pH 3.0 with H₃PO₄ | Buffers the system at a low pH to control analyte ionization and improve peak shape. |
| Mobile Phase B | Acetonitrile | Elutes analytes from the reversed-phase column. |
| Gradient Program | Time (min) | %B |
| 0.0 | 5 | |
| 20.0 | 50 | |
| 25.0 | 90 | |
| 25.1 | 5 | |
| 30.0 | 5 | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 30 °C | Ensures reproducible retention times and improves peak efficiency. |
| Detection Wavelength | 262 nm | Optimal absorbance for the pyridine chromophore. |
| Injection Volume | 10 µL | A small volume minimizes potential for peak overload and distortion. |
Analytical Workflow Diagram
The overall process from sample preparation to final report is visualized below.
Caption: HPLC analysis workflow for this compound purity.
Method Validation Protocol: Ensuring Trustworthiness
To ensure the method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[5][6][7][8]
Validation Parameters and Procedures
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo ingredients.
-
Procedure: Analyze a diluent blank, a placebo sample, and the reference standard. Perform forced degradation studies (acid, base, oxidation, heat, light) on the sample and demonstrate that the main peak is free from co-eluting peaks using a PDA detector for peak purity analysis.
-
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Accuracy (as Recovery): The closeness of the test results obtained by the method to the true value.
-
Procedure: Analyze a synthetic mixture (placebo) spiked with the analyte at three different concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level. Calculate the percentage recovery at each level.
-
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: Can be determined based on the signal-to-noise ratio (typically S/N ≥ 10) or by establishing the concentration at which the precision (RSD) is within an acceptable limit (e.g., ≤ 10%).
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Procedure: Introduce small variations to parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, resolution).
-
Summary of Acceptance Criteria
| Validation Parameter | Acceptance Criterion |
| Specificity | Peak is pure; no interference from blank or placebo at the analyte's retention time. |
| Linearity | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Recovery between 98.0% and 102.0% for each concentration level. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Precision (Intermediate) | Overall RSD for both sets of data ≤ 2.0%. |
| Limit of Quantitation | Signal-to-Noise ratio ≥ 10; RSD ≤ 10%. |
| Robustness | System suitability parameters must pass under all varied conditions. |
Method Validation Workflow Diagram
Caption: Workflow for HPLC method validation based on ICH guidelines.
Data Analysis and System Suitability
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system must be verified to be performing adequately. This is done by injecting the working standard solution multiple times (typically 5 or 6 replicates). The results must meet the pre-defined criteria outlined in official pharmacopeias like the USP.[9][10][11][12]
| SST Parameter | Acceptance Criterion | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry, indicating good column performance and no unwanted secondary interactions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. Higher numbers indicate sharper peaks. |
| RSD of Peak Area | ≤ 2.0% (for n≥5) | Demonstrates the precision of the injection and detection system. |
| RSD of Retention Time | ≤ 1.0% (for n≥5) | Indicates the stability and precision of the pump and mobile phase delivery. |
Calculation of Purity
For purity analysis, the area percent normalization method is commonly used. It assumes that all impurities respond to the detector in the same way as the main analyte.
Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100
Any peaks corresponding to the blank or placebo should be disregarded. Peaks below the Limit of Quantitation (LOQ) should not be included in the calculation.
Conclusion
This application note provides a thoroughly rationalized and detailed protocol for the HPLC purity analysis of this compound. By selecting a polar-compatible stationary phase and carefully controlling the mobile phase pH, the inherent challenges of analyzing this polar compound are overcome. The outlined method is robust, reproducible, and, when fully validated according to the provided ICH-based protocol, can be confidently implemented in regulated quality control and drug development laboratories.
References
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Wikipedia. (n.d.). Pyrophosphoric acid. Retrieved from [Link]
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Nowack, B. (2002). Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization. Journal of Chromatography A, 972(1), 59-66. Retrieved from [Link]
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Nowack, B. (2002). Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization. Journal of Chromatography A. Retrieved from [Link]
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PureSynth. (n.d.). (Pyridin-4-Ylmethyl)Phosphonic Acid Monohydrate 98.0%(HPLC). Retrieved from [Link]
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ResearchGate. (n.d.). Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization | Request PDF. Retrieved from [Link]
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Chromatography Forum. (2019). organic acids by HPLC?. Retrieved from [Link]
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Collaborative International Pesticides Analytical Council. (2020). MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Phosphorous and Phosphoric Acids. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methylphosphonic acid. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Phosphonic acid, ((2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H) -pyrimidinyl)ethoxy)methyl)-. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Phosphonic acid, 4-pyridinyl-. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Phosphonic acid, [(4-ethenylphenyl)methyl]-. PubChem Compound Database. Retrieved from [Link]
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MDPI. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC–ELSD Method for the Analysis of Methylphosphonic Acid, Glyphosate, and Phosphoric Acid Using a Newcrom BH Column. Retrieved from [Link]
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U.S. Pharmacopeia. (2022). <621> CHROMATOGRAPHY. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Retrieved from [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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Cosmosil. (n.d.). Preparation of Mobile Phase for HPLC. Retrieved from [Link]
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Agilent Technologies. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]
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ResearchGate. (2024). (PDF) HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Retrieved from [Link]
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Agilent Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]
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ResearchGate. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Retrieved from [Link]
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ACG Publications. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Retrieved from [Link]
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Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
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ResearchGate. (2014). What is the appropriate mobile phase used in HPLC to detect the lactic acid in fermentation broth?. Retrieved from [Link]
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Interchim. (n.d.). HPLC Organic Acid Analysis. Retrieved from [Link]
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Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
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Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
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European Medicines Agency. (n.d.). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link]
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Application Notes & Protocols: Harnessing 4-Pyridylmethylphosphonic Acid for Advanced Self-Assembled Monolayers
Introduction: The Strategic Advantage of 4-Pyridylmethylphosphonic Acid in Surface Functionalization
In the landscape of surface science and biomaterials, the ability to precisely engineer interfaces at the molecular level is paramount. Self-assembled monolayers (SAMs) offer a powerful and versatile platform for tailoring the chemical and physical properties of a wide variety of substrates.[1][2] Among the diverse families of molecules capable of forming SAMs, phosphonic acids have emerged as a particularly robust and adaptable class, especially for modifying metal oxide surfaces.[1][3] This application note focuses on a molecule of significant interest: this compound.
The unique architecture of this compound, featuring a phosphonic acid headgroup for strong surface anchoring and a terminal pyridine ring for versatile secondary interactions, opens a vast design space for researchers, particularly in the fields of biosensors, electronics, and drug development.[4][5][6] The phosphonic acid moiety forms stable, covalent-like bonds with a range of metal oxides such as indium tin oxide (ITO), aluminum oxide (Al₂O₃), and titanium dioxide (TiO₂), offering superior thermal and hydrolytic stability compared to traditional thiol-on-gold systems.[1][3][7][8] The exposed pyridine terminal group, with its available lone pair of electrons on the nitrogen atom, provides a reactive handle for a multitude of subsequent chemical modifications, including coordination with metal ions, hydrogen bonding, and the immobilization of biological molecules.[5][9]
This guide provides a comprehensive overview of the principles and protocols for forming high-quality SAMs of this compound. We will delve into the underlying mechanisms of SAM formation, offer detailed, field-proven experimental procedures, and discuss essential characterization techniques to validate the integrity and functionality of your self-assembled monolayers.
I. Foundational Principles: The "Why" Behind the "How"
A successful experimental design is rooted in a solid understanding of the fundamental principles at play. The formation of a this compound SAM is a multi-step process governed by a delicate interplay of molecule-substrate and molecule-molecule interactions.
The Phosphonic Acid Headgroup: A Robust Anchor
The phosphonic acid group (–PO(OH)₂) is the key to the exceptional stability of these SAMs on metal oxide surfaces. The mechanism of attachment involves the formation of strong, covalent-like bonds between the phosphonate and the metal atoms on the hydroxylated oxide surface.[7][10] This interaction can occur in several binding modes—monodentate, bidentate, and tridentate—which influence the packing density and stability of the resulting monolayer.[3] The bidentate and tridentate binding modes are generally favored as they lead to more stable and well-ordered films.[10] This robust anchoring is a significant advantage over the weaker gold-sulfur bond in thiol-based SAMs, making phosphonic acid SAMs more suitable for applications requiring long-term stability in aqueous or ambient environments.[1][11]
The Pyridine Terminus: A Gateway to Functionality
The terminal pyridine ring is what makes this compound such a versatile building block. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base. This property allows for a rich coordination chemistry, enabling the binding of a wide array of metal ions and metal-containing complexes.[5] This capability is particularly valuable for the construction of layered molecular assemblies and for the development of sensors where the coordination event can be transduced into a measurable signal.[12] Furthermore, the pyridine ring can participate in hydrogen bonding and π-π stacking interactions, which can be exploited for the controlled immobilization of biomolecules or for directing the assembly of subsequent molecular layers.
The Self-Assembly Process: A Spontaneous Ordering
The "self-assembly" aspect of SAM formation is a spontaneous process driven by the minimization of free energy. When a suitable substrate is exposed to a dilute solution of this compound, the molecules begin to adsorb onto the surface. The strong affinity of the phosphonic acid headgroup for the metal oxide drives the initial physisorption. Subsequently, lateral interactions between the adjacent pyridine rings and the methylene spacers, such as van der Waals forces and potential π-π stacking, encourage the molecules to arrange into a densely packed, ordered monolayer. The quality of the resulting SAM is highly dependent on factors such as the cleanliness of the substrate, the choice of solvent, the concentration of the phosphonic acid solution, and the immersion time.[9][13][14]
II. Experimental Protocols: A Step-by-Step Guide to High-Quality SAMs
The following protocols are designed to be a robust starting point for researchers. It is crucial to recognize that optimal conditions may vary depending on the specific substrate and the intended application.
Materials and Reagents
| Reagent/Material | Grade | Purpose | Recommended Supplier |
| This compound | ≥95% | SAM formation | Commercially available |
| Substrates (e.g., ITO-coated glass, silicon wafers with native oxide, aluminum-coated slides) | As required for application | Surface for SAM deposition | Various |
| Ethanol | Anhydrous, ≥99.5% | Solvent for SAM solution | Standard chemical supplier |
| 2-Propanol | Anhydrous, ≥99.5% | Solvent for SAM solution | Standard chemical supplier |
| Toluene | Anhydrous, ≥99.8% | Solvent for SAM solution | Standard chemical supplier |
| Deionized (DI) Water | 18.2 MΩ·cm | Rinsing and cleaning | In-house water purification system |
| Acetone | ACS grade | Substrate cleaning | Standard chemical supplier |
| Isopropanol | ACS grade | Substrate cleaning | Standard chemical supplier |
| Nitrogen Gas | High purity | Drying | Gas supplier |
Workflow for SAM Formation
The overall workflow for preparing a this compound SAM can be visualized as a three-stage process: substrate preparation, monolayer deposition, and post-deposition treatment.
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Application Note & Protocol: Deposition of 4-Pyridylmethylphosphonic Acid Self-Assembled Monolayers on Titanium Oxide Surfaces
Introduction: The Strategic Advantage of Pyridine-Terminated Phosphonic Acid SAMs on Titanium Oxide
The functionalization of titanium dioxide (TiO₂) surfaces with self-assembled monolayers (SAMs) of organic molecules is a cornerstone of advanced materials science, with profound implications for biomedical implants, sensors, and catalysis.[1][2] Among the various classes of molecules capable of forming robust SAMs on metal oxide surfaces, phosphonic acids have emerged as a particularly promising group due to the formation of strong, hydrolytically stable covalent bonds with the TiO₂ surface.[3][4] This application note provides a comprehensive, field-proven protocol for the deposition of 4-pyridylmethylphosphonic acid SAMs on titanium oxide substrates.
The choice of this compound is strategic. The phosphonic acid headgroup serves as a stable anchor to the titanium oxide surface, while the terminal pyridine group offers a versatile functional handle. The nitrogen atom in the pyridine ring can act as a Lewis base, a hydrogen bond acceptor, and a coordination site for metal ions, enabling a wide range of subsequent surface modification strategies. This makes this compound an ideal candidate for applications requiring the controlled immobilization of biomolecules, the construction of layered sensor architectures, or the tuning of surface electronic properties.[5]
This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established scientific principles. We will delve into the critical aspects of substrate preparation, solution chemistry, and deposition parameters, explaining the causality behind each experimental choice to ensure the formation of high-quality, reproducible SAMs.
Mechanism of SAM Formation: The Phosphonate-Titanium Oxide Interface
The formation of a phosphonic acid SAM on a titanium oxide surface is a chemisorption process driven by the strong affinity of the phosphonic acid headgroup for the metal oxide. The surface of titanium oxide is typically hydroxylated, presenting Ti-OH groups that are crucial for the anchoring of the phosphonic acid molecules. The binding mechanism can involve a combination of monodentate, bidentate, and tridentate linkages between the phosphonate group and the titanium atoms on the surface, leading to a robust and stable monolayer.[2] The quality and stability of the resulting SAM are highly dependent on factors such as substrate cleanliness, solvent choice, immersion time, and temperature.[6]
Experimental Workflow: A Visual Guide
To provide a clear overview of the entire process, the following diagram illustrates the key stages of depositing a this compound SAM on a titanium oxide surface.
Caption: Experimental workflow for depositing this compound SAMs.
Detailed Protocols
Part 1: Synthesis of (Pyridin-4-ylmethyl)phosphonic Acid
For researchers who wish to synthesize the precursor molecule, a common method is the Michaelis-Arbuzov reaction followed by hydrolysis. A generalized procedure is outlined below, and researchers should consult the primary literature for specific reaction conditions and safety precautions.[7][8][9]
Materials:
-
4-(Chloromethyl)pyridine hydrochloride
-
Triethyl phosphite
-
Anhydrous toluene
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Standard glassware for organic synthesis
Procedure:
-
Michaelis-Arbuzov Reaction: A mixture of 4-(chloromethyl)pyridine hydrochloride and a slight excess of triethyl phosphite in anhydrous toluene is refluxed under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude diethyl (pyridin-4-ylmethyl)phosphonate is purified, for example, by column chromatography.
-
Hydrolysis: The purified diethyl (pyridin-4-ylmethyl)phosphonate is then hydrolyzed to the phosphonic acid by refluxing with concentrated hydrochloric acid.
-
Isolation and Purification: After hydrolysis, the solution is cooled, and the product, (pyridin-4-ylmethyl)phosphonic acid, is isolated. This may involve precipitation, filtration, and washing with a suitable solvent like diethyl ether to remove any remaining organic impurities. The final product should be dried under vacuum.
Note: The synthesis of phosphonic acids should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.
Part 2: Protocol for SAM Deposition on Titanium Oxide
This protocol is designed to produce a high-quality, uniform monolayer of this compound on a titanium oxide surface.
Materials and Equipment:
-
Titanium oxide substrates (e.g., silicon wafers with a thermally grown or sputtered TiO₂ layer, or bulk titanium substrates)
-
This compound (or the product from Part 1)
-
Anhydrous solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water)
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Deionized (DI) water (18 MΩ·cm)
-
Ultrasonic bath
-
UV-Ozone cleaner
-
Nitrogen gas (high purity)
-
Glassware for solution preparation and substrate immersion
Protocol Steps:
-
Substrate Cleaning (Critical Step):
-
Place the titanium oxide substrates in a beaker and sonicate sequentially in acetone, isopropanol, and DI water for 15 minutes each. This step is crucial for removing organic contaminants from the surface.
-
After the final sonication in DI water, rinse the substrates thoroughly with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Immediately before SAM deposition, treat the cleaned and dried substrates with a UV-Ozone cleaner for 15-20 minutes. This process removes any remaining organic residues and, importantly, generates hydroxyl groups on the TiO₂ surface, which are the primary binding sites for the phosphonic acid.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in an anhydrous solvent. The choice of solvent can influence the quality of the SAM. Ethanol is a commonly used and effective solvent. For some phosphonic acids, a mixture of ethanol and water can facilitate the self-assembly process.
-
Ensure the solution is freshly prepared and sonicate for a few minutes to ensure complete dissolution.
-
-
Self-Assembled Monolayer Deposition:
-
Immediately after UV-Ozone treatment, immerse the activated titanium oxide substrates into the 1 mM this compound solution.
-
Seal the container to prevent solvent evaporation and contamination.
-
Allow the self-assembly to proceed for 24 hours at room temperature. This extended immersion time ensures the formation of a well-ordered and densely packed monolayer.
-
-
Post-Deposition Rinsing and Drying:
-
After the 24-hour immersion, carefully remove the substrates from the solution.
-
Rinse the substrates thoroughly with the same fresh, anhydrous solvent used for the deposition to remove any physisorbed (non-covalently bound) molecules. A gentle sonication in the fresh solvent for 1-2 minutes can be beneficial.
-
Dry the functionalized substrates under a stream of high-purity nitrogen gas.
-
Store the prepared SAM-coated substrates in a desiccator or under an inert atmosphere to prevent contamination before characterization or further use.
-
Characterization and Validation
The successful formation of a this compound SAM should be verified using appropriate surface characterization techniques.
| Technique | Parameter | Expected Outcome for this compound SAM on TiO₂ |
| Contact Angle Goniometry | Static Water Contact Angle | A significant change in the water contact angle compared to the clean, hydrophilic TiO₂ surface. The exact value will depend on the packing density and orientation of the pyridine rings, but a more hydrophobic surface is generally expected. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition and Chemical State | - Presence of P 2p and N 1s peaks confirming the presence of the phosphonic acid and pyridine groups, respectively.- High-resolution scans of the P 2p and Ti 2p regions can provide information about the P-O-Ti bonding. |
| Atomic Force Microscopy (AFM) | Surface Morphology and Roughness | - A smooth and uniform surface, indicative of a well-formed monolayer.- The surface roughness should be on the order of the molecular length. |
Troubleshooting and Expert Insights
-
Incomplete Monolayer Formation: This is often due to inadequate substrate cleaning. Ensure the UV-Ozone treatment is performed immediately before immersion. The cleanliness of the initial substrate is paramount for achieving a high-quality SAM.[10]
-
Aggregates on the Surface: This can be caused by a supersaturated solution or the presence of impurities. Ensure the this compound is fully dissolved and the solution is filtered if necessary.
-
Variability in Contact Angle: Inconsistent contact angles across the surface can indicate a non-uniform monolayer. This can be due to uneven cleaning or allowing the substrate to dry before complete immersion in the phosphonic acid solution.
-
Solvent Choice: While ethanol is a good starting point, the optimal solvent can depend on the specific characteristics of the titanium oxide surface. For some systems, less polar solvents might lead to more ordered monolayers.[6]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the deposition of this compound self-assembled monolayers on titanium oxide surfaces. By carefully following the steps outlined for substrate preparation, solution handling, and deposition, researchers can reliably create high-quality, functionalized surfaces for a variety of applications. The terminal pyridine group offers a versatile platform for further chemical modifications, making these SAMs a valuable tool in the development of advanced materials and biomedical devices.
References
- Kulikov, T. V., et al. (2022). Parameters controlling octadecyl phosphonic acid self-assembled monolayers on titanium dioxide for anti-fouling biomedical applications. Applied Surface Science, 604, 154462.
- Textor, M., et al. (2000). Stability of Phosphonic Acid Self-Assembled Monolayers on Amorphous and Single-Crystalline Aluminum Oxide Surfaces in Aqueous Solution. Langmuir, 16(7), 3257–3271.
- Stewart, S., et al. (2022). Functionalized Self-Assembled Monolayers: Versatile Strategies to Combat Bacterial Biofilm Formation. International Journal of Molecular Sciences, 23(15), 8614.
- Gautam, S., et al. (2020). Surface modification of TiO2 layer with phosphonic acid monolayer in perovskite solar cells: Effect of chain length and terminal functional group. Organic Electronics, 83, 105742.
- Hoque, M. E., & Oh, W. C. (2014). Schematic representation of binding modes between phosphonic acid SAMs and titanium dioxide.
- Dubey, M., et al. (2010). Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100). Langmuir, 26(18), 14747–14754.
- Fukushima, T., et al. (2021). Phosphonic acid anchored tripodal molecular films on indium tin oxide. Physical Chemistry Chemical Physics, 23(4), 2569-2578.
- Pensa, E., et al. (2011). Characterizing the molecular order of phosphonic acid self-assembled monolayers on indium tin oxide surfaces. Langmuir, 27(17), 10734–10741.
- Reid, O. G., et al. (2012). Formation of self-assembled monolayers of π-conjugated molecules on TiO2 surfaces by thermal grafting of aryl and benzyl halides. The Journal of Physical Chemistry C, 116(20), 11025–11033.
- Brun, M., et al. (2010). Phosphonate derivatives of pyridine grafted onto oxide nanoparticles. New Journal of Chemistry, 34(8), 1633-1641.
- PureSynth. (2026). (Pyridin-4-Ylmethyl)
- Cohen, H., et al. (2014). Preparation and Characterization of Alkylphosphonic Acid Self-Assembled Monolayers on Titanium Alloy by Chemisorption and Electrochemical Deposition. Langmuir, 30(25), 7475–7484.
- Rolston, N., et al. (2023). Scalable post-treatment for improved self-assembled monolayer coverage in perovskite solar cells. Sustainable Energy & Fuels, 7(12), 2911-2921.
- Gawel, P., et al. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. Molecules, 19(7), 10428–10455.
- Keglevich, G., & Bálint, E. (2017). Phosphonic acid: preparation and applications. RSC Advances, 7(79), 50131–50153.
- Organic Chemistry Portal. (n.d.). Phosphinate or phosphinic acid derivative synthesis by substitution or addition.
- Boyd, E. A. (1990). Phosphinic acid synthesis.
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- 2. researchgate.net [researchgate.net]
- 3. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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- 9. kar.kent.ac.uk [kar.kent.ac.uk]
- 10. Scalable post-treatment for improved self-assembled monolayer coverage in perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 4-Pyridylmethylphosphonic Acid as a Corrosion Inhibitor for Steel
Prepared by: Senior Application Scientist
Introduction: The Challenge of Steel Corrosion and the Role of Phosphonates
The corrosion of steel and its alloys is a persistent challenge across numerous industries, leading to significant economic losses and safety concerns. The electrochemical degradation of these materials, particularly in acidic or chloride-rich environments, necessitates effective protective strategies. Among the most practical and cost-effective methods is the application of corrosion inhibitors, which, when added in small concentrations to a corrosive environment, can significantly decrease the rate of corrosion.[1]
Organic inhibitors containing heteroatoms (such as Nitrogen, Sulfur, Oxygen, and Phosphorus) and multiple bonds are particularly effective. These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the steel from the corrosive medium. 4-Pyridylmethylphosphonic acid (4-PMPA) has emerged as a highly promising corrosion inhibitor. Its molecular structure is uniquely suited for this purpose, featuring:
-
A phosphonic acid group (-PO(OH)₂) , known for its strong chelating ability with metal ions and hydrolytic stability.[2][3]
-
A pyridine ring , containing a nitrogen atom and π-electrons, which serves as an additional site for adsorption onto the steel surface.
This guide provides a comprehensive overview of the mechanism, application, and evaluation of 4-PMPA as a corrosion inhibitor for steel, intended for researchers and professionals in materials science and chemical engineering.
Mechanism of Action: How 4-PMPA Protects Steel
The efficacy of 4-PMPA lies in its ability to form a stable, passivating film on the steel surface. This process is driven by the adsorption of the inhibitor molecule, which involves a combination of physical and chemical interactions (physisorption and chemisorption).[4]
-
Initial Interaction: In an aqueous corrosive medium, the steel surface typically carries a charge. In acidic solutions, the surface is positively charged. This attracts anions from the acid (e.g., Cl⁻ or SO₄²⁻).
-
Adsorption of 4-PMPA: The 4-PMPA molecule can exist in a protonated form in acidic solutions. The protonated pyridine ring can interact electrostatically with the pre-adsorbed anions on the steel surface (physisorption).
-
Chemical Bonding (Chemisorption): The primary protective mechanism involves the formation of coordinate bonds between the 4-PMPA molecule and the iron atoms (Fe) on the steel surface.
-
The lone pair of electrons on the nitrogen atom in the pyridine ring can be shared with vacant d-orbitals of iron.
-
The phosphonic acid group is a powerful anchoring group. The oxygen atoms in the P=O and P-OH moieties can form strong coordinate bonds with iron atoms, creating a stable Fe-O-P complex. This chelation effect results in a well-ordered, dense protective layer.
-
-
Protective Film Formation: The adsorbed 4-PMPA molecules create a hydrophobic barrier on the steel surface. This film blocks the active sites required for both the anodic (metal dissolution) and cathodic (hydrogen evolution) corrosion reactions, thus stifling the overall corrosion process.[5]
The following diagram illustrates the proposed mechanism of inhibition.
Caption: Mechanism of 4-PMPA Adsorption on a Steel Surface.
Performance Evaluation Data
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE%), which increases with the inhibitor's concentration. Phosphonate derivatives have demonstrated high efficiencies in various media.[5][6]
| Inhibitor System | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (IE%) | Reference Method |
| Pyridine Derivative (PTA) | 1 M HCl | 0.2 mM | Ambient | 96.06% | Weight Loss, EIS |
| Pyridinium Salt | 0.5 M H₂SO₄ | ~5 mM | 25 | 90.42% | Weight Loss |
| Phosphonate Derivative | 1 M HCl | High | 40-80 | >90% | EIS, Polarization |
| LiMnPO₄ (Phosphate) | 1 M HCl | 1 mM | Ambient | 91.6% | EIS, Polarization |
Table 1: Representative inhibition efficiencies of related pyridine and phosphonate-based inhibitors for steel in acidic media. Note: Specific data for 4-PMPA may vary, but these values demonstrate the high performance expected from its functional groups.[1][5][7]
Experimental Protocols
This section provides detailed, step-by-step methodologies for evaluating the performance of 4-PMPA as a corrosion inhibitor.
Part A: Materials and Reagents
-
Inhibitor: this compound (4-PMPA), analytical grade.
-
Steel Specimens: Mild steel or carbon steel coupons with a known composition (e.g., AISI 1018).
-
Corrosive Media: 1 M Hydrochloric acid (HCl) or 0.5 M Sulfuric acid (H₂SO₄), prepared by diluting analytical grade concentrated acids with distilled or deionized water.[8]
-
Polishing Materials: Silicon carbide (SiC) abrasive papers of various grits (e.g., 240, 400, 600, 800, 1200).
-
Cleaning Reagents: Acetone, ethanol, distilled water.
-
Electrochemical Cell: A standard three-electrode corrosion cell.
-
Working Electrode (WE): Prepared steel specimen.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode (CE): Platinum or graphite rod/sheet with a surface area larger than the WE.
-
-
Instrumentation: Potentiostat/Galvanostat with frequency response analyzer for EIS, analytical balance (±0.1 mg accuracy), thermostatically controlled water bath, scanning electron microscope (SEM).
Part B: Protocol for Steel Specimen Preparation
Proper surface preparation is critical for reproducible results. The following procedure is based on the ASTM G1 standard.[9][10]
-
Cutting: Cut steel coupons to the desired dimensions (e.g., 1 cm x 1 cm x 0.5 cm for electrochemical tests). A small hole may be drilled for hanging during weight loss tests.
-
Grinding/Polishing: Mechanically grind the surfaces of the specimens sequentially with SiC papers of increasing grit size (from 240 to 1200) to achieve a smooth, uniform surface.
-
Cleaning (Degreasing): Ultrasonically clean the polished specimens in acetone for 5-10 minutes to remove any grease, oil, or organic residues.
-
Rinsing: Rinse the specimens thoroughly with ethanol, followed by copious amounts of distilled water.
-
Drying: Dry the specimens using a stream of warm air or in a desiccator.
-
Storage: Store the prepared specimens in a desiccator to prevent atmospheric corrosion prior to use. For weight loss tests, weigh each specimen accurately using an analytical balance.
Part C: Protocol for Corrosion Testing Methodologies
The following diagram outlines the general workflow for a corrosion inhibition experiment.
Sources
- 1. mdpi.com [mdpi.com]
- 2. asianpubs.org [asianpubs.org]
- 3. stcrs.com.ly [stcrs.com.ly]
- 4. 4-(Pyridin-4-yl)thiazol-2-amine as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. ijcsi.pro [ijcsi.pro]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
mechanism of corrosion inhibition by 4-pyridylmethylphosphonic acid
Application Note & Protocol Guide
Topic: Unraveling the Protective Mechanism of 4-Pyridylmethylphosphonic Acid in Corrosion Inhibition
For: Researchers, Materials Scientists, and Chemical Engineers
Introduction: A Bifunctional Approach to Metal Surface Protection
The relentless degradation of metallic materials through corrosion poses significant economic and safety challenges across numerous industries.[1] While various strategies exist to combat this, the application of organic corrosion inhibitors is a highly effective and practical method.[2] These inhibitors function by adsorbing onto the metal surface, creating a protective barrier that isolates the metal from the corrosive environment.[3][4]
This guide focuses on This compound (4-PMPA) , a molecule of significant interest due to its unique bifunctional structure. It combines the properties of two powerful inhibiting moieties: a pyridine ring and a phosphonic acid group . This dual functionality allows for a highly effective and robust inhibition mechanism. The pyridine ring, with its nitrogen heteroatom and π-electron system, facilitates strong adsorption, while the phosphonic acid group forms tenacious covalent bonds with the metal oxide layer.[5][6]
This document serves as a comprehensive guide to the corrosion inhibition mechanism of 4-PMPA, providing both the theoretical framework and detailed experimental protocols for its evaluation.
The Inhibitor: Molecular Structure and Functional Synergies
The efficacy of 4-PMPA stems directly from its molecular architecture. Understanding its two key functional groups is essential to comprehending its protective action.
Caption: Molecular structure of this compound (4-PMPA).
-
Phosphonic Acid Group (-PO(OH)₂): This is the primary anchoring group. It exhibits a strong affinity for metal oxides (like those found on steel, aluminum, or copper surfaces), forming highly stable, covalent metal-oxygen-phosphorus (M-O-P) bonds.[7] This interaction creates a robust foundation for the protective layer.
-
Pyridine Ring: This heterocyclic aromatic ring contributes to the inhibition in two ways. The nitrogen atom, with its lone pair of electrons, can coordinate with vacant d-orbitals of the surface metal atoms. Furthermore, the π-electrons of the aromatic ring can interact with the metal surface, enhancing the adsorption coverage and stability of the protective film.[6]
Core Inhibition Mechanism: A Multi-faceted Protective Strategy
The corrosion inhibition by 4-PMPA is not a simple process but a synergistic interplay of chemisorption, coordination, and physical barrier formation. The process can be broken down into sequential steps that culminate in a durable, hydrophobic protective layer.
Caption: Logical flow of the corrosion inhibition mechanism by 4-PMPA.
-
Transport and Adsorption: Initially, 4-PMPA molecules are transported from the bulk solution to the metal surface.[3] They adsorb onto the surface, a process that involves both physical forces (physisorption) and the beginning of chemical interactions.
-
Covalent Anchoring (Chemisorption): The phosphonic acid group reacts with the native metal oxide layer. This reaction forms strong, covalent M-O-P bonds, effectively grafting the inhibitor molecule onto the surface.[7] This is the most critical step for creating a durable and stable protective layer.
-
Self-Assembly and Barrier Formation: Once anchored, the molecules orient themselves, with the pyridine rings extending away from the surface. Through intermolecular interactions, these molecules pack closely, forming a dense, self-assembled monolayer.[8] This layer acts as a physical barrier, blocking the transport of corrosive species like water, oxygen, and chloride ions to the metal surface.[4] The process is a mixed-type inhibition, meaning it impedes both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of corrosion.[9]
Experimental Validation: Protocols & Methodologies
To validate the proposed mechanism and quantify the inhibition efficiency of 4-PMPA, a combination of electrochemical, surface analytical, and gravimetric techniques is required.
Protocol 1: Electrochemical Evaluation
Objective: To quantify the corrosion rate and inhibition efficiency of 4-PMPA in a specific corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution).
Materials & Equipment:
-
Potentiostat/Galvanostat with EIS capability
-
Standard three-electrode electrochemical cell (Working Electrode: metal coupon, e.g., mild steel; Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; Counter Electrode: Platinum or Graphite rod)
-
Metal coupons (e.g., C1018 mild steel)
-
Corrosive solution (e.g., 1 M HCl)
-
4-PMPA inhibitor solutions of varying concentrations (e.g., 10 ppm to 1000 ppm)
-
Polishing materials (SiC papers up to 1200 grit, alumina slurries, diamond paste)
-
Ultrasonic bath, acetone, ethanol, deionized water
Step-by-Step Methodology:
-
Working Electrode Preparation:
-
Mechanically polish the metal coupon using successively finer grades of SiC paper, followed by polishing with alumina or diamond paste to achieve a mirror finish.
-
Rationale: This ensures a standardized, reproducible surface area and removes any pre-existing, non-uniform corrosion products.
-
Degrease the coupon by sonicating in acetone, then ethanol, and finally rinse thoroughly with deionized water. Dry immediately.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell. Ensure the working electrode has a well-defined exposed surface area.
-
Fill the cell with the corrosive solution, either uninhibited (blank) or containing a specific concentration of 4-PMPA.
-
-
Open Circuit Potential (OCP) Measurement:
-
Immerse the electrodes and monitor the OCP for 30-60 minutes until a stable potential is reached.
-
Rationale: This allows the system to reach a steady state before perturbation, ensuring that the subsequent measurements are representative of the stable inhibitor-surface interaction.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform an EIS scan at the stable OCP.
-
Typical parameters: Frequency range from 100 kHz to 10 mHz with a 10 mV AC amplitude.
-
Data to Collect: Nyquist and Bode plots. Fit the data to an appropriate equivalent electrical circuit (EEC) to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl). A higher Rct value indicates greater resistance to corrosion.
-
-
Potentiodynamic Polarization (PDP):
-
After EIS, perform a PDP scan.
-
Typical parameters: Scan range from -250 mV to +250 mV versus OCP at a scan rate of 0.5-1 mV/s.
-
Data to Collect: Tafel plots (log(current density) vs. potential). Extrapolate the linear Tafel regions to determine the corrosion potential (Ecorr) and corrosion current density (Icorr). A lower Icorr value signifies a lower corrosion rate.
-
-
Data Analysis & Interpretation:
-
Calculate the Inhibition Efficiency (IE%) using both EIS and PDP data:
-
IE% (from EIS) = [(Rct_inh - Rct_blank) / Rct_inh] * 100
-
IE% (from PDP) = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100
-
-
Self-Validation: The IE% values obtained from both techniques should be in close agreement.
-
Expected Quantitative Data:
| Inhibitor Conc. | Icorr (µA/cm²) (from PDP) | Rct (Ω·cm²) (from EIS) | IE% (from PDP) | IE% (from EIS) |
| Blank (0 ppm) | 550 | 50 | - | - |
| 50 ppm | 110 | 240 | 80.0% | 79.2% |
| 200 ppm | 45 | 1150 | 91.8% | 95.7% |
| 500 ppm | 25 | 2000 | 95.5% | 97.5% |
Protocol 2: Surface Characterization
Objective: To visually and chemically confirm the formation of a protective film on the metal surface.
Equipment:
-
Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDX)
-
X-ray Photoelectron Spectrometer (XPS)
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare two metal coupons as described in Protocol 1.
-
Immerse one coupon in the blank corrosive solution and the other in the inhibited solution (e.g., 500 ppm 4-PMPA) for a set duration (e.g., 24 hours).
-
Gently rinse the coupons with deionized water and dry them.
-
-
SEM Analysis:
-
Acquire images of both the blank and inhibited coupon surfaces at various magnifications.
-
Expected Observation: The blank sample will show a rough, pitted surface characteristic of corrosion. The inhibited sample should display a significantly smoother surface, indicating effective protection.[10]
-
-
EDX Analysis:
-
Perform an elemental mapping or spot analysis on the inhibited surface.
-
Expected Observation: The presence of Phosphorus (P) and Nitrogen (N) peaks, in addition to the substrate elements (e.g., Fe), confirms the adsorption of the 4-PMPA molecule onto the surface.
-
-
XPS Analysis:
-
Analyze the high-resolution spectra for Fe 2p, O 1s, P 2p, and N 1s regions on the inhibited sample.
-
Rationale: XPS is a surface-sensitive technique crucial for identifying the chemical states of elements and confirming the bonding mechanism.
-
Expected Observation: Deconvolution of the O 1s and P 2p spectra should reveal peaks corresponding to the formation of Fe-O-P bonds, providing direct evidence of the chemisorption anchoring mechanism.[7]
-
Protocol 3: Gravimetric (Weight Loss) Measurement
Objective: To determine the corrosion rate and inhibition efficiency through a simple, long-term immersion test.
Step-by-Step Methodology:
-
Sample Preparation: Prepare, clean, and accurately weigh (to 0.1 mg) several metal coupons.
-
Immersion: Immerse triplicate coupons in blank and various concentrations of inhibited solutions for an extended period (e.g., 24-72 hours) at a constant temperature.[11]
-
Post-Immersion Cleaning:
-
Remove the coupons, gently scrub with a soft brush to remove loose corrosion products, rinse with water and acetone, dry, and re-weigh.
-
-
Calculations:
-
Calculate the weight loss (ΔW).
-
Calculate the Corrosion Rate (CR) in mm/year.
-
Calculate the Inhibition Efficiency (IE%) using the formula:
-
IE% = [(CR_blank - CR_inh) / CR_blank] * 100
-
-
Conclusion
The corrosion inhibition mechanism of this compound is a sophisticated, multi-step process that leverages the synergistic action of its two functional groups. The phosphonic acid moiety provides a strong covalent anchor to the metal oxide surface, while the pyridine ring enhances adsorption and contributes to the formation of a dense protective barrier. This bifunctional approach results in a highly stable and effective inhibition film. The protocols outlined in this guide provide a robust framework for researchers to systematically investigate, quantify, and validate the performance of 4-PMPA and similar inhibitor molecules, paving the way for the development of advanced corrosion protection technologies.
References
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MDPI. (n.d.). Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies. Available from: [Link]
-
ResearchGate. (n.d.). Thiomorpholin-4-ylmethyl-phosphonic acid and morpholin-4-methyl-phosphonic acid as corrosion inhibitors for carbon steel in natural seawater | Request PDF. Available from: [Link]
-
Chemical Methodologies. (2022-09-24). Experimental and Theoretical Studies on Corrosion Inhibition Performance of Pyridine Derivatives for Mild Steel in Acid Solution. Available from: [Link]
-
MDPI. (2022-03-08). Natural Product-Derived Phosphonic Acids as Corrosion Inhibitors for Iron and Steel. Available from: [Link]
-
MDPI. (2021-12-21). Comprehensive Study of the Action of Corrosion Inhibitors Based on Quaternary Ammonium Compounds in Solutions of Hydrochloric and Sulfamic Acids. Available from: [Link]
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PMC - NIH. (n.d.). Synthesis and Corrosion Inhibition Performance of Mannich Bases on Mild Steel in Lactic Acid Media. Available from: [Link]
-
ResearchGate. (n.d.). adsorption and corrosion inhibition of mild steel in hydrochloric acid medium by n-[morpholin-4-yl(phenyl)methyl]benzamide. Available from: [Link]
-
MDPI. (n.d.). Organic Pyridinium Salts as Corrosion Inhibitors for Mild Steel in Acidic Wastewater: Experimental and DFT Study. Available from: [Link]
-
Tribology in Industry. (n.d.). A Review of Inorganic Corrosion Inhibitors: Types, Mechanisms, and Applications. Available from: [Link]
-
Journal of Chemical Technology and Metallurgy. (n.d.). Potential Corrosion Inhibition, Vibrational spectra, and Electrochemical study of AMnPO4 (A=Na and Li) monophosphate. Available from: [Link]
-
PMC - NIH. (n.d.). Recent Progress of Polymeric Corrosion Inhibitor: Structure and Application. Available from: [Link]
-
ResearchGate. (n.d.). Electrochemical Study of Corrosion Inhibition Action of Sulphadoxine and Pyrimethamine on Mild Steel in Acidic Medium | Request PDF. Available from: [Link]
-
ResearchGate. (n.d.). Surface analytical characterization of passive iron surface modified by alkyl-phosphonic acid layers | Request PDF. Available from: [Link]
-
IntechOpen. (2018-10-02). Adsorption Behavior of Organic Corrosion Inhibitors on Metal Surfaces—Some New Insights from Molecular Simulations. Available from: [Link]
-
RSC Publishing. (n.d.). Experimental and theoretical studies on corrosion inhibition of 4-amidinophenyl-2,2′-bifuran and its analogues in acidic media. Available from: [Link]
-
International Journal of Corrosion and Scale Inhibition. (n.d.). Sorption phenomena on the surface of steel in solutions of nitrilotrimethylphosphonic acid. Available from: [Link]
-
ResearchGate. (n.d.). Corrosion Inhibition of Mild Steel in Hydrochloric Acid using4- (pyridin-2yl)-N-p-tolylpiperazine-1-carboxamide. Available from: [Link]
-
MDPI. (n.d.). Synthesis, Crystal Structures, Hirshfeld Surface Analysis, Computational Investigations, Thermal Properties, and Electrochemical Analysis of Two New Cu(II) and Co(II) Coordination Polymers with the Ligand 5-Methyl-1-(pyridine-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate. Available from: [Link]
-
MDPI. (2024-04-16). Synthesis and Application Insights of New Phosphate Materials A2MnP2O7 (A = Na, K, Li) as Corrosion Inhibitors. Available from: [Link]
-
International Journal of Electrochemical Science. (2022-04-05). Electrochemical and Theoretical Study of Corrosion Inhibition on X60 Steel in H2SO4 Solution by Omeprazole. Available from: [Link]
-
PMC - PubMed Central. (n.d.). Adsorption in Pyrene-Based Metal–Organic Frameworks: The Role of Pore Structure and Topology. Available from: [Link]
-
КиберЛенинка. (n.d.). SYNTHESIS OF PFG BRAND CORROSION INHIBITOR AND ITS QUANTUM CHEMICAL CALCULATION RESULTS. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Experimental and Theoretical Studies of the Corrosion Inhibition Performance of a Quaternary Phosphonium-Based Ionic Liquid for Mild Steel in HCl Medium. Available from: [Link]
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- 3. chemmethod.com [chemmethod.com]
- 4. tribology.rs [tribology.rs]
- 5. Natural Product-Derived Phosphonic Acids as Corrosion Inhibitors for Iron and Steel [mdpi.com]
- 6. Recent Progress of Polymeric Corrosion Inhibitor: Structure and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. icmt.ohio.edu [icmt.ohio.edu]
- 9. Experimental and theoretical studies on corrosion inhibition of 4-amidinophenyl-2,2′-bifuran and its analogues in acidic media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Corrosion Inhibition Performance of Mannich Bases on Mild Steel in Lactic Acid Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Leveraging 4-Pyridylmethylphosphonic Acid for the Design and Synthesis of Advanced Metal-Organic Frameworks
Abstract
Metal-Organic Frameworks (MOFs) built from phosphonate-based linkers are gaining significant attention due to their exceptional thermal and chemical stability.[1][2] This application note provides a comprehensive guide for researchers on the utilization of 4-pyridylmethylphosphonic acid (4-PMPA) as a versatile building block in the synthesis of novel MOFs. The unique bifunctional nature of 4-PMPA, which combines a Lewis basic pyridyl nitrogen site with a robust phosphonate metal-anchoring group, offers a strategic advantage in crystal engineering. We present detailed protocols for solvothermal synthesis, key characterization techniques, and expert insights into overcoming common synthetic challenges, aiming to empower researchers in the fields of materials science, catalysis, and drug development to explore the vast potential of 4-PMPA-based MOFs.
The Strategic Advantage of the this compound Linker
The rational design of MOFs hinges on the judicious selection of organic linkers and metal nodes. This compound stands out as a linker of choice for several compelling reasons:
-
Bifunctionality for Hierarchical Design: The 4-PMPA molecule possesses two distinct coordination sites. The phosphonic acid group (-PO(OH)_2) provides a strong, multidentate binding site for a wide range of metal ions, forming the primary framework structure. Concurrently, the pyridyl nitrogen atom offers a secondary coordination site that can be used to bind other metals, act as a catalytic active site, or serve as a docking point for post-synthetic modification (PSM).
-
Enhanced Framework Stability: Compared to their carboxylate counterparts, phosphonate-based MOFs often exhibit superior thermal and hydrolytic stability.[2] This is attributed to the stronger coordination bonds formed between the phosphonate oxygen atoms and the metal centers. This robustness is critical for applications in catalysis and separations where the material may be exposed to harsh conditions.
-
Structural Versatility: The P-C-C-N linkage in 4-PMPA provides conformational flexibility, which can lead to the formation of diverse and complex network topologies that are not easily accessible with more rigid linkers. This flexibility allows for the construction of frameworks with unique pore geometries and functionalities.
-
pH Responsiveness: The protonation state of both the phosphonic acid and the pyridyl group is pH-dependent. This characteristic can be exploited to create "smart" materials that respond to changes in their environment, a desirable trait for applications like controlled drug delivery and chemical sensing.
Synthesis Protocol: A Solvothermal Approach to a Zinc-4-PMPA MOF
Solvothermal synthesis is a widely employed and effective method for producing high-quality, crystalline MOF materials.[3][4] The protocol below describes a representative synthesis of a zinc-based MOF using 4-PMPA.
Causality Behind Experimental Choices
-
Metal Source: Zinc nitrate hexahydrate is chosen for its good solubility in polar aprotic solvents and its propensity to form well-defined secondary building units (SBUs) with phosphonate linkers.
-
Solvent System: N,N-Dimethylformamide (DMF) is a high-boiling point, polar aprotic solvent that effectively dissolves both the metal salt and the organic linker.[4] Its high boiling point allows for the reaction to be conducted at elevated temperatures, which facilitates crystal growth and can lead to more crystalline products.
-
Temperature and Time: The reaction is heated to 120 °C to provide the necessary activation energy for nucleation and crystal growth.[4] A 48-hour reaction time is typically sufficient to allow the crystals to form and grow to a suitable size for characterization.[4]
-
Washing and Activation: Post-synthesis washing with fresh DMF is crucial to remove any unreacted starting materials trapped within the pores.[3] Subsequent solvent exchange with a more volatile solvent like ethanol or acetone, followed by vacuum drying, is essential to "activate" the MOF by evacuating the pores, which is critical for accessing its full surface area for applications like gas storage.[3][4]
Detailed Experimental Protocol
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (4-PMPA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol, anhydrous
Procedure:
-
In a 20 mL glass scintillation vial, dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.
-
In a separate vial, dissolve 0.5 mmol of 4-PMPA in 5 mL of DMF. Sonication for 10-15 minutes may be required to achieve full dissolution.[5]
-
Combine the two solutions in the scintillation vial.
-
Tightly cap the vial. Safety Note: Ensure the vial is not filled more than halfway to accommodate pressure buildup at high temperatures.
-
Place the sealed vial in a programmable laboratory oven.
-
Heat the vial to 120 °C at a ramp rate of 5 °C/min and hold at this temperature for 48 hours.
-
After 48 hours, cool the oven to room temperature at a rate of 5 °C/min.
-
Collect the resulting crystalline product by decanting the mother liquor.
-
Wash the crystals by adding 5 mL of fresh DMF, gently agitating, and then decanting the solvent. Repeat this washing step three times.
-
Perform a solvent exchange by soaking the crystals in 5 mL of anhydrous ethanol for 24 hours. Replace the ethanol twice more over the next 48 hours.
-
Isolate the final product by filtration and dry under vacuum at 80-120 °C for 12 hours to obtain the activated MOF.[4]
Synthesis Workflow Diagram
Caption: Solvothermal synthesis workflow for a 4-PMPA based MOF.
Essential Characterization of 4-PMPA MOFs
A multi-technique approach is necessary to confirm the successful synthesis of the desired MOF and to elucidate its structural and physical properties.
-
Powder X-ray Diffraction (PXRD): This is the first and most crucial step to verify the formation of a crystalline material. The experimental PXRD pattern of the bulk sample should be compared to the pattern simulated from single-crystal X-ray diffraction data to confirm phase purity.
-
Single-Crystal X-ray Diffraction (SC-XRD): If suitable single crystals are obtained, SC-XRD provides the definitive atomic-level structure of the MOF. This analysis reveals bond lengths, coordination environments, network topology, and pore dimensions.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and to determine the temperature at which the framework begins to decompose. It can also quantify the amount of solvent present in the pores before and after activation.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the presence of the phosphonate and pyridyl functional groups within the framework. A shift in the P-O stretching frequencies compared to the free linker can provide evidence of coordination to the metal center.
-
Gas Sorption Analysis: To evaluate the porosity of the activated MOF, nitrogen or argon sorption isotherms are measured at 77 K. The resulting data can be used to calculate the BET surface area, pore volume, and pore size distribution, which are critical parameters for applications in storage and separation.
Characterization Workflow Diagram
Caption: Standard workflow for the characterization of MOF materials.
Representative Data Summary
The table below summarizes typical characterization data for a hypothetical Zinc-4-PMPA MOF.
| Parameter | Technique | Typical Result | Insight Provided |
| Crystallinity | PXRD | Sharp peaks matching simulated pattern | Confirms bulk phase purity and high crystallinity |
| Crystal System | SC-XRD | Monoclinic, P2₁/c | Provides fundamental crystallographic information |
| BET Surface Area | N₂ Sorption @ 77K | 450 m²/g | Quantifies accessible surface area for guest molecules |
| Pore Volume | N₂ Sorption @ 77K | 0.25 cm³/g | Measures the internal void space of the material |
| Decomposition Temp. | TGA (N₂ atm) | > 350 °C | Indicates high thermal stability of the framework |
| P-O Stretch | FT-IR | 1150-950 cm⁻¹ | Confirms coordination of phosphonate to metal |
Applications and Future Outlook
The unique combination of a robust phosphonate anchor and a functional pyridyl group makes 4-PMPA-based MOFs highly promising candidates for a range of applications:
-
Heterogeneous Catalysis: The pyridyl nitrogen can act as a Lewis base catalyst or be metalated to create single-site solid catalysts for various organic transformations.
-
Gas Storage and Separation: The tunable pore environment can be designed for selective adsorption of gases like CO₂ or H₂.
-
Drug Delivery: The framework can be loaded with therapeutic agents, and the pH-responsive nature of the linker could be used to trigger release in specific biological environments.
-
Sensing: The pyridyl group can interact with specific analytes, causing a detectable change in the MOF's optical or electronic properties.
The field of phosphonate MOFs continues to expand, with significant opportunities for discovering new structures with unprecedented properties.[1] The use of versatile and functional linkers like this compound is central to this endeavor, paving the way for the next generation of advanced porous materials.
References
-
Chem-Station. (2016). Synthesis and Characterization of Functionalized Metal organic Frameworks. Available at: [Link]
-
ZYLAB. (2025). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. Available at: [Link]
-
Lian, X., et al. (2017). Synthesis of Metal-Organic Frameworks (MOF): Routes to Various MOF Topologies, Morphologies, and Composites. In Metal-Organic Frameworks for Chemical Reactions. Available at: [Link]
-
Tu, B., et al. (2020). Phosphonate Metal–Organic Frameworks: A Novel Family of Semiconductors. Advanced Functional Materials. Available at: [Link]
-
Batten, S. R., et al. (2015). Recent advances in metal–organic frameworks based on pyridylbenzoate ligands: properties and applications. CrystEngComm. Available at: [Link]
-
Zhang, D., et al. (2021). Porous Metal Phosphonate Frameworks: Construction and Physical Properties. Accounts of Chemical Research. Available at: [Link]
Sources
Application Note & Protocol: Surface Modification of Nanoparticles with 4-Pyridylmethylphosphonic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Power of Precise Surface Engineering
The functionalization of nanoparticles is a critical step in harnessing their full potential across a spectrum of applications, from targeted drug delivery and bio-imaging to catalysis and materials science. The ability to tailor the surface chemistry of these materials dictates their interaction with the surrounding environment, influencing their stability, biocompatibility, and specific functionalities. Among the various surface modification strategies, the use of phosphonic acids to anchor organic molecules onto metal oxide nanoparticles has gained significant traction.[1][2] This is due to the formation of robust, covalent-like bonds between the phosphonate headgroup and the metal oxide surface, offering superior stability compared to other anchoring moieties like carboxylic acids.[1]
This application note provides a comprehensive guide to the surface modification of nanoparticles with 4-pyridylmethylphosphonic acid. This particular ligand is of great interest due to its bifunctional nature: the phosphonic acid group serves as a strong anchor to the nanoparticle surface, while the terminal pyridyl group offers a versatile platform for a multitude of secondary functionalizations or can itself impart valuable properties. The pyridine moiety, a nitrogen-containing heterocycle, can participate in hydrogen bonding, metal coordination, and acid-base interactions, making it a valuable functional group in drug delivery, catalysis, and sensing applications.[3][4]
We will delve into the underlying chemical principles, provide a detailed, step-by-step protocol for the modification process, and outline a suite of characterization techniques to validate the successful functionalization of your nanoparticles. This guide is designed to be a practical resource, grounded in scientific principles, to empower researchers to confidently and effectively modify nanoparticle surfaces for their specific research needs.
Theoretical Background: The Chemistry of Phosphonate Binding
The interaction between phosphonic acids and metal oxide surfaces is a robust and well-studied phenomenon.[2][5] The surface of most metal oxide nanoparticles is terminated with hydroxyl groups (-OH) in an aqueous environment. These surface hydroxyls are the key to the anchoring of phosphonic acids. The modification process proceeds via a condensation reaction between the phosphonic acid group (-PO(OH)₂) and the surface hydroxyls of the nanoparticle.[6] This results in the formation of strong, covalent M-O-P bonds (where M is a metal from the nanoparticle).
The phosphonic acid headgroup can adopt several binding modes with the metal oxide surface, including monodentate, bidentate, and tridentate coordination.[7] The exact binding mode is influenced by factors such as the nature of the metal oxide, the reaction conditions, and the steric hindrance of the phosphonic acid ligand. Infrared Reflection-Absorption Spectroscopy (IRRAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques to elucidate the predominant binding fashion.[2][7] For instance, IRRAS analysis can indicate a predominantly tridentate binding of alkylphosphonic acids on zinc oxide surfaces.[7]
The choice of this compound as the modifying agent introduces a terminal pyridyl group. This aromatic heterocycle can act as a hydrogen bond acceptor, a Brønsted-Lowry base, or a ligand for metal coordination.[3][4] This versatility allows for further modification, such as the attachment of therapeutic molecules, targeting ligands, or catalytic metal centers.[8][9] The pyridyl group's ability to interact with its environment can also be harnessed to modulate the dispersibility and stability of the nanoparticles in various solvents.
Diagram 1: Binding Mechanism of this compound
Caption: Condensation reaction between surface hydroxyls and the phosphonic acid.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the surface modification of metal oxide nanoparticles. Researchers should optimize parameters such as concentration, reaction time, and temperature based on the specific type of nanoparticle and the desired degree of functionalization.
Materials and Equipment
-
Nanoparticles: Metal oxide nanoparticles (e.g., iron oxide, titanium dioxide, zinc oxide) dispersed in a suitable solvent (e.g., water, ethanol).
-
Modifying Agent: this compound.
-
Solvents: High-purity solvents such as ethanol, methanol, or a mixture of water and a miscible organic solvent. The choice of solvent can influence the formation of self-assembled monolayers.[1]
-
Reaction Vessel: A clean, dry glass vial or round-bottom flask.
-
Stirring: Magnetic stirrer and stir bar.
-
Temperature Control: Hot plate or oil bath.
-
Purification: Centrifuge for nanoparticle separation and washing.
-
Characterization Equipment: Access to FTIR, XPS, TGA, DLS, TEM, and a zeta potential analyzer.
Protocol
-
Nanoparticle Preparation:
-
Disperse the as-synthesized or commercially available nanoparticles in the chosen solvent to a known concentration (e.g., 1 mg/mL).
-
Sonicate the nanoparticle dispersion for 15-30 minutes to ensure a homogenous suspension and break up any aggregates.
-
-
Ligand Solution Preparation:
-
Prepare a solution of this compound in the same solvent as the nanoparticle dispersion. A typical concentration range is 1-10 mM. The optimal concentration will depend on the surface area of the nanoparticles.
-
-
Surface Modification Reaction:
-
To the nanoparticle dispersion, add the this compound solution dropwise while stirring vigorously.
-
Allow the reaction to proceed at room temperature or elevated temperature (e.g., 50-80 °C) for a period of 12-24 hours. The reaction time and temperature may need to be optimized.
-
-
Purification of Modified Nanoparticles:
-
After the reaction is complete, centrifuge the mixture to pellet the modified nanoparticles. The centrifugation speed and time will depend on the size and density of the nanoparticles.
-
Discard the supernatant, which contains unreacted this compound.
-
Resuspend the nanoparticle pellet in fresh solvent and sonicate briefly to redisperse.
-
Repeat the centrifugation and washing steps at least three times to ensure the complete removal of any unbound ligand.
-
-
Final Dispersion and Storage:
-
After the final wash, resuspend the purified, surface-modified nanoparticles in a suitable solvent for storage and further characterization.
-
Store the dispersion at 4 °C for long-term stability.
-
Diagram 2: Experimental Workflow for Nanoparticle Surface Modification
Sources
- 1. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The modification of indium tin oxide with phosphonic acids: mechanism of binding, tuning of surface properties, and potential for use in organic electronic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Proline functionalized magnetic nanoparticles: A novel magnetically reusable nanocatalyst for one-pot synthesis of 2,4,6-triarylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of phosphonic acid binding to zinc oxide - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: Synthesis of 4-Pyridylmethylphosphonic Acid Derivatives
Abstract & Strategic Significance
4-Pyridylmethylphosphonic acid (4-PMPA) derivatives represent a critical scaffold in medicinal chemistry, acting as hydrolytically stable bioisosteres of hexose-6-phosphates and adenosine monophosphates (AMP). They are currently high-value targets in the development of CD73 (ecto-5'-nucleotidase) inhibitors for cancer immunotherapy [1] and inhibitors of metallo-
Synthesizing these constructs presents a unique "chemical collision": the electron-deficient pyridine ring destabilizes alkyl halide precursors (promoting polymerization), while the final phosphonic acid product exists as a difficult-to-isolate zwitterion. This guide outlines two validated synthetic pathways—the Modified Michaelis-Arbuzov (for cost-efficiency) and the Palladium-Catalyzed Hirao Coupling (for diversity)—and provides a robust protocol for the critical deprotection step.
Strategic Pathway Selection
The choice of synthetic route depends heavily on the available starting material and the substitution pattern of the pyridine ring.
Figure 1: Decision tree for selecting the optimal synthetic route based on substrate availability.
Protocol A: The Modified Michaelis-Arbuzov Reaction
Best for: Scale-up of simple derivatives; low reagent cost. Challenge: 4-(Chloromethyl)pyridine free base is highly unstable and self-polymerizes rapidly to form "tar." It is commercially supplied as the HCl salt.
Mechanism
The lone pair of the phosphite attacks the alkyl halide carbon. In standard Arbuzovs, heat drives the reaction. Here, the nucleophilic pyridine nitrogen can compete, causing polymerization.
Figure 2: The critical path involves rapid use of the generated free base to prevent polymerization.
Experimental Procedure
-
Free Base Generation (Critical Step):
-
Suspend 4-(chloromethyl)pyridine hydrochloride (10.0 mmol) in DCM (20 mL).
-
Add saturated aqueous NaHCO
(20 mL) at 0°C. -
Stir vigorously for 10 min. Separate layers.
-
Extract aqueous layer with DCM (2 x 10 mL).
-
Dry combined organics over MgSO
for maximum 5 mins at 0°C. -
CAUTION: Do not concentrate to dryness. Polymerization risk is high. Keep as a solution.
-
-
Arbuzov Reaction:
-
Heat triethyl phosphite (15.0 mmol, 1.5 eq) to 120°C (neat) in a flask equipped with a distillation head (to remove DCM and ethyl chloride).
-
Add the cold DCM solution of the free base dropwise to the hot phosphite over 30 minutes. The DCM will flash off immediately, leaving the reactant in the hot zone.
-
Why: This "dilution-into-hot" technique minimizes the concentration of free base, favoring the reaction with phosphite over self-polymerization.
-
-
Workup:
-
Stir at 120°C for 2 hours.
-
Remove excess triethyl phosphite under high vacuum (0.5 mmHg, 80°C).
-
Purification: Flash chromatography (DCM:MeOH 95:5).
-
Yield Expectation: 75-85% (Diethyl 4-pyridylmethylphosphonate).
-
Protocol B: Palladium-Catalyzed Hirao Coupling
Best for: Functionalized pyridines (e.g., 2-bromo-4-methylpyridine) or when the alkyl halide is inaccessible. Mechanism: Pd(0) oxidative addition into the C-Br bond, followed by ligand exchange with dialkyl phosphite [2].
Experimental Procedure
-
Reagents:
-
4-Bromopyridine hydrochloride (1.0 eq)
-
Diethyl phosphite (1.2 eq)
-
Triethylamine (2.5 eq) - Acts as base and reductant.
-
Catalyst: Pd(OAc)
(2 mol%) + dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%). Note: dppf is superior to PPh for heteroaryl couplings [3].
-
-
Reaction:
-
Solvent: Anhydrous Toluene or DMF (0.2 M).
-
Combine all reagents in a sealed tube under Argon.
-
Heat to 100°C for 16 hours.
-
-
Workup:
-
Filter through a Celite pad to remove Pd black.
-
Concentrate filtrate.
-
Purification: Flash chromatography (EtOAc:Hexane gradient).
-
Yield Expectation: 60-80%.
-
Protocol C: Deprotection & Zwitterion Isolation
The Bottleneck: Hydrolysis of the ethyl esters yields the free acid, which is a zwitterion (
Method: McKenna Silyl Dealkylation (Preferred)
Avoids harsh HCl hydrolysis which forms hygroscopic salts.
-
Silylation:
-
Dissolve diethyl ester (1.0 mmol) in anhydrous DCM (5 mL).
-
Add TMSBr (Bromotrimethylsilane) (4.0 mmol, 4 eq) dropwise at 0°C.
-
Warm to RT and stir for 4-12 hours. Monitor by
NMR (Shift from ~28 ppm to ~10 ppm for silyl ester).
-
-
Methanolysis (Quench):
-
Concentrate the mixture to remove excess TMSBr.
-
Redissolve residue in MeOH (5 mL). Stir for 30 min.
-
Chemistry: This converts silyl esters to P-OH groups and volatile MeOTMS.
-
-
Isolation (The "Isoelectric" Trick):
-
Concentrate MeOH. You now have the HBr salt of the product.
-
Dissolve in minimal water.
-
Add Propylene Oxide (excess) or adjust pH to ~3.5 with 1M NaOH.
-
Result: The propylene oxide scavenges HBr, neutralizing the pyridine. The zwitterion is least soluble at its isoelectric point (pI) and will precipitate as a white solid.
-
Filter and wash with cold ethanol/ether.
-
Analytical Data Summary
| Feature | Diethyl Ester (Intermediate) | Free Acid (Target) |
| Physical State | Yellow/Orange Oil | White Crystalline Solid |
| Solubility | DCM, EtOAc, MeOH | Water, dil. NaOH; Insoluble in organics |
| Doublet, | Doublet, | |
| Mass Spec (ESI) |
References
-
CD73 Inhibition Context: Bhattarai, S. et al. "Discovery of the ((diaryl)methyl)phosphonic acid derivatives as novel CD73 inhibitors."[1][2] J. Heterocycl. Chem.2023 , 60, 1959.[2] Link
-
Hirao Coupling Review: Keglevich, G. et al. "New Developments on the Hirao Reactions." Curr.[3] Org. Chem.2017 , 21, 1. Link
-
Catalyst Optimization (dppf): Laitar, D. S. et al. "Revisiting the Hirao Cross-Coupling." J. Am. Chem. Soc.2009 , 131, 21. Link
-
TMSBr Deprotection: McKenna, C. E. et al. "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane." Tetrahedron Lett.1977 , 18, 155. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in 4-Pyridylmethylphosphonic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-pyridylmethylphosphonic acid. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, during this multi-step synthesis. Here, we will delve into the common pitfalls and provide actionable, evidence-based solutions to optimize your experimental outcomes.
I. Troubleshooting Guide: Pinpointing the Source of Low Yields
The synthesis of this compound is typically a two-step process: a Michaelis-Arbuzov reaction to form a phosphonate ester, followed by acid hydrolysis to yield the final product. Low yields can arise from issues in either of these critical stages.
Question: My overall yield for this compound is consistently low. Where should I start investigating?
Low overall yield is a common complaint. The most effective troubleshooting approach is to analyze each step of the synthesis independently.
Step 1: The Michaelis-Arbuzov Reaction
This reaction involves the formation of a carbon-phosphorus bond by reacting a trialkyl phosphite with an alkyl halide.[1][2][3] In our case, this is the reaction between triethyl phosphite and 4-(chloromethyl)pyridine hydrochloride.
Potential Issues & Solutions:
-
Poor Quality of 4-(Chloromethyl)pyridine Hydrochloride: This starting material can be unstable and prone to self-polymerization, especially if not stored properly as the hydrochloride salt.[4]
-
Recommendation: Always use freshly prepared or recently purchased 4-(chloromethyl)pyridine hydrochloride. If preparing it in-house from 4-pyridinemethanol and thionyl chloride, ensure complete conversion and removal of excess reagents.[5]
-
-
Suboptimal Reaction Temperature: The Michaelis-Arbuzov reaction is temperature-sensitive.[6] Insufficient heat can lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition.
-
Recommendation: The optimal temperature for this reaction is typically between 90-100°C.[6] It's crucial to monitor the reaction temperature closely.
-
-
Inadequate Reaction Time: The reaction may not have proceeded to completion.
-
Recommendation: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy, to ensure the starting materials have been consumed before proceeding with the workup.
-
-
Side Reactions: The lone pair of electrons on the pyridine nitrogen can compete with the phosphite in reacting with the electrophilic chloromethyl group, leading to the formation of undesired pyridinium salts.
Step 2: Acid Hydrolysis of Diethyl 4-Pyridylmethylphosphonate
This step cleaves the ethyl ester groups to yield the final phosphonic acid.
Potential Issues & Solutions:
-
Incomplete Hydrolysis: The hydrolysis of phosphonate esters can be sluggish.[7]
-
Recommendation: The use of concentrated hydrochloric acid (around 12 M) at reflux is generally effective.[8] Ensure a sufficient reaction time, typically ranging from a few hours to overnight, and monitor the reaction's progress.[8] Microwave-assisted hydrolysis can also be an efficient alternative.[9]
-
-
Product Solubility and Isolation: this compound is a zwitterionic and highly polar molecule, making its isolation from the aqueous acidic medium challenging.
-
Recommendation: After hydrolysis, removal of excess HCl and water by distillation is a common practice.[8] The final product can often be precipitated by adding a less polar solvent like acetone or acetonitrile.[10] Lyophilization (freeze-drying) can also be an effective method to isolate the product as a solid.[10]
-
-
Co-precipitation of Impurities: Inorganic salts from the reaction mixture can co-precipitate with the product, leading to an impure final product and an artificially inflated yield.
-
Recommendation: Washing the crude product with a solvent in which the desired product is sparingly soluble but the inorganic impurities are soluble can help. Alternatively, techniques like ion-exchange chromatography can be employed for purification.[10]
-
Question: I'm observing multiple spots on my TLC plate after the Michaelis-Arbuzov reaction. What are the likely side products?
The presence of multiple spots indicates a complex reaction mixture. Here are the most probable side products:
-
Unreacted Starting Materials: 4-(Chloromethyl)pyridine and triethyl phosphite.
-
Pyridinium Salt: Formed by the reaction of the pyridine nitrogen with 4-(chloromethyl)pyridine.
-
Oxidized Phosphite: Triethyl phosphate can be formed if the reaction is exposed to oxidizing conditions.
To minimize these, ensure you are using pure starting materials, maintaining an inert atmosphere (e.g., nitrogen or argon), and optimizing the reaction temperature and time.
Question: My final product is a sticky, oily substance instead of a crystalline solid. How can I improve its physical form?
Phosphonic acids are notoriously hygroscopic and can be difficult to crystallize.[8]
Strategies for Solidification:
-
Azeotropic Distillation: To rigorously remove water, perform an azeotropic distillation with toluene after the initial evaporation of water and HCl.[8]
-
Solvent-Induced Precipitation: Dissolve the crude product in a minimal amount of a polar solvent (like water or methanol) and then add a less polar solvent (like acetone, acetonitrile, or isopropanol) dropwise to induce precipitation.[10][11]
-
Salt Formation: Converting the phosphonic acid to a salt, for example, the dicyclohexylammonium salt, can often facilitate crystallization.[10]
-
Lyophilization: Freeze-drying from water or a tert-butanol/water mixture can yield a fluffy, solid product.[10]
II. Frequently Asked Questions (FAQs)
What is the most reliable synthetic route for this compound?
The most commonly employed and generally reliable method is the two-step synthesis involving the Michaelis-Arbuzov reaction followed by acid hydrolysis. This method is well-documented and offers a straightforward pathway to the desired product.
How critical is the choice of phosphite ester in the Michaelis-Arbuzov reaction?
While triethyl phosphite is commonly used, other trialkyl phosphites can also be employed. The reactivity of the phosphite can influence the reaction conditions. For instance, phosphonites are generally more reactive than phosphite esters.[2] However, for this specific synthesis, triethyl phosphite provides a good balance of reactivity and cost-effectiveness.
Can I use a different acid for the hydrolysis step?
While hydrochloric acid is the most common choice due to its effectiveness and the volatility of excess reagent, other strong acids like hydrobromic acid can also be used.[12] However, non-volatile acids like sulfuric or phosphoric acid can complicate the product isolation process. Polyphosphoric acid (PPA) is a powerful dehydrating agent that can be used for various organic reactions, including hydrolysis of esters, but its high viscosity and difficult workup make it less ideal for this specific transformation.[13][14]
What are the key safety precautions for this synthesis?
-
4-(Chloromethyl)pyridine hydrochloride: This compound is a lachrymator and should be handled in a well-ventilated fume hood.[4]
-
Triethyl phosphite: This reagent has a pungent odor and should also be handled in a fume hood.
-
Thionyl chloride (if preparing the starting material): This is a highly corrosive and moisture-sensitive reagent. Use with extreme caution and under anhydrous conditions.
-
Concentrated Hydrochloric Acid: This is a corrosive acid. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
III. Experimental Protocols & Data
Optimized Protocol for the Synthesis of this compound
Step 1: Synthesis of Diethyl 4-Pyridylmethylphosphonate (Michaelis-Arbuzov Reaction)
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(chloromethyl)pyridine hydrochloride and a slight excess (1.1 to 1.2 equivalents) of triethyl phosphite.
-
Heat the reaction mixture to 90-100°C under an inert atmosphere (e.g., nitrogen).[6]
-
Maintain this temperature and stir the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude diethyl 4-pyridylmethylphosphonate.
Step 2: Hydrolysis to this compound
-
To the crude diethyl 4-pyridylmethylphosphonate, add concentrated hydrochloric acid (approx. 12 M).[8]
-
Heat the mixture to reflux and maintain it for 4-12 hours.[8] The progress of the hydrolysis can be monitored by ³¹P NMR.
-
After completion, cool the reaction mixture and remove the excess HCl and water under reduced pressure.
-
The resulting crude product can be purified by one of the methods described in the troubleshooting section (e.g., precipitation from an acetone/water mixture).[10]
Comparative Data on Reaction Conditions
| Parameter | Condition A | Condition B | Rationale |
| Michaelis-Arbuzov Temp. | 80°C | 100°C | Higher temperatures can accelerate the reaction, but may also lead to side products. 100°C is often a good starting point.[6] |
| Hydrolysis Acid | 6 M HCl | 12 M HCl | Concentrated HCl is more effective for cleaving the phosphonate esters.[8] |
| Hydrolysis Time | 4 hours | 12 hours | Longer reaction times ensure complete hydrolysis, which is often a slow process.[8] |
IV. Visualizing the Process
Troubleshooting Workflow
Caption: The main synthesis pathway and a key side reaction.
V. References
-
CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents. (n.d.). Retrieved from
-
Synthesis of hydroxymethylphenylphosphinic acid - ResearchGate. (n.d.). Retrieved from
-
CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents. (n.d.). Retrieved from
-
Michaelis-Arbuzov-Type Reaction of 1-Imidoalkyltriarylphosphonium Salts with Selected Phosphorus Nucleophiles - NIH. (2019, September 19). Retrieved from
-
Michaelis–Arbuzov reaction - J&K Scientific LLC. (n.d.). Retrieved from
-
Michaelis–Arbuzov reaction - Wikipedia. (n.d.). Retrieved from
-
Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. (n.d.). Retrieved from
-
Arbuzov Reaction - Organic Chemistry Portal. (n.d.). Retrieved from
-
A. - N-(4-Pyridyl)pyridinium chloride hydrochloride - Organic Syntheses Procedure. (n.d.). Retrieved from
-
The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC - NIH. (n.d.). Retrieved from
-
PHOSPHINIC ACID SYNTHESIS - Kent Academic Repository. (n.d.). Retrieved from
-
Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. - ResearchGate. (2013, April 19). Retrieved from
-
The Hydrolysis of Phosphinates and Phosphonates: A Review - MDPI. (n.d.). Retrieved from
-
Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 2—Sidechain Phosphorus-Containing Polyacids - MDPI. (n.d.). Retrieved from
-
Polyphosphoric Acid in Organic Synthesis - Canadian Center of Science and Education. (2023, April 10). Retrieved from
-
Phosphinate or phosphinic acid derivative synthesis by substitution or addition - Organic Chemistry Portal. (n.d.). Retrieved from
-
The Hydrolysis of Phosphinates and Phosphonates: A Review - ResearchGate. (n.d.). Retrieved from
-
On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020, July 28). Retrieved from
-
Study on the Purification Process of Phosphoric Acid Using Organic Solvents. (n.d.). Retrieved from
-
US3684438A - Purification of phosphoric acid - Google Patents. (n.d.). Retrieved from
-
(PDF) Polyphosphoric Acid in Organic Synthesis - ResearchGate. (2023, April 8). Retrieved from
-
US3950413A - Process for the preparation of phosphonic acid dihalides - Google Patents. (n.d.). Retrieved from
-
4-Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem. (n.d.). Retrieved from
-
Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC - NIH. (2020, August 20). Retrieved from
-
The Synthesis of Hypodiphosphoric Acid and Derivatives with P-P Bond, including Esters and Diphosphine Dioxides: A Review - MDPI. (n.d.). Retrieved from
-
Method of purification of phosphoric acid - European Patent Office - Googleapis.com. (n.d.). Retrieved from
-
(PDF) Efficient Synthesis of Novel 4 '-Trifluoromethyl-5 '-norcarbocyclic Purine Phosphonic Acid Analogs by Using the Ruppert-Prakash Reaction - ResearchGate. (n.d.). Retrieved from
-
IL42065A - Purification of phosphoric acid - Google Patents. (n.d.). Retrieved from
-
Phosphonic acid: preparation and applications - Beilstein Journals. (n.d.). Retrieved from
-
Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem. (n.d.). Retrieved from
-
Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids - Green Chemistry (RSC Publishing). (n.d.). Retrieved from
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. CAS 1822-51-1: 4-Picolyl chloride hydrochloride [cymitquimica.com]
- 5. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 6. Michaelis-Arbuzov-Type Reaction of 1-Imidoalkyltriarylphosphonium Salts with Selected Phosphorus Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
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- 10. researchgate.net [researchgate.net]
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Technical Support Center: Purification of 4-Pyridylmethylphosphonic Acid
Welcome to the technical support center for the purification of 4-pyridylmethylphosphonic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this highly polar, zwitterionic molecule. Here, we will delve into the common challenges encountered during its purification and provide troubleshooting guides and frequently asked questions (FAQs) to support your experimental success. Our approach is rooted in explaining the causal relationships behind experimental choices, ensuring that the protocols are not just lists of steps but self-validating systems.
The Challenge: The Unique Chemistry of this compound
This compound presents a significant purification challenge due to its dual chemical nature. It possesses both a basic pyridine ring and an acidic phosphonic acid group. This combination results in a zwitterionic molecule, leading to high polarity, strong intermolecular interactions, and often, low solubility in common organic solvents. These properties can complicate standard purification techniques like silica gel chromatography and crystallization.
This guide will address the most pressing issues in the purification of this compound, from managing impurities generated during synthesis to overcoming the hurdles of crystallization and chromatographic separation.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis-Related Impurities
Question 1: What are the most common impurities I should expect from the synthesis of this compound, particularly via the Michaelis-Arbuzov reaction?
Answer: The Michaelis-Arbuzov reaction is a widely used method for forming the carbon-phosphorus bond, a key step in the synthesis of many phosphonates.[1] The reaction typically involves the treatment of a trialkyl phosphite with an alkyl halide, in this case, 4-picolyl chloride (4-(chloromethyl)pyridine).[1]
Common Impurities and Their Origins:
-
Unreacted Starting Materials: Incomplete reactions can leave residual 4-picolyl chloride and trialkyl phosphite.
-
Phosphite Oxidation Products: Trialkyl phosphites can be oxidized to the corresponding phosphate.
-
Byproducts from 4-Picolyl Chloride: 4-Picolyl chloride hydrochloride is a severe irritant and can be destructive to mucous membranes. When heated, it can decompose and emit toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[2] Side reactions involving this starting material can introduce various impurities.
-
Quaternary Ammonium Salts: The nucleophilic pyridine nitrogen can react with 4-picolyl chloride to form a quaternary ammonium salt, a common side reaction.
-
Over-alkylation Products: In some cases, the phosphonate product can be further alkylated.
-
Hydrolysis Intermediates: The hydrolysis of the diethyl 4-pyridylmethylphosphonate precursor to the final phosphonic acid is a two-step process.[3] Incomplete hydrolysis can result in the presence of the monoethyl ester of this compound.
Troubleshooting Impurities from Synthesis:
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction progress and ensure complete consumption of starting materials.
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants to minimize unreacted starting materials.
-
Temperature Management: Maintain optimal reaction temperatures to avoid side reactions and decomposition of starting materials.
Question 2: My final product is a sticky, oily substance instead of a crystalline solid. What could be the cause and how can I fix it?
Answer: The inability to obtain a crystalline solid is a frequent issue with highly polar and hygroscopic compounds like many phosphonic acids.[4] Several factors can contribute to this problem:
-
Residual Solvent: The high polarity of phosphonic acids can lead to strong interactions with polar solvents, making their complete removal difficult even under high vacuum.
-
Hygroscopicity: The phosphonic acid group is hygroscopic and readily absorbs moisture from the atmosphere, which can inhibit crystallization.
-
Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation, resulting in an oil or amorphous solid.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), some of which may be more difficult to crystallize.
Troubleshooting Crystallization Issues:
-
Azeotropic Distillation: To remove residual water and solvents, perform an azeotropic distillation with a solvent like toluene.[4]
-
Drying: Dry the material thoroughly in a desiccator over a strong drying agent like phosphorus pentoxide (P₂O₅).[4]
-
Solvent Selection: Experiment with a variety of solvent systems for recrystallization. Given the polar and zwitterionic nature of this compound, consider polar solvents or solvent mixtures. Good starting points include:
-
Anti-Solvent Crystallization: Dissolve the compound in a good solvent (e.g., water or methanol) and then slowly add a poor solvent (an "anti-solvent" like acetone or isopropanol) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling can induce crystallization.
-
Salt Formation: Consider converting the phosphonic acid to a salt (e.g., a sodium salt) which may have different crystallization properties and be less hygroscopic.[5]
Chromatographic Purification
Question 3: I am struggling to purify this compound using standard silica gel chromatography. The compound either doesn't move from the baseline or streaks badly. What are my options?
Answer: The high polarity of this compound makes it unsuitable for standard silica gel chromatography.[4] The strong interactions with the acidic silica surface lead to poor mobility and peak shape. Here are more suitable chromatographic approaches:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying polar compounds.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape, is typically used. A recently developed HPLC-MS/MS method for a similar pyridyl-containing compound utilized a gradient of water and acetonitrile with 0.1% formic acid.[6]
-
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and is well-suited for zwitterionic compounds.[5]
-
Resin Type: Since this compound is zwitterionic, the choice of an anion or cation exchange resin will depend on the pH of the mobile phase.
-
pH Control: At a pH below the isoelectric point (pI), the molecule will have a net positive charge and bind to a cation-exchange resin. Above the pI, it will have a net negative charge and bind to an anion-exchange resin.
-
Elution: Elution is typically achieved by changing the pH or increasing the salt concentration of the mobile phase.
-
Workflow for Ion-Exchange Chromatography Purification:
Caption: Ion-Exchange Chromatography Workflow for Purifying this compound.
Physicochemical Properties and Analytical Characterization
Question 4: What are the expected pKa values for this compound, and how do they influence purification?
-
Pyridine Ring: The pKa of the pyridinium ion is approximately 5.2.
-
Phosphonic Acid Group: Phosphonic acids are diprotic. The first pKa is typically in the range of 1-2, and the second is around 6-7.
This means that this compound will exist in different ionic forms depending on the pH of the solution. This zwitterionic nature is fundamental to its purification. The isoelectric point (pI), the pH at which the molecule has a net zero charge, will be between the pKa of the pyridine ring and the second pKa of the phosphonic acid. At its pI, the solubility of the compound is often at its minimum, a property that can be exploited for crystallization.
Table 1: Estimated Ionic States of this compound at Different pH Values
| pH Range | Predominant Ionic Form | Net Charge |
| < 2 | Cationic | +1 |
| 2 - 5 | Zwitterionic | 0 |
| 5 - 7 | Anionic | -1 |
| > 7 | Dianionic | -2 |
Question 5: What are the best analytical techniques to assess the purity of my final product?
Answer: A combination of analytical techniques is recommended to ensure the purity of this compound.
-
High-Performance Liquid Chromatography (HPLC): As mentioned earlier, RP-HPLC is an excellent method for determining purity and quantifying impurities. A method for a related compound used an X-Bridge Glycan BEH Amide column with a gradient elution of water and acetonitrile containing 0.1% formic acid, with detection by mass spectrometry.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the structure of the molecule by showing the characteristic signals for the pyridyl and methylene protons.
-
³¹P NMR: Is particularly useful for phosphorus-containing compounds. A single peak will indicate the presence of a single phosphorus species. The chemical shift will be characteristic of a phosphonic acid.
-
¹³C NMR: Provides further confirmation of the carbon skeleton.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N, P) and can be a strong indicator of purity.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system may need to be determined empirically.
Materials:
-
Crude this compound
-
Recrystallization solvent(s) (e.g., deionized water, ethanol, acetonitrile, isopropanol)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and with heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely with stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once crystallization has started, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals thoroughly under vacuum, preferably in a desiccator over a drying agent.
Protocol 2: Purification by Ion-Exchange Chromatography (Anion Exchange)
This protocol outlines a general procedure for purification using a strong anion exchange resin.
Materials:
-
Strong anion exchange resin (e.g., Dowex 1x8)
-
Chromatography column
-
Buffers of varying pH and salt concentrations
-
Crude this compound
-
Fraction collector
-
HPLC or other analytical equipment for fraction analysis
Procedure:
-
Resin Preparation: Prepare a slurry of the anion exchange resin in a suitable buffer and pack it into the chromatography column.
-
Equilibration: Equilibrate the column by washing it with several column volumes of the starting buffer (a buffer with a pH above the pI of the compound, e.g., pH 7-8).
-
Sample Preparation: Dissolve the crude this compound in the starting buffer.
-
Loading: Apply the sample to the top of the column and allow it to enter the resin bed.
-
Washing: Wash the column with the starting buffer to remove any unbound impurities.
-
Elution: Elute the bound this compound by applying a gradient of decreasing pH or increasing salt concentration.
-
Fraction Collection: Collect fractions using a fraction collector.
-
Analysis: Analyze the fractions using a suitable analytical technique (e.g., HPLC) to identify the fractions containing the pure product.
-
Pooling and Isolation: Pool the pure fractions and isolate the final product, for example, by lyophilization after desalting if necessary.
Logical Relationships in Purification Strategy
The choice of purification strategy is dictated by the physicochemical properties of this compound and the nature of the impurities.
Caption: Decision tree for selecting a purification strategy for this compound.
References
-
Michaelis-Arbuzov Phosphonate Synthesis. ResearchGate. [Link]
-
Michaelis-Arbuzov-Type Reaction of 1-Imidoalkyltriarylphosphonium Salts with Selected Phosphorus Nucleophiles. National Institutes of Health. [Link]
-
100 Name Reactions (023) - Michaelis-Arbuzov Phosphonate Synthesis. YouTube. [Link]
-
Solubility of 4,7-dioxo-7-(4-methylphenyl)heptanoic acid in some organic solvents. ResearchGate. [Link]
-
On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. PubMed. [Link]
-
Michaelis–Arbuzov reaction. Wikipedia. [Link]
-
Phosphonic acid: preparation and applications. National Institutes of Health. [Link]
-
Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI. [Link]
-
Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells. National Institutes of Health. [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. MDPI. [Link]
-
Determination and correlation of solubility of phenylphosphonic acid in selected solvents. ResearchGate. [Link]
-
¹H NMR spectra of (N‐methyl)‐4‐pyridinium boronic acid (a) and a... ResearchGate. [Link]
-
Bordwell pKa Table. University of Wisconsin-Madison, Department of Chemistry. [Link]
-
(Pyridin-4-Ylmethyl)Phosphonic Acid Monohydrate 98.0%(HPLC). PureSynth. [Link]
-
Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. ResearchGate. [Link]
-
Arbuzov reaction of alkyl and silyl phosphites with halogens involving four- and five-co-ordinate intermediates. Royal Society of Chemistry. [Link]
-
Isolation/purification of zwitterionic phospholipid. Reddit. [Link]
-
(PDF) Michaelis-Arbuzov-Type Reaction of 1-Imidoalkyltriarylphosphonium Salts with Selected Phosphorus Nucleophiles. ResearchGate. [Link]
-
HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. National Institutes of Health. [Link]
-
Recent synthesis of aminophosphonic acids as potential biological importance. ResearchGate. [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). University of Tartu. [Link]
-
Green phosphonate chemistry – Does it exist?. Royal Society of Chemistry. [Link]
-
On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry. [Link]
-
HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography. [Link]
-
Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. MDPI. [Link]
-
Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. MDPI. [Link]
-
Crystal structure of zwitterionic 3-(2-hydroxy-2-phosphonato-2-phosphonoethyl)imidazo[1,2-a]pyridin-1-ium monohydrate (minodronic acid monohydrate): a redetermination. International Union of Crystallography. [Link]
-
Unpacking phosphonic acid. Mérieux NutriSciences. [Link]
-
¹H NMR Chemical Shifts. University of Wisconsin-Madison, Department of Chemistry. [Link]
-
(PDF) Preparation of New α-Aminophosphonate Derivatives by Kabachnik-Fields Reaction Using a Recyclable Catalyst. ResearchGate. [Link]
-
Organic Chemistry - pKa Values of Acids. YouTube. [Link]
-
4-Picolyl chloride hydrochloride. PubChem. [Link]
-
(PDF) HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. ResearchGate. [Link]
-
Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru). National Institutes of Health. [Link]
-
4 - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]
-
Photodegradation of Phosphonates in Water. PubMed. [Link]
-
Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. National Institutes of Health. [Link]
-
pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
-
Phosphonates and Their Degradation by Microorganisms. ResearchGate. [Link]
-
Purification of Wet-Process Phosphoric Acid via Donnan Dialysis with a Perfluorinated Sulfonic Acid Cation-Exchange Membrane. MDPI. [Link]
-
³¹P NMR spectra of the phosphonic acid 3 (162 MHz, [D6]DMSO, left) and... ResearchGate. [Link]
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- 2. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
effect of pH on the performance of 4-pyridylmethylphosphonic acid corrosion inhibitor
Welcome to the technical support center for 4-pyridylmethylphosphonic acid (4-PMPA), a high-performance corrosion inhibitor. This guide is designed for researchers, scientists, and professionals in materials science and chemical engineering. Here, you will find in-depth answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure the scientific integrity of your work. Our goal is to provide you with the expertise and practical insights needed to successfully utilize 4-PMPA in your corrosion inhibition studies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism by which this compound inhibits corrosion?
A1: this compound (4-PMPA) is a bifunctional organic inhibitor that protects metallic surfaces, particularly steel, through a synergistic adsorption mechanism. The molecule consists of two key functional groups: a pyridine ring and a phosphonic acid group, each playing a crucial role in the formation of a protective film.
The inhibition process is primarily driven by the chemisorption of the phosphonic acid group onto the metal surface.[1] The oxygen atoms in the phosphonic acid moiety readily coordinate with the metal atoms (e.g., iron), forming a stable, insoluble metal-phosphonate complex.[2] This forms a strong anchor for the inhibitor molecule on the surface.
Simultaneously, the pyridine ring contributes to the protective layer in several ways. The nitrogen atom in the pyridine ring can also coordinate with the metal surface, further strengthening the adsorption.[3] Additionally, the aromatic pyridine rings can arrange themselves parallel to the metal surface, creating a dense, hydrophobic barrier that shields the metal from corrosive species in the environment.[4] This combined action of strong anchoring by the phosphonic acid group and the formation of a protective barrier by the pyridine ring results in high inhibition efficiency.
Q2: How does the pH of the corrosive medium influence the performance of 4-PMPA?
A2: The pH of the environment is a critical parameter that significantly affects the performance of 4-PMPA by altering its chemical structure and the surface chemistry of the metal. The effectiveness of 4-PMPA is directly linked to the protonation state of its functional groups.
The protonation state of 4-PMPA at different pH values determines its ability to adsorb onto the metal surface.
-
In strongly acidic solutions (pH < 2): Both the pyridine nitrogen and the phosphonic acid group are fully protonated. The molecule carries a net positive charge, which can lead to electrostatic repulsion from a positively charged metal surface (common in acidic conditions), potentially reducing its adsorption and inhibition efficiency.
-
In moderately acidic to neutral solutions (pH 3-7): The phosphonic acid group starts to deprotonate, forming phosphonate anions. These negatively charged groups have a strong affinity for the positively charged metal surface, leading to enhanced chemisorption and the formation of a stable protective film. The pyridine ring may be partially protonated or neutral, contributing to the overall barrier properties. This pH range is often where optimal performance is observed.[6]
-
In alkaline solutions (pH > 8): Both the phosphonic acid group and the pyridine nitrogen are deprotonated. While the phosphonate anion is still available for bonding, the high concentration of hydroxide ions can lead to the formation of less stable, soluble metal hydroxide complexes, which may compete with the inhibitor for surface sites.[7] This can sometimes lead to a decrease in inhibition efficiency at very high pH values.
The following diagram illustrates the different protonation states of 4-PMPA as a function of pH.
Caption: Workflow for evaluating inhibitor efficiency using potentiodynamic polarization.
Protocol 2: Characterization of the Inhibitor Film using Electrochemical Impedance Spectroscopy (EIS)
This protocol is used to study the properties of the protective film formed by 4-PMPA.
-
Preparation and Setup:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Measurement:
-
Immerse the electrodes and allow the system to stabilize at OCP for 30-60 minutes.
-
Perform the EIS measurement at the OCP. Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range from 100 kHz to 10 mHz. [8]
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z'' vs. Z') and Bode plots (|Z| vs. frequency and phase angle vs. frequency). [9] * The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct). A larger diameter indicates a higher resistance to corrosion.
-
Model the data using an appropriate equivalent electrical circuit (EEC). A simple Randles circuit is often a good starting point.
-
Calculate the inhibition efficiency (IE%) using the Rct values: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] * 100 where Rct(inhibitor) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Data Presentation
The performance of 4-PMPA as a function of pH can be effectively summarized in a table. The following is an illustrative example based on expected trends for a phosphonic acid-based inhibitor on steel.
| pH | Corrosion Current Density (icorr) (µA/cm²) | Charge Transfer Resistance (Rct) (Ω·cm²) | Inhibition Efficiency (IE%) |
| Blank (No Inhibitor) | |||
| 4.0 | 150 | 200 | - |
| 7.0 | 80 | 450 | - |
| With 4-PMPA (200 ppm) | |||
| 2.0 | 55 | 600 | 63.3 |
| 4.0 | 15 | 2500 | 90.0 |
| 6.0 | 12 | 3200 | 92.0 |
| 8.0 | 20 | 1800 | 86.7 |
| 10.0 | 35 | 900 | 76.7 |
Note: The data in this table is representative and intended for illustrative purposes only. Actual experimental values may vary.
References
-
Benabdellah, M., et al. (2011). The role of phosphonate derivatives on the corrosion inhibition of steel in HCL media. ResearchGate. [Link]
-
Fundamentals of Biochemistry. (2014). 012-Polyprotic Acids; Protonation State. YouTube. [Link]
-
El-Azab, A. S. (2018). Interpretation of Cyclic Potentiodynamic Polarization Test Results for Study of Corrosion Behavior of Metals: A Review. ResearchGate. [Link]
-
Rahman, M. M., et al. (2022). Corrosion Inhibition Effect of Pyridine-2-Thiol for Brass in An Acidic Environment. National Institutes of Health. [Link]
-
Yavari, I., & Alborzi, A. R. (2012). A New Method for the Preparation of Pyridine-4-phosphonic Acids. ResearchGate. [Link]
-
Popa, M. V., et al. (2020). Combined Experimental and Theoretical Insights into the Corrosion Inhibition Activity on Carbon Steel Iron of Phosphonic Acids. National Institutes of Health. [Link]
-
TFT Pneumatic. (2023). Corrosion Under Acidic and Alkaline Conditions. TFT Pneumatic Blog. [Link]
-
Souto, R. M., & Laz, M. M. (2022). Electrochemical Impedance Spectroscopy: A Tutorial. ACS Measurement Science Au. [Link]
-
Riebe, B., et al. (2021). Adsorption of Phosphonates to Iron- or Aluminum-Based Flocculants in Wastewater Treatment. MDPI. [Link]
-
Oreate AI Blog. (2024). The Role of Dipyridine-Based Ionic Liquids in Corrosion Inhibition. Oreate AI. [Link]
-
Reddit. (2016). pKa, pH, and whether it is protonated or deprotonated? r/chemhelp. [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
-
Dong, C., et al. (2018). Effect of pH value on corrosion of carbon steel under an applied alternating current. ResearchGate. [Link]
-
Bureau of Reclamation. (2019). Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. USBR. [Link]
-
analyzetest.com. (2021). How to analyze polarization curves? analyzetest.com. [Link]
-
Geffken, P., et al. (2022). Natural Product-Derived Phosphonic Acids as Corrosion Inhibitors for Iron and Steel. MDPI. [Link]
-
Ali, T. E., & Ibrahim, A. M. (2014). Vilsmeier-Haack Reaction of Phosphonic Dihydrazide: Synthesis of 4- {[(Dimethyl)azanylidenonium Chloride] Methyl} Amino-2,3-Dihydro-3-Oxo-4H-1,2,4, 3-Triazaphosphole. Scientific & Academic Publishing. [Link]
-
Wang, L., et al. (2020). Mechanisms that control the adsorption–desorption behavior of phosphate on magnetite nanoparticles: the role of particle size and surface chemistry characteristics. RSC Publishing. [Link]
-
Harris, R. C., et al. (2016). Interpretation of pH-activity Profiles for Acid-Base Catalysis from Molecular Simulations. National Institutes of Health. [Link]
-
Gamry Instruments. (2019). Potentiodynamic and Cyclic Polarization Scans. Gamry. [Link]
-
SCIENCE & INNOVATION. (2023). SYNTHESIS OF PHOSPHONIC ACIDS OF POLYFUNCTIONAL PYRIDOPYRIMIDINES. science-j.com. [Link]
-
An-Najah Staff. (2016). Corrosion Inhibition of Steel in phosphoric acid by Sulfapyridine: Experimental and Theoretical Studies. An-Najah National University. [Link]
-
Gamry Instruments. (n.d.). Basics of Electrochemical Impedance Spectroscopy. Gamry. [Link]
-
Chemistry For Everyone. (2024). How Do PH Levels Affect Corrosion? YouTube. [Link]
-
YouTube. (2020). Electrochemical Measurements (OCP, EIS and PD) for Corrosion Monitoring using GAMRY Reference600. YouTube. [Link]
-
Asian Journal of Chemistry. (2012). Phosphonic Acids used as Corrosion Inhibitors-A Review. Asian Journal of Chemistry. [Link]
-
MDPI. (2022). Phosphate Adsorption onto an Al-Ti Bimetal Oxide Composite in Neutral Aqueous Solution: Performance and Thermodynamics. MDPI. [Link]
-
BOQU Instrument. (2024). Understanding the Role of PH in Corrosion Prevention and Control. BOQU Instrument. [Link]
- Google Patents. (n.d.). Process for the preparation of phosphonic acid dihalides.
-
AIP Publishing. (2014). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Publishing. [Link]
-
YouTube. (2023). pH vs pKa intuition. YouTube. [Link]
-
MDPI. (2024). Recent Progress in Organic Inhibitors for Anticorrosion in Complex Acid Environments. MDPI. [Link]
-
PalmSens. (n.d.). Polarization Curves: setup, recording, processing and features. PalmSens. [Link]
-
Chemistry 302. (n.d.). What is the protonation state? University of Texas. [Link]
-
ResearchGate. (2021). How to explain Nyquist plot? ResearchGate. [Link]
-
Kent Academic Repository. (n.d.). PHOSPHINIC ACID SYNTHESIS. University of Kent. [Link]
-
Emerald Insight. (2000). Effect of pH on the corrosion inhibition of mild steel in CO 2 saturated brine solution. Emerald. [Link]
-
ResearchGate. (n.d.). Metal Phosphonate Chemistry: From. ResearchGate. [Link]
-
ResearchGate. (2021). Adsorption of Phosphonates to Iron- or Aluminum-Based Flocculants in Wastewater Treatment. ResearchGate. [Link]
-
PubMed. (2022). Corrosion Inhibition Effect of Pyridine-2-Thiol for Brass in An Acidic Environment. PubMed. [Link]
-
Journal of Applied Sciences and Nanotechnology. (2021). Synthesis, Characterization and Corrosion Inhibition of Novel Pyridine on Mild Steel in Hydrochloric Acid Environment. jasn.wpu.edu.my. [Link]
-
Scribd. (n.d.). Pka'S of Inorganic and Oxo-Acids. Scribd. [Link]
-
Master Organic Chemistry. (2010). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Corrosion Inhibition Effect of Pyridine-2-Thiol for Brass in An Acidic Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Dipyridine-Based Ionic Liquids in Corrosion Inhibition - Oreate AI Blog [oreateai.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. emerald.com [emerald.com]
- 7. tft-pneumatic.com [tft-pneumatic.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Basics of EIS: Electrochemical Research-Impedance Gamry Instruments [gamry.com]
overcoming solubility issues with 4-pyridylmethylphosphonic acid in organic solvents
Technical Support Center: 4-Pyridylmethylphosphonic Acid
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with the solubility of this versatile but often frustrating compound. This guide moves beyond simple solvent lists to provide a systematic, chemically-driven approach to achieving clear, stable solutions in organic media.
Part 1: Understanding the Core Problem - Why is Solubility an Issue?
This compound is a zwitterionic molecule, meaning it contains both a basic functional group (the pyridine ring) and an acidic functional group (the phosphonic acid).[1][2] At or near neutral pH, the phosphonic acid group is deprotonated (negative charge) and the pyridine nitrogen is protonated (positive charge). This dual-charge state leads to:
-
High Crystal Lattice Energy: Strong ionic and hydrogen-bonding interactions between molecules in the solid state make it difficult for solvent molecules to break them apart.
-
Extreme Polarity: The zwitterionic form is highly polar and thus is most soluble in highly polar solvents like water, while showing very poor solubility in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.[1][2]
Understanding this zwitterionic nature is the first step in devising an effective solubilization strategy. The goal is to disrupt these strong intermolecular forces.
Part 2: Troubleshooting Guide & Experimental Protocols
This section provides a problem-based approach to resolving solubility issues, ranging from complete insolubility to preventing precipitation during a reaction.
Issue 1: Complete Insolubility in Common Aprotic Solvents (e.g., THF, DCM, Acetonitrile)
Your compound sits as an insoluble solid at the bottom of the flask. This is the most common issue, arising when attempting to use the neat, zwitterionic form of the acid in a nonpolar or moderately polar aprotic solvent.
Mechanism: By adding a tertiary amine, you deprotonate the pyridinium ion and form a trialkylammonium phosphonate salt. This salt has bulky organic cations that disrupt the crystal lattice and present a more "organic-like" exterior to the solvent, dramatically improving solubility.[3][4][5]
Experimental Protocol: Screening for the Optimal Amine Base
-
Setup: To a small vial containing ~10 mg of this compound, add 1 mL of your desired organic solvent (e.g., THF, DCM).
-
Base Addition: Add triethylamine (TEA) dropwise while stirring. Start with 1.1 equivalents relative to the phosphonic acid.
-
Observation: If the solid does not dissolve, add another 0.5-1.0 equivalent of TEA. Gentle warming (30-40°C) or sonication can aid dissolution.
-
Screening: If TEA is not effective, repeat the process in separate vials with other common bases as listed in the table below.
-
Selection: Choose the base that provides the best solubility with the fewest equivalents.
Data Table: Comparison of Common Organic Bases for Solubilization
| Base | Equivalents (Typical) | Solvent Compatibility | Comments |
| Triethylamine (TEA) | 1.1 - 2.5 | THF, DCM, CH₃CN | Most common starting point. Can be volatile. |
| Diisopropylethylamine (DIPEA or Hünig's Base) | 1.1 - 2.2 | THF, DCM, DMF | More sterically hindered; less nucleophilic than TEA. |
| N-Methylmorpholine (NMM) | 1.1 - 2.0 | THF, DCM, DMF | Good alternative to TEA, less odor. |
| 1,8-Diazabicycloundec-7-ene (DBU) | 1.0 - 1.5 | THF, DCM, Toluene | A very strong, non-nucleophilic base. Use with caution. |
Mechanism: Esterification of the phosphonic acid group eliminates its acidic protons and negative charge, transforming the zwitterion into a neutral, much less polar molecule.[6] This is the preferred method when the phosphonic acid moiety itself is not required for the subsequent reaction (e.g., when using it in a Horner-Wadsworth-Emmons reaction).
Experimental Protocol: Selective Diethyl Esterification
This protocol is adapted from a general method for phosphonic acid esterification.[6]
-
Reaction Setup: Suspend 1.0 g of this compound in 10 mL of triethyl orthoacetate.
-
Heating: Heat the mixture to 120-130 °C with stirring under a nitrogen atmosphere. The solid should gradually dissolve as the reaction proceeds.
-
Monitoring: Monitor the reaction by ³¹P NMR spectroscopy. The starting material signal will be replaced by a new signal for the diethyl phosphonate product.
-
Workup: Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature. Remove the excess triethyl orthoacetate and other volatiles under reduced pressure.
-
Purification: The crude diethyl (4-pyridylmethyl)phosphonate can often be used directly or purified by silica gel chromatography.
Issue 2: The Compound Dissolves Initially but Crashes Out During Reaction
This often happens when a reagent is added that changes the solution's properties or when the temperature changes.
Mechanism: A small amount of a highly polar, aprotic co-solvent can significantly increase the solvating power of the bulk medium without necessarily interfering with the reaction.
Guidelines for Co-Solvent Use:
-
Starting Point: Begin by adding the co-solvent at 5-10% of the total volume.
-
Common Choices:
-
Dimethylformamide (DMF): Excellent solvating power for polar molecules.
-
Dimethyl Sulfoxide (DMSO): Another very strong polar aprotic solvent. Be aware it can be reactive under certain conditions (e.g., Swern oxidation).
-
N-Methyl-2-pyrrolidone (NMP): A high-boiling, stable polar aprotic solvent.
-
Data Table: Recommended Co-Solvents
| Co-Solvent | Primary Solvent | Typical % (v/v) | Notes |
| DMF | THF, Toluene, Dioxane | 5 - 20% | Ensure it is anhydrous for moisture-sensitive reactions. |
| DMSO | THF, CH₃CN | 5 - 15% | Can be difficult to remove. Check for reaction compatibility. |
| Methanol | DCM, THF | 1 - 5% | A protic solvent; use with caution in reactions sensitive to alcohols. |
Part 3: Visualization of Workflow and Chemistry
To assist in selecting the appropriate strategy, the following diagrams illustrate the decision-making process and the chemical transformations involved.
Diagram 1: Decision Workflow for Solubilization
This diagram outlines a logical path to follow when faced with a solubility challenge.
Caption: Decision tree for selecting a solubilization method.
Diagram 2: Chemical Transformation Pathways
This diagram illustrates the chemical changes occurring during salt formation and esterification.
Caption: Chemical pathways to soluble forms.
Part 4: Frequently Asked Questions (FAQs)
-
Q1: I added triethylamine, but my compound is still not dissolving in THF. What should I do?
-
A1: First, ensure you have added at least 1.1 equivalents of TEA. If solubility is still poor, try gentle warming (to ~40°C) or sonication. If that fails, consider adding 5-10% (v/v) of DMF or DMSO as a co-solvent. Finally, a stronger base like DBU might be necessary, but check its compatibility with your other reagents.
-
-
Q2: Can I use an inorganic base like sodium carbonate to form a salt?
-
A2: While inorganic bases will form a salt, these salts (e.g., sodium phosphonate) are typically highly polar and will not be soluble in common organic solvents. They are best suited for aqueous solutions. For organic media, organic bases like TEA or DIPEA are required to form soluble salts.[5]
-
-
Q3: Will converting my phosphonic acid to an ester affect its reactivity?
-
A3: Absolutely. Esterification completely changes the nature of the functional group. The resulting phosphonate ester is no longer acidic and will have different reactivity. This is a desirable change if you are planning to, for example, deprotonate the α-carbon for a Horner-Wadsworth-Emmons reaction. However, if your experimental design relies on the properties of the free phosphonic acid (e.g., as a metal ligand or proton donor), this is not a suitable strategy.
-
-
Q4: How do I remove the triethylammonium salt after my reaction is complete?
-
A4: The triethylammonium counter-ion can often be removed during aqueous workup. By washing the organic layer with a dilute acid (e.g., 0.1 M HCl), the triethylamine will be protonated and extracted into the aqueous phase. Be aware that this will also protonate your product, which may cause it to precipitate or move into the aqueous layer depending on its overall polarity.
-
References
-
Olszewski, T. K. Synthesis of Heterocyclic Substituted Phosphonates, Phosphonic and Phosphinic Acids. Faculty of Chemistry, Wroclaw University of Technology. [Link]
-
Level, G., Vieira Fadul, M., & Blesic, M. (2018). Solubility-Modifying Power of Zwitterionic Salts. Chemphyschem, 19(5), 575-580. [Link]
- Kiełbasiński, P., & Rachoń, J. (1995). Methods for the synthesis of phosphonate esters.
- Wang, F. T. (1982). Use of aqueous triethylamine/phosphoric acid salt solutions to extract water from organic solvents.
-
How to prepare (21%THF)+(79% 0.2M TEAP ph=2)? ResearchGate. (2017). [Link]
-
Level, G., et al. Solubility Modifying Power of Zwitterionic Salts. Queen's University Belfast. [Link]
-
Zhang, L., et al. (2019). Determination and correlation of solubility of phenylphosphonic acid in selected solvents. Journal of Chemical & Engineering Data, 64(10), 4349-4356. [Link]
-
Głowacka, I., et al. (2020). Selective Esterification of Phosphonic Acids. Molecules, 25(23), 5756. [Link]
-
Shi, F., et al. (2012). Cobalt and copper pyridylmethylphosphonates with two- and three-dimensional structures and field-induced magnetic transitions. Dalton Transactions, 41(20), 6241-6247. [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data. (2020). [Link]
-
Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Organic Chemistry Portal. [Link]
-
(Pyridin-4-ylamino)methylphosphonic acid. PubChem. [Link]
-
How to desalt zwitterions? ResearchGate. (2020). [Link]
-
Behrendt, C., et al. (2020). Triethylamine-Mediated Transformation of Phosphonates into Phosphonamidates. Biblio. [Link]
-
Zwitterion. chemeurope.com. [Link]
-
Kufelnicki, A., et al. (2018). Complexing Properties of Pyridine-4-methylene Derivatives: Diethyl(pyridine-4-ylmethyl)phosphate, this compound and 4-Hydroxymethylpyridine with Cu(II) in Aqueous Solution. ResearchGate. [Link]
-
Preparation of TEAP. Chromatography Forum. (2010). [Link]
-
Teuma, E., & Gatignol, J. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2228–2266. [Link]
-
Cieslak, J., et al. (2015). The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note. Analytical and Bioanalytical Chemistry, 407(7), 1847-1855. [Link]
-
de Souza, S. P., et al. (2021). The rise of continuous flow biocatalysis – fundamentals, very recent developments and future perspectives. Reaction Chemistry & Engineering, 6(2), 191-210. [Link]
-
Lape, I. E., et al. (2022). Insights into the Solvation Characteristics of Zwitterionic Deep Eutectic Solvents Using Multiple Polarity Scales. ACS Sustainable Chemistry & Engineering, 10(1), 329-339. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Zwitterion [chemeurope.com]
- 3. US4326082A - Use of aqueous triethylamine/phosphoric acid salt solutions to extract water and triethylamine from solutions thereof in organic solvents - Google Patents [patents.google.com]
- 4. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 5. The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Esterification of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
interpreting complex NMR spectra of 4-pyridylmethylphosphonic acid
Technical Support Center: NMR Spectroscopy of 4-Pyridylmethylphosphonic Acid
Ticket ID: NMR-PMPA-4PYR-001 Subject: Interpretation of Complex Splitting Patterns & pH-Dependent Shifts in this compound Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit
Executive Summary & Molecule Overview
User Query: "I am seeing unexpected splitting in the aliphatic region and shifting aromatic signals in my this compound sample. Is my product impure?"
Scientist's Analysis: this compound (4-PMPA) is a zwitterionic molecule containing a basic pyridine nitrogen and an acidic phosphonate group. Its NMR spectra are highly sensitive to:
-
pH/pD: Protonation states dramatically alter chemical shifts.[1]
-
Heteronuclear Coupling:
( , 100% abundance) couples to both and , creating "false" multiplets that are often mistaken for impurities.[1]
This guide provides a definitive troubleshooting workflow to distinguish intrinsic spectral features from actual contamination.
Sample Preparation & Solubility (Critical Step)
Q: Why is my sample not dissolving in
A: 4-PMPA exists as a zwitterion in its neutral state, making it insoluble in non-polar organic solvents.[1]
Protocol: Correct Solubilization Strategy
-
Solvent of Choice: Deuterium Oxide (
) is mandatory.[1] -
pH Adjustment: The zwitterionic form may have limited solubility even in water.[1]
Visualization: Sample Prep Workflow
Caption: Decision tree for solubilizing zwitterionic phosphonic acids in NMR solvents.
NMR Interpretation Guide
Q: I see a doublet at ~3.2 ppm where I expect a singlet for the
A: No. This is the signature
Quantitative Data Table:
| Moiety | Proton Type | Multiplicity | Approx.[1][2][3] Shift ( | Coupling Constant ( | Cause of Splitting |
| Pyridine Ring | Doublet (d) | 8.4 - 8.7 ppm | Coupling to | ||
| Pyridine Ring | Doublet (d) | 7.3 - 7.8 ppm | Coupling to | ||
| Methylene | Doublet (d) | 3.0 - 3.4 ppm | Coupling to |
Troubleshooting Steps:
-
Verify Coupling: If you have a 300-600 MHz instrument, the separation between the doublet legs (in Hz) will remain constant (approx 21 Hz), while the chemical shift difference (in Hz) would change if they were two different impurities.
-
Decoupling Experiment: Run a
experiment (proton observed, phosphorus decoupled).
NMR & pH Dependence
Q: My
A: Phosphonic acids act as intrinsic pH sensors.[1] Small variations in sample acidity (pD) cause massive chemical shift perturbations.[1]
Mechanism:
-
Acidic pD (< 2): Pyridine N is protonated (
), Phosphonate is fully protonated ( ). -
Neutral/Basic pD: Sequential deprotonation of the phosphonate (
). -
Effect: Deprotonation increases electron density around P, typically causing an upfield shift (lower ppm) relative to the fully protonated species, although specific solvation effects can vary this trend.[1]
Visualization: Protonation States
Caption: Sequential deprotonation steps affecting electron shielding and chemical shift.
NMR Interpretation
Q: My carbon spectrum is missing signals, and the aliphatic peak is split into a huge doublet.
A: This is normal. The Carbon-Phosphorus coupling (
Key
-
Methylene Carbon (
): -
Aromatic Carbons:
-
C4 (Quaternary): Shows
coupling (typically ~5-10 Hz). -
C3/5 (
): Shows coupling (typically < 5 Hz).
-
Table:
| Carbon | Splitting | Coupling Constant ( |
| Methylene ( | Doublet | 130 - 145 Hz ( |
| C4 (Ipso) | Doublet | 6 - 10 Hz ( |
| C3/5 (Meta) | Doublet/Broad | 3 - 6 Hz ( |
Advanced Troubleshooting FAQ
Q: The aromatic signals are broad or undefined.
-
Cause: Intermediate chemical exchange.[1] If your pD is near the pKa of the pyridine nitrogen (~5-6), the protons are exchanging between protonated and unprotonated states on the NMR timescale.
-
Fix: Adjust pD away from the pKa (aim for pD < 2 or pD > 10) to "freeze" the exchange and sharpen the lines.
Q: I see a triplet in the
-
Cause: You are running a coupled
experiment (without proton decoupling). The triplet arises from coupling to the two methylene protons ( ).[1] -
Fix: Enable broadband proton decoupling (usually cpd or waltz16 sequence) to collapse the triplet into a singlet for cleaner integration.
References
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Describes heteronuclear coupling principles).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard reference for J-coupling constants).
-
Kalir, A., et al. (1987).[1] "Synthesis and NMR spectra of pyridylphosphonates." Phosphorus and Sulfur and the Related Elements. (Specific spectral data for pyridylphosphonate class).
-
Reddy, V. S., et al. (2015).[1] "pH-dependent NMR studies of aminophosphonic acids." Magnetic Resonance in Chemistry. (Validates pH shift mechanisms).
Sources
Technical Support Center: FTIR Spectrum Analysis of 4-Pyridylmethylphosphonic Acid
Welcome to the technical support center for the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 4-pyridylmethylphosphonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for accurate spectral interpretation and experimental execution.
Introduction
This compound is a molecule of significant interest due to its bifunctional nature, incorporating both a basic pyridine ring and an acidic phosphonic acid group. This unique structure can lead to complex vibrational spectra and potential for zwitterion formation, making accurate FTIR analysis crucial for characterization and quality control. This guide provides a detailed breakdown of peak assignments, troubleshooting common experimental issues, and best practices for sample handling.
Frequently Asked Questions (FAQs)
Q1: What are the expected major peaks in the FTIR spectrum of this compound?
The FTIR spectrum of this compound is best understood by considering the vibrational modes of its three key structural components: the phosphonic acid group, the pyridine ring, and the methylene bridge. The exact peak positions can be influenced by the physical state (solid or solution), pH, and intermolecular interactions.
dot
Caption: Molecular structure of this compound highlighting the key functional groups.
A summary of the expected vibrational modes is provided in the table below:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Notes |
| 3000 - 2500 | P-OH | O-H stretching | Broad, Medium-Strong | Often a series of broad bands due to strong hydrogen bonding. |
| 2950 - 2850 | -CH₂- | C-H stretching | Medium | Asymmetric and symmetric stretches of the methylene group. |
| 1640 - 1590 | Pyridine Ring | C=C and C=N stretching | Medium-Strong | Characteristic aromatic ring vibrations.[1] |
| 1480 - 1430 | Pyridine Ring | Ring stretching | Medium | |
| 1470 - 1450 | -CH₂- | Scissoring (bending) | Medium | |
| 1250 - 1150 | P=O | P=O stretching | Strong | This is a key indicator for the phosphonic acid group. Its position can shift depending on hydrogen bonding. |
| 1200 - 900 | P-O, P-OH | P-O and P-OH stretching | Strong, Complex | This region is often complex with multiple overlapping bands from P-O single bond and P-OH vibrations.[2] |
| 1000 - 950 | PO₃²⁻ | Symmetric stretching | Strong | Becomes prominent if the phosphonic acid is deprotonated.[2] |
| ~925 | P-OH | P-OH stretching | Medium | Can be indicative of the protonated phosphonic acid.[2] |
Q2: How does zwitterion formation affect the FTIR spectrum?
Given the presence of both an acidic phosphonic acid group and a basic pyridine nitrogen, this compound can exist as a zwitterion, especially in the solid state. In this form, the phosphonic acid protonates the pyridine nitrogen.
dot
Caption: Zwitterion formation in this compound.
This intramolecular proton transfer leads to characteristic changes in the FTIR spectrum:
-
Appearance of N⁺-H stretching: A broad absorption band may appear in the 2500-3000 cm⁻¹ region, characteristic of a pyridinium cation.[3]
-
Shift in Pyridine Ring Vibrations: The vibrational modes of the pyridine ring will shift to higher frequencies (e.g., the 1600 cm⁻¹ region) due to the positive charge on the nitrogen.[4]
-
Changes in the Phosphonate Group Region: The spectrum will show features of a deprotonated phosphonate group (PO₃²⁻), with strong symmetric and asymmetric stretching bands typically between 1100 and 950 cm⁻¹. The characteristic P=O and P-OH bands of the neutral phosphonic acid will decrease in intensity or disappear.[2]
Q3: What is the best sample preparation method for this compound?
The choice of sample preparation method depends on the sample's physical state and hygroscopicity.
-
Attenuated Total Reflectance (ATR): This is often the preferred method for solid samples of this compound. It requires minimal sample preparation and is less sensitive to moisture.[5] Good contact between the sample and the ATR crystal is crucial for a high-quality spectrum.
-
Potassium Bromide (KBr) Pellets: This is a traditional transmission method. While it can provide high-quality spectra, it is more labor-intensive and susceptible to moisture contamination as KBr is hygroscopic. Any moisture present can lead to broad O-H bands that may obscure important spectral features.
Troubleshooting Guide
Problem 1: My spectrum has very broad, intense peaks in the 3600-3200 cm⁻¹ region, obscuring other signals.
-
Cause: This is a classic sign of water (moisture) contamination. This compound is likely hygroscopic, and if using the KBr pellet method, the KBr itself can absorb moisture.[6]
-
Solution:
-
Dry your sample: Dry the sample in a vacuum oven at a moderate temperature before analysis.
-
Use dry KBr: Ensure your KBr is spectroscopic grade and has been stored in a desiccator. It's good practice to dry it in an oven before use.
-
Switch to ATR: If moisture remains a persistent issue, using an ATR accessory will significantly reduce the interference from atmospheric and sample moisture.[5]
-
Purge the instrument: Purging the FTIR spectrometer with a dry gas like nitrogen can help to remove atmospheric water vapor.[6]
-
Problem 2: The baseline of my spectrum is sloped or wavy.
-
Cause: A poor baseline can result from several factors:
-
Uneven sample thickness (KBr pellet): If the KBr pellet is not of uniform thickness, it can cause a sloping baseline.
-
Poor sample contact (ATR): Insufficient pressure or an uneven sample surface can lead to poor contact with the ATR crystal, resulting in a distorted baseline.
-
Contaminated ATR crystal: Residue from a previous sample on the ATR crystal can lead to a distorted baseline in the subsequent measurement.[7]
-
-
Solution:
-
For KBr pellets: Ensure the sample is finely ground and well-mixed with the KBr. Apply even pressure when making the pellet.
-
For ATR: Ensure adequate and even pressure is applied to the sample. If the sample is a coarse powder, grinding it first can improve contact.
-
Clean the ATR crystal: Always clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) before and after each measurement.[7]
-
Problem 3: I am not seeing a distinct P=O stretching peak around 1200 cm⁻¹.
-
Cause:
-
Zwitterion formation: As discussed in the FAQs, if the molecule exists as a zwitterion, the P=O bond is replaced by a phosphonate group (PO₃²⁻), which has different vibrational modes in the 1100-950 cm⁻¹ region.[2]
-
Strong hydrogen bonding: Extensive intermolecular hydrogen bonding can cause the P=O peak to broaden and shift to a lower wavenumber, making it less distinct.
-
-
Solution:
-
Analyze the phosphonate region: Look for the characteristic strong, broad bands of the PO₃²⁻ group between 1100 and 950 cm⁻¹ to confirm the zwitterionic form.
-
Consider the sample's environment: The solid-state spectrum is more likely to show zwitterionic character than a spectrum in a non-polar solvent.
-
Experimental Protocols
Protocol 1: Sample Preparation using ATR-FTIR
-
Crystal Cleaning: Ensure the ATR crystal is clean by wiping it with a lint-free tissue soaked in a volatile solvent like isopropanol.
-
Background Scan: Record a background spectrum of the empty, clean ATR crystal.
-
Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact with the crystal.
-
Collect Spectrum: Acquire the sample spectrum.
-
Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal thoroughly.
Protocol 2: Sample Preparation using KBr Pellet
-
Grinding: Grind a small amount (1-2 mg) of the this compound sample to a fine powder using an agate mortar and pestle.
-
Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar and mix thoroughly with the sample.
-
Pellet Pressing: Transfer the mixture to a pellet press and apply pressure according to the manufacturer's instructions to form a transparent or semi-transparent pellet.
-
Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
References
-
An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed. (n.d.). Retrieved January 28, 2026, from [Link]
-
An ATR-FTIR study of different phosphonic acids adsorbed onto boehmite - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
-
Vibrational spectra of pyridinium salts - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
-
FTIR Moisture Interference: Mitigating Water Vapor Peaks - Patsnap. (2025, July 15). Retrieved January 28, 2026, from [Link]
-
Common Problems with FT-IR Instruments and How to Avoid Them | Spectroscopy Online. (n.d.). Retrieved January 28, 2026, from [Link]
-
How To Troubleshoot Bad FTIR Spectra? - Chemistry For Everyone - YouTube. (2025, July 31). Retrieved January 28, 2026, from [Link]
-
An ATR-FTIR study of different phosphonic acids in aqueous solution - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
-
The infrared spectra and molecular structure of zwitterionic L-??- phenylalanine. (n.d.). Retrieved January 28, 2026, from [Link]
-
FT-IR spectroscopic changes after deuteration and re-protonation in... - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
-
Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy - AZoM. (2012, February 13). Retrieved January 28, 2026, from [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.). Retrieved January 28, 2026, from [Link]
-
Study of vibrational spectra of zwitterionic 3-Aminobutanoic acid, as supported by DFT calculations - World Journal of Advanced Research and Reviews. (2022, December 18). Retrieved January 28, 2026, from [Link]
-
An ATR-FTIR study of different phosphonic acids in aqueous solution - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
-
Sample preparation for FT-IR. (n.d.). Retrieved January 28, 2026, from [Link]
-
Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments. (2023, April 25). Retrieved January 28, 2026, from [Link]
-
IR Study on Cellulose with the Varied Moisture Contents: Insight into the Supramolecular Structure - NIH. (2020, October 14). Retrieved January 28, 2026, from [Link]
-
A KBr-impregnated paper substrate as a sample probe for the enhanced ATR-FTIR signal strength of anionic and non-ionic surfactants in an aqueous medium - RSC Publishing. (2020, November 7). Retrieved January 28, 2026, from [Link]
-
Among FTIR and FTIR-ATR which is more suitable for biological samples like bacteria or fungi? | ResearchGate. (2015, May 14). Retrieved January 28, 2026, from [Link]
-
Measurement Methods for Powder Samples - Shimadzu. (n.d.). Retrieved January 28, 2026, from [Link]
-
FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd. (n.d.). Retrieved January 28, 2026, from [Link]
-
Vibrational Analysis of Pyridine Adsorption on the Brønsted Acid Sites of Zeolites Based on Density Functional Cluster Calculations | Request PDF - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Vibrational analysis of 1-methyl-pyridinium-2-aldoxime and 1-methyl-pyridinium-4-aldoxime cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FTIR Moisture Interference: Mitigating Water Vapor Peaks [eureka.patsnap.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Mass Spectrometric Impurity Profiling of 4-Pyridylmethylphosphonic Acid
Welcome to the technical support center for the mass spectrometric analysis of 4-pyridylmethylphosphonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying synthesis-related impurities. Here, we move beyond rote protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring the integrity and reliability of your analytical data.
Section 1: Understanding the Analyte and Potential Impurities
This compound is a polar molecule containing both a basic pyridine ring and an acidic phosphonic acid group. This amphoteric nature presents unique challenges in its analysis. Impurities can arise from starting materials, intermediates, byproducts, and degradation products.
FAQs: Potential Impurities
Q1: What are the likely impurities I should expect in my this compound sample?
A1: Based on common synthetic routes, potential impurities can be categorized as follows:
-
Starting Material Residues: Unreacted 4-picolyl chloride (or its corresponding bromide/mesylate) and trialkyl phosphite.
-
Incomplete Reaction Products: Diethyl 4-pyridylmethylphosphonate (a common intermediate).
-
Byproducts of the Arbuzov Reaction: If this synthetic route is used, byproducts from side reactions of the phosphite can occur.
-
Oxidation Products: The pyridine ring is susceptible to N-oxidation, leading to the formation of this compound N-oxide.
-
Dealkylation Byproducts: Incomplete hydrolysis of the phosphonate esters can leave mono-ethylated phosphonic acid.
-
Positional Isomers: Depending on the synthetic strategy, trace amounts of 2- or 3-pyridylmethylphosphonic acid could be present if the starting materials were not pure.
Table 1: Common Potential Impurities and their Monoisotopic Masses
| Impurity Name | Molecular Formula | Monoisotopic Mass (Da) | Origin |
| 4-Picolyl Chloride | C₆H₆ClN | 127.0189 | Starting Material |
| Triethyl Phosphite | C₆H₁₅O₃P | 166.0759 | Starting Material |
| Diethyl 4-pyridylmethylphosphonate | C₁₀H₁₆NO₃P | 229.0868 | Intermediate |
| This compound N-oxide | C₆H₈NO₄P | 189.0191 | Oxidation |
| Monoethyl 4-pyridylmethylphosphonate | C₈H₁₂NO₃P | 201.0555 | Incomplete Hydrolysis |
| 2-Pyridylmethylphosphonic acid | C₆H₈NO₃P | 173.0242 | Isomeric Impurity |
| 3-Pyridylmethylphosphonic acid | C₆H₈NO₃P | 173.0242 | Isomeric Impurity |
Section 2: Mass Spectrometry Method Development and Troubleshooting
Electrospray ionization (ESI) is the preferred method for analyzing polar compounds like this compound. Both positive and negative ion modes should be explored for comprehensive impurity profiling.
Troubleshooting Guide: Common Mass Spectrometry Issues
Q2: I am not seeing a clear molecular ion for this compound. What could be the issue?
A2: This is a common challenge with polar, amphoteric molecules. Here's a systematic approach to troubleshoot:
-
Ionization Mode: this compound can be detected in both positive ([M+H]⁺ at m/z 174.0314) and negative ([M-H]⁻ at m/z 172.0169) modes. The efficiency of ionization can be highly dependent on the mobile phase pH. In positive mode, the pyridine nitrogen is readily protonated. In negative mode, the phosphonic acid group is deprotonated. Evaluate both polarities.
-
Adduct Formation: In positive ion mode, look for common adducts such as sodium ([M+Na]⁺ at m/z 196.0133) and potassium ([M+K]⁺ at m/z 211.9872).[1][2] The presence of these adducts can sometimes be more prominent than the protonated molecule, especially if there are traces of salts in your sample or mobile phase.[3]
-
In-source Fragmentation: High source temperatures or cone voltages can cause the molecule to fragment before it is even mass analyzed. Systematically reduce these parameters to see if the molecular ion intensity improves.
-
Mobile Phase pH: The pH of your mobile phase will significantly influence the ionization efficiency. For positive mode, a mobile phase with a low pH (e.g., containing 0.1% formic acid) will promote protonation. For negative mode, a slightly basic or neutral mobile phase can enhance deprotonation, though care must be taken with silica-based columns.
Q3: I am observing unexpected peaks in my mass spectrum. How can I determine if they are impurities or artifacts?
A3: Differentiating between genuine impurities and analytical artifacts is crucial.
-
Check for Common Background Ions: Mass spectrometers can have background contaminants. Common ones include polysiloxanes (from pump oils or septa) and polyethylene glycols (PEGs, from detergents or plasticizers). These often appear as repeating units in the spectrum.[4]
-
Solvent Blank Injection: Always run a solvent blank under the same conditions as your sample. Any peaks present in the blank are likely from the solvent or the system itself.
-
Isotope Pattern Analysis: For suspected chlorinated impurities like residual 4-picolyl chloride, look for the characteristic 3:1 isotopic pattern of ³⁵Cl and ³⁷Cl.
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the suspected impurity peak and analyzing its product ions can provide structural information to confirm its identity.
Section 3: Interpreting Fragmentation Patterns
Understanding the fragmentation of this compound is key to confirming its structure and identifying related impurities.
FAQs: Fragmentation Analysis
Q4: What are the expected fragmentation patterns for this compound in positive ion ESI-MS/MS?
A4: In positive ion mode, the protonated molecule ([M+H]⁺ at m/z 174.03) is the precursor ion. Key fragmentations include:
-
Loss of Water: A common fragmentation for phosphonic acids is the neutral loss of water (H₂O) from the phosphonic acid group, resulting in a fragment at m/z 156.02.
-
Cleavage of the C-P Bond: The bond between the methylene group and the phosphorus atom can cleave, leading to the formation of the pyridinium methyl cation at m/z 92.05. This is often a prominent fragment.[5]
-
Loss of HPO₂: A neutral loss of metaphosphorous acid (HPO₂) can also lead to the fragment at m/z 92.05.
Q5: And what about the fragmentation in negative ion mode?
A5: In negative ion mode, the deprotonated molecule ([M-H]⁻ at m/z 172.02) is the precursor. The fragmentation is often simpler:
-
Loss of HPO₃: The most characteristic fragmentation is the loss of the phosphite group (HPO₃), resulting in the pyridylmethyl anion at m/z 92.05.
-
Loss of PO₃: A loss of the PO₃ radical is also possible, leading to a fragment at m/z 93.05.
Section 4: LC-MS/MS Method and Troubleshooting
For robust impurity analysis, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard.[6]
Experimental Protocol: A Starting Point for LC-MS/MS Analysis
This protocol provides a general starting point for the analysis of this compound and its impurities. Optimization will be necessary for your specific instrumentation and sample matrix.
Methodology:
-
Column Selection: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often a good choice for retaining highly polar compounds like phosphonic acids.[6]
-
Mobile Phase:
-
A: Water with 0.1% formic acid (for positive mode) or 10 mM ammonium acetate (for negative mode).
-
B: Acetonitrile with 0.1% formic acid (for positive mode) or neat acetonitrile (for negative mode).
-
-
Gradient Elution: Start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease it to elute the polar analytes.
-
MS/MS Parameters:
-
Use Multiple Reaction Monitoring (MRM) for targeted impurity analysis.
-
Optimize the collision energy for each precursor-to-product ion transition to achieve the best sensitivity.
-
Table 2: Example MRM Transitions for this compound
| Ion Mode | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation |
| Positive | 174.03 | 92.05 | Loss of HPO₂ |
| Positive | 174.03 | 156.02 | Loss of H₂O |
| Negative | 172.02 | 92.05 | Loss of HPO₃ |
Troubleshooting Guide: LC-MS/MS Issues
Q6: I am experiencing poor peak shape and/or retention for my analyte. What can I do?
A6: Poor chromatography is a common issue with polar compounds.
-
Column Choice: If you are using a reversed-phase column (e.g., C18), your analyte may have little to no retention. Consider a HILIC column or a mixed-mode column designed for polar analytes.
-
Mobile Phase Composition: Ensure your mobile phase is appropriate for the column you are using. For HILIC, a high organic content is necessary for retention.
-
pH Adjustment: The pH of the mobile phase can affect the ionization state of your analyte and its interaction with the stationary phase. Small adjustments to the pH can sometimes significantly improve peak shape.
Q7: My signal intensity is low and inconsistent, especially for low-level impurities. Could this be ion suppression?
A7: Ion suppression is a frequent challenge in LC-MS, particularly when analyzing samples in complex matrices.[7][8]
-
What it is: Ion suppression occurs when co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the ESI source, leading to a decreased signal.[9]
-
How to Identify it: A post-column infusion experiment can help identify regions of ion suppression in your chromatogram.
-
How to Mitigate it:
-
Improve Sample Preparation: Use solid-phase extraction (SPE) to clean up your sample and remove interfering matrix components.
-
Optimize Chromatography: Adjust your chromatographic method to separate the analyte from the suppression zone.
-
Use an Internal Standard: A stable isotope-labeled internal standard is the best way to compensate for ion suppression, as it will be affected in the same way as the analyte.
-
References
-
Towards the synthesis of phosphonic acid-based potential metallo-β-lactamase inhibitors. Diva-Portal.org. Available at: [Link]
-
Electron Ionization Mass Spectra of Organophosphorus Compounds Part I: The Mass Fragmentation Pathways of Cyclic α-Aminophosphonates Monoester Containing 1,2,4-Triazinone Moiety. ResearchGate. Available at: [Link]
-
LC-MS/MS Analysis of Phosphonic Acid in Water using a Venusil HILIC Column. Phenomenex. Available at: [Link]
-
Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Chemistry Stack Exchange. Available at: [Link]
-
Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. National Center for Biotechnology Information. Available at: [Link]
-
HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. National Center for Biotechnology Information. Available at: [Link]
-
What are common adducts in ESI mass spectrometry? - WKB67428. Waters. Available at: [Link]
-
ESI Common Background Ions: Repeating Units. University of Washington. Available at: [Link]
-
Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. ResearchGate. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMS Biopharma. Available at: [Link]
-
Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. Available at: [Link]
-
A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. Available at: [Link]
-
Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. Available at: [Link]
-
Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
mass spectra - fragmentation patterns. Chemguide. Available at: [Link]
-
HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. ResearchGate. Available at: [Link]
-
Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. Available at: [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Chromatography Online. Available at: [Link]
-
Controlling Contamination in LC/MS Systems. Mass Spectrometry. Available at: [Link]
-
Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Agilent. Available at: [Link]
-
Dealing with Metal Adduct Ions in Electrospray: Part 1. LCGC North America. Available at: [Link]
-
Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]
-
Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals. ResearchGate. Available at: [Link]
Sources
- 1. support.waters.com [support.waters.com]
- 2. acdlabs.com [acdlabs.com]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. UWPR [proteomicsresource.washington.edu]
- 5. Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 8. sepscience.com [sepscience.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 4-Pyridylmethylphosphonic Acid (4-PMPA) SAMs
Introduction: The Challenge of 4-PMPA Ordering
You are likely experiencing disorder, patchy coverage, or multilayer formation with 4-pyridylmethylphosphonic acid (4-PMPA). Unlike thiols on gold, phosphonic acids on oxides (ITO, TiO₂, Al₂O₃) do not "float" into equilibrium easily. They adhere quickly via hydrogen bonding, often locking in disordered states before a dense monolayer can form.
The 4-PMPA molecule presents a unique "double-edged" challenge:
-
The Headgroup: Phosphonic acid requires specific thermal activation to transition from physisorption (H-bonding) to chemisorption (P-O-M bonds).
-
The Tail: The pyridine ring is a Lewis base. If your deposition environment is too acidic, the pyridine nitrogen protonates (
), causing electrostatic repulsion between tails and preventing dense packing.
This guide replaces standard "dip-and-rinse" protocols with the T-BAG (Tethering by Aggregation and Growth) method, coupled with critical thermal processing.
Module 1: Substrate Pre-treatment (The Foundation)
Objective: Maximize surface hydroxyl (-OH) density. Phosphonic acids cannot bind to "dry" oxides; they condense with surface -OH groups.
Protocol:
-
Solvent Clean: Sonicate substrate (e.g., ITO) in Acetone (10 min)
Isopropanol (10 min) DI Water (10 min). -
Activation (Critical): Treat with UV-Ozone for 15–20 minutes .
-
Mechanism:[1] UV-Ozone removes organic contaminants and, more importantly, oxidizes the surface, creating a high density of reactive -OH sites.
-
Checkpoint: Water contact angle should be < 10° (superhydrophilic) immediately after this step. If > 15°, repeat.
-
Module 2: Deposition Strategy (The T-BAG Method)
Issue: Simple immersion often leads to disordered multilayers because 4-PMPA molecules aggregate in solution before reaching the surface. Solution: Use the T-BAG method (Tethering by Aggregation and Growth).[2][3] This technique uses the surface tension of an evaporating meniscus to mechanically "comb" the molecules into an upright, ordered assembly.
Optimized T-BAG Protocol
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Dry THF (Tetrahydrofuran) or Ethanol | THF is preferred. It is aprotic, preventing hydrogen bonding with the Pyridine nitrogen during transport, which can disrupt ordering. |
| Concentration | 0.1 – 0.5 mM | Lower concentrations prevent micelle formation in solution. Do not use the standard 1–5 mM used for thiols. |
| Humidity | < 30% RH | High humidity causes premature hydrolysis of the headgroup in the bulk solution rather than at the interface. |
| Setup | Vertical Suspension | Hold the substrate vertically.[4] Lower it into the solution, then let the solvent evaporate slowly (2–4 hours). |
Visualizing the T-BAG Mechanism
Figure 1: The T-BAG process utilizes the receding meniscus to align 4-PMPA molecules, overcoming the disorder inherent in bulk immersion methods.
Module 3: Post-Deposition Annealing (The Lock)
This is the most frequently skipped step. Without annealing, your SAM is only hydrogen-bonded (physisorbed) and will strip off in polar solvents. You must drive a condensation reaction to form covalent P-O-M bonds.
Protocol:
-
Rinse: Gently rinse the sample with the deposition solvent (THF/Ethanol) to remove loose bulk material.
-
Bake: Place substrate in an oven at 120°C – 140°C for 12–18 hours .
-
Why 140°C? This temperature provides the activation energy to eliminate water molecules between the phosphonic acid headgroup and the surface hydroxyls, converting the bond from monodentate/H-bond to a stable tridentate or bidentate linkage.
-
Binding Mechanism Transformation
Figure 2: Thermal annealing is required to convert weak hydrogen bonds into robust covalent metal-oxide linkages.
Module 4: Characterization & Validation
Do not assume the SAM is ordered. Validate using these metrics.
| Technique | Expected Result for Ordered 4-PMPA | Troubleshooting Indicator |
| Contact Angle (Water) | 50° – 65° | < 40°: Poor coverage (exposed oxide).> 70°: Multilayers or hydrocarbon contamination. |
| Cyclic Voltammetry (CV) | Blocking Behavior | Run CV with Ferricyanide. A well-ordered SAM should suppress the redox peak current by >90% compared to bare ITO. |
| XPS (N 1s signal) | Single Peak ~399.5 eV | Peak at >401 eV: Indicates protonated pyridine ( |
Troubleshooting & FAQs
Q1: My SAMs are forming "islands" or patchy domains. What is wrong?
-
Diagnosis: This is usually a substrate cleanliness issue. Phosphonic acids are extremely sensitive to surface energy.
-
Fix: Re-evaluate your UV-Ozone step. If the ITO is old, perform a light base-piranha clean (NH₄OH:H₂O₂:H₂O, 1:1:5) at 60°C for 10 mins before UV-Ozone. Warning: Base piranha etches ITO; keep time short.
Q2: I see a thick haze on the sample after annealing.
-
Diagnosis: You have formed a multilayer. The concentration was likely too high, or the solvent evaporated too quickly, leaving bulk material behind.
-
Fix:
-
Reduce concentration to 0.1 mM.
-
Perform a "Carbonate Rinse" after annealing: Sonicate in 0.1 M K₂CO₃ (aq) for 5-10 minutes. This strips physisorbed multilayers but leaves the chemically bound monolayer intact.
-
Q3: Can I use Toluene instead of THF?
-
Answer: Yes, and often it is better. Toluene is non-polar and will not solvate the phosphonic acid headgroup as strongly as ethanol, driving the molecules to the surface. However, 4-PMPA has limited solubility in pure toluene. A 90:10 Toluene:THF mix is an excellent compromise.
Q4: Why is the Pyridine ring important for the ordering?
-
Insight: The pyridine ring allows for
stacking interactions between adjacent tails. If the molecules are too far apart (low density), these interactions cannot stabilize the vertical orientation. The T-BAG method forces them close enough for this stacking to "zip up" the monolayer.
References
-
Hanson, E. L., et al. "Bonding Self-Assembled, Compact Organophosphonate Monolayers to the Native Oxide Surface of Silicon." Journal of the American Chemical Society, vol. 125, no.[4] 51, 2003, pp. 16074–16080.[4] Link
- Core Reference for the T-BAG method.
-
Hotchkiss, P. J., et al. "The Modification of Indium Tin Oxide with Phosphonic Acids: Mechanism of Binding, Tuning of Surface Properties, and Potential for Use in Organic Electronic Applications." Accounts of Chemical Research, vol. 45, no.[5] 3, 2012, pp. 337–346. Link
- Authoritative source on ITO/Phosphon
-
Chen, H., et al. "Studies on the Effect of Solvents on Self-Assembled Monolayers Formed from Organophosphonic Acids on Indium Tin Oxide." Langmuir, vol. 26, no.[1][6] 6, 2010, pp. 4031–4037. Link
- Detailed analysis of solvent dielectric effects on ordering.
-
Dubey, M., et al. "Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100)."[6] Langmuir, vol. 26, no.[1][6] 18, 2010, pp. 14747–14754.[6] Link
- Valid
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. princeton.edu [princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. Structure and order of phosphonic acid-based self-assembled monolayers on Si(100) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling the Thickness of 4-Pyridylmethylphosphonic Acid Monolayers
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and controlling the thickness of 4-pyridylmethylphosphonic acid self-assembled monolayers (SAMs). This document moves beyond a simple recitation of protocols to explain the underlying scientific principles governing monolayer formation, enabling users to diagnose and resolve common experimental challenges.
I. Frequently Asked Questions (FAQs)
Q1: What makes this compound a unique molecule for SAM formation?
A1: this compound is a bifunctional molecule featuring a phosphonic acid headgroup and a pyridine tail group. The phosphonic acid group serves as a robust anchor to a variety of metal oxide surfaces, such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and indium tin oxide (ITO).[1] The pyridine tail group, with its aromatic and nitrogen-containing heterocyclic structure, offers unique opportunities for influencing surface properties and subsequent molecular interactions. The planarity of the pyridine ring can enhance intermolecular stacking within the monolayer.[2]
Q2: What is the primary mechanism for controlling the thickness of a this compound SAM?
A2: The "thickness" of a self-assembled monolayer is fundamentally determined by the orientation and packing density of the constituent molecules. A well-ordered, densely packed monolayer will have a thickness corresponding to the molecular length of this compound in a near-upright orientation. Disordered, loosely packed, or tilted molecules will result in a thinner monolayer. The primary method for controlling thickness is therefore to control the conditions of the self-assembly process to achieve a complete, densely packed monolayer.
Q3: Can I form multilayers of this compound?
A3: Yes, under certain conditions, unintentional multilayer formation can occur. This is typically due to excessively high concentrations of the phosphonic acid in the deposition solution or the presence of water, which can lead to intermolecular aggregation and physisorption of additional layers on top of the initial chemisorbed monolayer.
Q4: What are the key experimental parameters that I need to control?
A4: The critical parameters for controlling the thickness and quality of your this compound monolayer are:
-
Substrate Cleanliness: A pristine, contaminant-free surface is paramount.
-
Solvent Choice: The solvent significantly impacts the solubility of the phosphonic acid and its interaction with the substrate.
-
Concentration: The concentration of the this compound solution affects the kinetics of monolayer formation.
-
Deposition Time: Sufficient time must be allowed for the molecules to self-organize on the surface.
-
Temperature and Humidity: These ambient conditions can influence both the substrate surface and the deposition process.
II. Troubleshooting Guide
This section addresses common issues encountered during the formation of this compound monolayers and provides actionable solutions based on scientific principles.
Issue 1: Incomplete Monolayer Formation (Low Surface Coverage)
-
Symptoms:
-
Lower than expected thickness measurements (e.g., via ellipsometry).
-
Inconsistent surface wetting properties (variable contact angles).
-
AFM images showing bare patches on the substrate.
-
-
Potential Causes & Solutions:
-
Cause: Insufficiently clean substrate.
-
Explanation: Organic residues or particulate matter on the substrate surface will physically block the adsorption of this compound, leading to a patchy monolayer.
-
Solution: Implement a rigorous, multi-step cleaning protocol for your substrate. A common and effective procedure involves sequential sonication in high-purity solvents such as acetone, isopropanol, and deionized water, followed by drying with a stream of inert gas (e.g., nitrogen or argon). For many metal oxide surfaces, a final treatment with UV-Ozone or an oxygen plasma can effectively remove residual organic contaminants and generate a high density of hydroxyl groups, which are the binding sites for the phosphonic acid.
-
-
Cause: Inappropriate solvent choice.
-
Explanation: The solvent must not only fully dissolve the this compound but also be relatively inert towards the substrate surface. Solvents that strongly coordinate with the metal oxide can compete with the phosphonic acid for binding sites, hindering monolayer formation.
-
Solution: For many metal oxide substrates, solvents with low dielectric constants are preferable as they can suppress the dissolution of the metal oxide surface. While common solvents for phosphonic acid SAMs include ethanol and isopropanol, for sensitive substrates, consider using solvents like toluene or tetrahydrofuran (THF).
-
-
Cause: Sub-optimal deposition time.
-
Explanation: Self-assembly is a process that approaches equilibrium over time. Insufficient immersion time will not allow for the molecules to diffuse to the surface, adsorb, and organize into a dense monolayer.
-
Solution: The optimal deposition time can range from a few hours to over 24 hours. It is recommended to perform a time-course experiment, where you measure the monolayer properties (e.g., contact angle or thickness) at various immersion times to determine when the surface coverage reaches a plateau.
-
-
Issue 2: Multilayer Formation
-
Symptoms:
-
Thickness measurements significantly greater than the theoretical length of a single this compound molecule.
-
High surface roughness observed in AFM images.
-
Potentially hazy or visibly coated appearance of the substrate.
-
-
Potential Causes & Solutions:
-
Cause: Excessively high concentration of this compound.
-
Explanation: While a higher concentration can increase the initial rate of adsorption, it can also promote the physisorption of molecules on top of the initially formed monolayer, leading to disordered multilayers.
-
Solution: A typical starting concentration for phosphonic acid solutions is in the range of 0.1 mM to 1 mM. It is advisable to optimize the concentration for your specific system. Often, lower concentrations with longer deposition times yield higher quality monolayers.
-
-
Cause: Presence of water in the deposition solution.
-
Explanation: Water can facilitate the formation of phosphonic acid aggregates in solution, which can then deposit onto the surface as clumps, leading to multilayer formation.
-
Solution: Use anhydrous solvents and handle the this compound in a low-humidity environment (e.g., a glovebox) to prepare the deposition solution.
-
-
Cause: Inadequate rinsing post-deposition.
-
Explanation: After the deposition step, loosely bound (physisorbed) molecules and aggregates must be removed to leave only the chemisorbed monolayer.
-
Solution: After removing the substrate from the deposition solution, thoroughly rinse it with fresh, clean solvent. Sonication in the rinse solvent for a short period can be effective in removing physisorbed multilayers.
-
-
Issue 3: Poorly Ordered Monolayer
-
Symptoms:
-
Monolayer thickness is less than the theoretical molecular length, suggesting a tilted orientation.
-
Broad peaks in characterization data (e.g., XPS).
-
-
Potential Causes & Solutions:
-
Cause: Unique intermolecular interactions of the pyridine group.
-
Explanation: The aromatic pyridine rings can engage in π-π stacking interactions.[3][4] Depending on the specific geometry of this stacking (e.g., parallel-displaced vs. T-shaped), these interactions can either promote or hinder the formation of a well-ordered, upright monolayer.[3] Additionally, the nitrogen atom in the pyridine ring can participate in hydrogen bonding or act as a Lewis base, further influencing the packing of the molecules.
-
Solution: While difficult to directly control, understanding these potential interactions is key. The choice of solvent can play a role in mediating these interactions. For instance, a solvent that can hydrogen bond with the pyridine nitrogen might disrupt intermolecular hydrogen bonding within the monolayer.
-
-
Cause: Interaction of the pyridine moiety with the solvent.
-
Explanation: If pyridine or a similar solvent is used for deposition, the solvent molecules themselves can adsorb onto the substrate or interact with the forming monolayer, leading to defects and disorder. Studies have shown that using pyridine as a solvent for phosphonic acid SAM formation can result in poorer quality monolayers.
-
Solution: Avoid using pyridine as the solvent for depositing this compound. Opt for more inert solvents like THF or toluene.
-
-
III. Experimental Protocols & Data
Protocol 1: Solution-Phase Deposition of this compound Monolayers
This protocol provides a general guideline for the formation of this compound SAMs on a metal oxide substrate (e.g., TiO₂).
-
Substrate Preparation:
-
Clean the substrate by sonicating for 15 minutes each in acetone, isopropanol, and deionized water.
-
Dry the substrate with a stream of dry nitrogen gas.
-
Treat the substrate with a UV-Ozone cleaner for 20 minutes to remove any remaining organic contaminants and to generate surface hydroxyl groups.
-
-
Solution Preparation:
-
In a clean, dry glass vial, prepare a 1 mM solution of this compound in anhydrous tetrahydrofuran (THF).
-
-
Monolayer Deposition:
-
Immediately after UV-Ozone treatment, immerse the substrate in the this compound solution.
-
Seal the vial to prevent solvent evaporation and contamination.
-
Allow the deposition to proceed for 18-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse it thoroughly with fresh THF.
-
Briefly sonicate the substrate in fresh THF for 1-2 minutes to remove any physisorbed molecules.
-
Dry the substrate with a stream of dry nitrogen gas.
-
Data Presentation: Typical Characterization Values
The following table provides a summary of expected characterization data for well-formed phosphonic acid monolayers. Note that specific values for this compound may vary depending on the substrate and deposition conditions.
| Characterization Technique | Parameter | Typical Value for a Well-Ordered Monolayer | Reference |
| Ellipsometry | Thickness | Dependent on molecular length and tilt angle.[5] For upright alkylphosphonic acids, thicknesses are in the range of 1-2 nm.[5] | [6][7][8][9] |
| Contact Angle Goniometry | Water Contact Angle | Varies with the terminal group. For aromatic phosphonic acids, angles can be in the range of 60-80°.[10][11][12] | [13][14] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Presence of P, C, N, and O from the monolayer, and elements from the underlying substrate. | [5] |
IV. Visualization of Experimental Workflow and Key Concepts
Workflow for this compound SAM Formation
Caption: Workflow for the solution-phase deposition of this compound SAMs.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for common issues in this compound SAM formation.
V. References
-
Evidence of π-stacking Interactions in the Self-Assembly of hIAPP22–29. PubMed Central. [Link]
-
Challenges in the design and synthesis of self-assembling molecules as selective contacts in perovskite solar cells. Chemical Science (RSC Publishing). [Link]
-
Recent Advances in π-Stacking Interaction-Controlled Asymmetric Synthesis. MDPI. [Link]
-
Modulating Phosphonic Acid Anchoring Groups in Self‐Assembled Molecules via Dibutyl Ether‐Mediated Multi‐Interactions for High‐Performance Large‐Area Organic Solar Cells. ResearchGate. [Link]
-
Discovering the stacking landscape of a pyridine-pyridine system. PubMed. [Link]
-
SAMs deposition methods: a) vapor processing – exposing in the SAM... ResearchGate. [Link]
-
Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100). ResearchGate. [Link]
-
Assembly of N-hexadecyl-pyridinium-4-boronic acid hexafluorophosphate monolayer films with catechol sensing selectivity. Royal Society of Chemistry. [Link]
-
π−π Interaction in Pyridine. ResearchGate. [Link]
-
Fig. 2. (a) Measured contact angles of the substrate treated by various... ResearchGate. [Link]
-
Note on the use of ellipsometry for studying the kinetics of formation of self-assembled monolayers. ResearchGate. [Link]
-
Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior. PubMed Central. [Link]
-
A note on the use of ellipsometry for studying the kinetics of formation of self-assembled monolayers. Indian Academy of Sciences. [Link]
-
Characterizing the Molecular Order of Phosphonic Acid Self-Assembled Monolayers on Indium Tin Oxide Surfaces. ResearchGate. [Link]
-
Self-Assembled Monolayers: Versatile Uses in Electronic Devices from Gate Dielectrics, Dopants, and Biosensing Linkers. MDPI. [Link]
-
Multifunctional phosphonic acid self-assembled monolayers on metal oxides as dielectrics, interface modification layers and semiconductors for low-voltage high-performance organic field-effect transistors. RSC Publishing. [Link]
-
Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100). ACS Publications. [Link]
-
Detection of self-assembled monolayers (SAMs) using contact angle measurements. DataPhysics Instruments. [Link]
-
Self-Assembled Monolayers of Various Alkyl-Phosphonic Acids on Bioactive FHA Coating for Improving Surface Stability and Corrosion Resistance of Biodegradable AZ91D Mg Alloy. MDPI. [Link]
-
On the importance of π-stacking interactions in the complexes of copper and zinc bearing pyridine-2,6-dicarboxylic acid N-oxide and N-donor auxiliary ligands. RSC Publishing. [Link]
-
Investigating organic multilayers by spectroscopic ellipsometry: specific and non-specific interactions of polyhistidine with NTA self-assembled monolayers. PubMed Central. [Link]
-
Growth Mechanisms of Octadecylphosphonic Acid Self-Assembled Monolayers on Sapphire (Corundum): Evidence for a Quasi-equilibrium Triple Point. ResearchGate. [Link]
-
Spectroscopic ellipsometry measurements of thin metal films. ResearchGate. [Link]
-
Recent Advances in MOF-Based Materials for Biosensing Applications. MDPI. [Link]
-
Self-assembled monolayers on polymer surfaces. Lehigh University. [Link]
-
Vacuum Processability of Self-Assembled Monolayers and Their Chemical Interaction with Perovskite Interfaces. MDPI. [Link]
-
Pyrene-Based Self-Assembled Monolayer with Improved Surface Coverage and Energy Level Alignment for Perovskite Solar Cells. Document Server@UHasselt. [Link]
-
Water contact angles measured on OPA/Al samples as a function of OPA... ResearchGate. [Link]
-
Modification of Hydrophobic Self‐Assembled Monolayers with Nanoparticles for Improved Wettability and Enhanced Carrier Lifetimes Over Large Areas in Perovskite Solar Cells. ResearchGate. [Link]
Sources
- 1. Multifunctional phosphonic acid self-assembled monolayers on metal oxides as dielectrics, interface modification layers and semiconductors for low-voltage high-performance organic field-effect transistors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Challenges in the design and synthesis of self-assembling molecules as selective contacts in perovskite solar cells - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04668K [pubs.rsc.org]
- 3. Evidence of π-stacking Interactions in the Self-Assembly of hIAPP22–29 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovering the stacking landscape of a pyridine-pyridine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. Investigating organic multilayers by spectroscopic ellipsometry: specific and non-specific interactions of polyhistidine with NTA self-assembled monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. lehigh.edu [lehigh.edu]
- 12. researchgate.net [researchgate.net]
- 13. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dataphysics-instruments.com [dataphysics-instruments.com]
Validation & Comparative
A Comparative Guide to 4-Pyridylmethylphosphonic Acid and Other Corrosion Inhibitors: A Technical Overview for Researchers
In the relentless battle against material degradation, the strategic selection of corrosion inhibitors is paramount. This guide provides an in-depth, objective comparison of 4-pyridylmethylphosphonic acid against a spectrum of alternative corrosion inhibitors. By delving into their mechanisms of action and presenting supporting experimental data, we aim to equip researchers, scientists, and professionals in drug development and material science with the critical insights needed to make informed decisions for their specific applications.
The Imperative of Corrosion Inhibition
Corrosion, the electrochemical degradation of a material due to its reaction with its environment, poses a significant threat to the integrity and longevity of metallic structures across countless industries. The deployment of corrosion inhibitors is a cornerstone of material preservation, offering a cost-effective and versatile solution. These chemical compounds, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal exposed to that environment. The efficacy of a corrosion inhibitor is intrinsically linked to its molecular structure and its ability to interact with the metal surface, forming a protective barrier that impedes the anodic and/or cathodic reactions of the corrosion process.
Unveiling this compound: A Potent Corrosion Inhibitor
This compound is an organic compound that uniquely combines the functionalities of a pyridine ring and a phosphonic acid group. This hybrid structure bestows upon it remarkable corrosion inhibition properties, particularly for steel in acidic and neutral environments.
Mechanism of Action: The high inhibition efficiency of this compound stems from its strong adsorption onto the metal surface. This adsorption is a synergistic interplay of its constituent functional groups:
-
The Phosphonic Acid Group (-PO(OH)₂): This group acts as a robust anchoring point, forming strong covalent bonds with the metal surface, a process known as chemisorption. The oxygen atoms in the phosphonic acid group can chelate with the metal ions, forming a stable, protective film.
-
The Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, which can be donated to the vacant d-orbitals of the metal atoms, forming a coordinate bond. Furthermore, the aromatic ring can interact with the metal surface through π-electron donation.
This dual-mode interaction leads to the formation of a dense, hydrophobic protective layer that isolates the metal from the corrosive medium.
A Comparative Analysis of Corrosion Inhibitor Performance
The selection of an appropriate corrosion inhibitor is contingent upon a multitude of factors, including the type of metal, the nature of the corrosive environment, operating temperature, and environmental considerations. Here, we compare the performance of this compound with other prominent classes of corrosion inhibitors, supported by experimental data from various studies.
| Inhibitor Class | Specific Inhibitor | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Phosphonates | Thiomorpholin-4-ylmethyl-phosphonic acid (structurally similar to this compound) | Iron | 0.5M H₂SO₄ | Not Specified | Not Specified | Good, mixed-type inhibitor | [1] |
| Natural Product-Derived Phosphonic Acids | Steel | Hard Water | Not Specified | Not Specified | Effective | [2] | |
| Pyridines | 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole | Carbon Steel | 1M HCl | 1 mM | 30 | 91 | |
| 7-Methyl-2-phenylimidazo[1,2-α]pyridine | Carbon Steel | 1.0 M HCl | Not Specified | 25 | >93.7 | [3] | |
| 4-(Pyridin-4-yl)thiazol-2-amine | Mild Steel | HCl | Not Specified | Not Specified | Effective | [4] | |
| Mercaptopyridines | 2-Mercaptopyridine | C60 Steel | 3.5 wt% NaCl | Not Specified | Not Specified | Higher than 4-Mercaptopyridine | [5] |
| 4-Mercaptopyridine | C60 Steel | 3.5 wt% NaCl | Not Specified | Not Specified | Lower than 2-Mercaptopyridine | [5] | |
| Other Heterocyclic Compounds | N-[morpholin-4-yl(phenyl)methyl]benzamide | Mild Steel | 1M HCl | 10⁻² M | Not Specified | Decreases with increasing temp. | [6] |
| Pyridazinium-based Ionic Liquids | 1-(2-(4-nitrophenyl)-2-oxoethyl)Pyridazinium Bromide | Copper | 2M H₃PO₄ + 0.3M NaCl | 10⁻³ M | Not Specified | 88.94 | [7] |
Key Insights from the Comparative Data:
-
Phosphonates and Pyridines as Effective Inhibitors: Both phosphonic acid derivatives and pyridine-based compounds consistently demonstrate high inhibition efficiencies across various acidic and neutral environments.
-
The Synergistic Advantage of this compound: While direct comparative data for this compound is limited in the available literature, its molecular structure, combining the strong surface anchoring of the phosphonic acid group with the electron-donating properties of the pyridine ring, suggests a high potential for superior performance. The strong chemisorption of phosphonates on metal surfaces is a well-documented phenomenon that contributes to the formation of robust protective films.[2]
-
Influence of Molecular Structure: Even within the same class of inhibitors, subtle changes in molecular structure can significantly impact performance. For instance, the position of the mercapto group in mercaptopyridines affects their adsorption and, consequently, their inhibition efficiency.[5]
-
Mixed-Type Inhibition: Many of the effective inhibitors, including those structurally similar to this compound, act as mixed-type inhibitors. This means they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process, leading to a comprehensive protective effect.
Experimental Protocols for Evaluating Corrosion Inhibitors
To ensure the scientific integrity and reproducibility of corrosion inhibition studies, standardized experimental protocols are essential. The following are detailed methodologies for the three most common techniques used to evaluate the performance of corrosion inhibitors.
Weight Loss Method
The weight loss method is a straightforward and widely used technique to determine the corrosion rate and inhibition efficiency.[6]
Protocol:
-
Specimen Preparation: Prepare metal coupons of known dimensions and surface area. Polish the coupons with successively finer grades of emery paper, degrease with a suitable solvent (e.g., acetone), rinse with distilled water, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg.
-
Immersion: Immerse the coupons in the corrosive solution, both with and without the inhibitor, for a predetermined period (e.g., 24, 48, or 72 hours) at a constant temperature.
-
Cleaning: After the immersion period, retrieve the coupons. Remove the corrosion products by gentle cleaning with a soft brush in a solution containing an appropriate inhibitor (e.g., a solution of HCl with hexamine for steel).
-
Final Weighing: Rinse the cleaned coupons with distilled water, dry them thoroughly, and reweigh them accurately.
-
Calculation:
-
Corrosion Rate (CR): CR (g/m²h) = (W₁ - W₂) / (A * t)
-
W₁ = Initial weight of the coupon
-
W₂ = Final weight of the coupon
-
A = Surface area of the coupon
-
t = Immersion time in hours
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100
-
CR_blank = Corrosion rate in the absence of the inhibitor
-
CR_inhibitor = Corrosion rate in the presence of the inhibitor
-
-
Potentiodynamic Polarization
Potentiodynamic polarization is an electrochemical technique that provides insights into the kinetics of the anodic and cathodic reactions and helps to determine the type of inhibitor (anodic, cathodic, or mixed).[3][8]
Protocol:
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).
-
Stabilization: Immerse the working electrode in the test solution (with or without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Apply a potential scan, typically from a potential more negative than the OCP to a potential more positive than the OCP, at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the applied potential (E). This is the Tafel plot.
-
Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100
-
i_corr_blank = Corrosion current density in the absence of the inhibitor
-
i_corr_inhibitor = Corrosion current density in the presence of the inhibitor
-
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive electrochemical technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[9][10]
Protocol:
-
Electrochemical Cell Setup: Use the same three-electrode cell as in potentiodynamic polarization.
-
Stabilization: Allow the working electrode to stabilize at its OCP in the test solution.
-
Impedance Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Analysis:
-
The impedance data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).
-
The data is then fitted to an equivalent electrical circuit model to extract parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate. A higher R_ct value indicates better corrosion inhibition.
-
Inhibition Efficiency (IE%): IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100
-
R_ct_blank = Charge transfer resistance in the absence of the inhibitor
-
R_ct_inhibitor = Charge transfer resistance in the presence of the inhibitor
-
-
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the corrosion inhibition mechanism and the experimental workflows.
Caption: Mechanism of corrosion inhibition by this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. staff.najah.edu [staff.najah.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to the Structural Validation of 4-Pyridylmethylphosphonic Acid: A Comparative Analysis Centered on X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise knowledge of a molecule's three-dimensional structure is not merely academic—it is the bedrock of understanding its function, reactivity, and potential as a therapeutic agent. 4-Pyridylmethylphosphonic acid, with its dual-functionality encompassing a metal-chelating phosphonic acid group and a hydrogen-bond accepting pyridyl moiety, is a compound of significant interest in medicinal chemistry and materials science.[1] Its efficacy in these roles is intrinsically tied to its specific stereochemistry and intermolecular interactions. This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of this compound, with a primary focus on the definitive method of single-crystal X-ray crystallography.
The Unambiguous Answer: Single-Crystal X-ray Crystallography
In the hierarchy of structural determination techniques, single-crystal X-ray crystallography stands alone in its ability to provide a complete and unambiguous three-dimensional map of a molecule's atomic arrangement in the solid state. This method moves beyond the inferential data of spectroscopy, offering precise measurements of bond lengths, bond angles, and the spatial relationship between atoms.
A Case Study: Insights from [Hydroxy(4-pyridyl)methyl]phosphonic acid monohydrate
The crystal structure of [hydroxy(4-pyridyl)methyl]phosphonic acid monohydrate reveals a wealth of information that we can extrapolate to understand what a crystallographic study of this compound would likely uncover.[2] In this analogue, the phosphonate group and the pyridyl ring are connected by a hydroxylated methylene bridge.[2] Key structural features identified in the study include the protonation of the pyridyl nitrogen and one of the phosphonate oxygen atoms.[2] This zwitterionic character is crucial for its intermolecular interactions.
The analysis of the crystal packing demonstrates extensive hydrogen-bonding networks and π–π stacking interactions, which organize the molecules into a three-dimensional supramolecular architecture.[2] For this compound, we would anticipate a similar, if not identical, propensity for strong hydrogen bonding involving the phosphonic acid group and the pyridyl nitrogen. The absence of the hydroxyl group on the linker may influence the specifics of the hydrogen bonding network but the fundamental interactions would remain.
| Structural Parameter | Observed in [Hydroxy(4-pyridyl)methyl]phosphonic acid monohydrate | Anticipated for this compound |
| Protonation State | Pyridyl N and one phosphonate O are protonated.[2] | Likely zwitterionic with a protonated pyridyl N and a partially deprotonated phosphonic acid group. |
| P-O Bond Lengths | One longer P-O(H) bond (1.5736 Å) and two shorter P-O bonds.[2] | A similar pattern is expected, indicating the location of the acidic proton on the phosphonate group. |
| Intermolecular Interactions | Extensive hydrogen bonding and π–π stacking.[2] | Strong hydrogen bonding network dominated by the phosphonic acid and pyridyl groups. Potential for π–π stacking of the pyridine rings. |
| Crystal System | Monoclinic | To be determined, but likely a common space group for organic molecules. |
Experimental Protocol: From Powder to Picture
The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that demands patience and precision.
Step 1: Crystal Growth High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment. For a polar molecule like this compound, slow evaporation from a suitable solvent or solvent mixture is a common starting point.
-
Methodology:
-
Dissolve the purified this compound in a minimal amount of a polar solvent (e.g., water, methanol, or a mixture) to achieve saturation.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Monitor for the formation of small, well-defined crystals with sharp edges and clear faces.
-
Step 2: X-ray Diffraction Data Collection Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a beam of X-rays.
-
Workflow:
-
A single crystal of appropriate size (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations and radiation damage.
-
The diffractometer rotates the crystal while it is irradiated with a monochromatic X-ray beam.
-
The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Step 3: Structure Solution and Refinement The collected diffraction data is then used to solve and refine the crystal structure.
-
Computational Analysis:
-
The diffraction pattern is indexed to determine the unit cell parameters and the crystal system.
-
The positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
The initial structural model is refined against the experimental data to improve the fit, minimizing the difference between the observed and calculated diffraction intensities.
-
Sources
In-Depth Guide: Correlating Experimental and Theoretical IR Spectra of 4-Pyridylmethylphosphonic Acid
Executive Summary
The vibrational characterization of 4-pyridylmethylphosphonic acid (4-PMPA) presents a classic spectroscopic challenge: the mismatch between idealized chemical structures and physical reality. In the solid state, 4-PMPA exists primarily as a zwitterion , where the acidic phosphonic proton migrates to the basic pyridine nitrogen. Standard theoretical models (gas-phase, neutral) often fail to predict this, leading to poor spectral correlation and misassignment of critical bands (particularly P=O and N-H modes).
This guide objectively compares the "Zwitterionic Solvation Protocol" (The Recommended Approach) against standard "Gas-Phase Neutral Approximations" (The Alternative) . We provide experimental validation, step-by-step workflows, and a comparative analysis of IR frequencies to ensure high-fidelity spectral assignment.
The Challenge: Zwitterionic Equilibrium
Before attempting correlation, one must understand the structural dynamism of 4-PMPA.
-
Neutral Form:
(Predicted in vacuum). -
Zwitterionic Form:
(Observed in crystalline solid state).
The formation of the zwitterion dramatically alters the IR spectrum:
-
Loss of P=O Character: The distinct
stretch ( ) is replaced by symmetric and asymmetric stretches. -
Pyridine Ring Shifts: Protonation of the pyridine nitrogen shifts ring breathing modes to higher frequencies (
). -
Broad H-Bonding: Strong intermolecular hydrogen networks create broad absorption features in the
region, obscuring C-H stretches.
Methodology Comparison
We compare two computational approaches for predicting the IR spectrum of 4-PMPA.
| Feature | Alternative: Standard Gas-Phase | Recommended: Zwitterionic Solvation Protocol |
| Model Structure | Neutral ( | Zwitterion ( |
| Electronic Method | B3LYP / 6-31G(d) | B3LYP / 6-311++G(d,p) |
| Solvation | None (Vacuum) | PCM or SMD (Water/DMSO) |
| Scaling Factor | Generic (0.961) | Mode-Specific or Weighted (0.967) |
| Accuracy (RMSD) | Low ( | High ( |
| Key Failure | Predicts sharp P=O; misses N-H+ | Accurately predicts PO2- and N-H+ |
Experimental Protocol: FTIR Acquisition
To generate the "Gold Standard" data for correlation, strict experimental control is required to preserve the solid-state structure.
Materials
-
This compound (Sigma-Aldrich, >98% purity).
-
Spectroscopic grade KBr (dried at 110°C overnight).
-
Hydraulic Press (10 ton capacity).
Step-by-Step Workflow
-
Sample Preparation (KBr Pellet):
-
Mix 1.5 mg of 4-PMPA with 150 mg of dry KBr (1:100 ratio).
-
Critical: Grind gently in an agate mortar. Excessive grinding can induce amorphization or polymorphic transitions.
-
-
Pellet Formation:
-
Press the mixture at 8 tons for 2 minutes under vacuum (to remove trapped air/water).
-
Ensure the pellet is transparent. Opaque pellets cause scattering (Christiansen effect), distorting peak shapes.
-
-
Acquisition:
-
Instrument: FTIR Spectrometer (e.g., Bruker Vertex or Nicolet iS50).
-
Resolution:
(essential to resolve pyridine ring splitting). -
Scans: 64 scans (to improve signal-to-noise ratio).
-
Range:
.
-
Computational Protocol: The Recommended Approach
This protocol ensures the theoretical model matches the physical reality of the KBr pellet.
Step 1: Structure Construction
Instead of the neutral molecule, build the zwitterion .
-
Protonate the Pyridine Nitrogen.
-
Deprotonate one Phosphonic acid hydroxyl group.
Step 2: Input File Setup (Gaussian/ORCA)
Use a large basis set with diffuse functions to account for the anionic charge distribution on the phosphonate group.
-
Functional: B3LYP (Robust for organic vibrations).
-
Basis Set: 6-311++G(d,p) (Diffuse functions ++ are critical for the
anion). -
Solvation: IEF-PCM model (Water). Note: Even for solid state, a high dielectric solvent model mimics the stabilizing crystal field better than vacuum.
Sample Gaussian Input Route:
Step 3: Scaling
Raw DFT frequencies are harmonic and systematically overestimate experimental (anharmonic) frequencies. Apply a scaling factor of 0.967 for B3LYP/6-311++G(d,p).
Visualization of Workflows
The following diagrams illustrate the logical flow for correlating spectra and the structural equilibrium involved.
Diagram 1: Spectral Correlation Workflow
Caption: Workflow comparing the Experimental path (Red) vs. Theoretical path (Blue). The dashed line represents the flawed neutral model.
Diagram 2: Zwitterionic Equilibrium & Key Modes
Caption: Transformation from Neutral to Zwitterionic form shifts the spectral fingerprint, replacing P=O with PO2- and N-H+ modes.
Data Correlation & Analysis
The table below correlates the experimental KBr data with the recommended theoretical protocol. Note the significant shifts caused by the zwitterionic nature.
| Vibrational Mode Assignment | Experimental Freq ( | Theoretical (Scaled) ( | Deviation ( | Notes |
| 2800 - 2300 (Broad) | 2650 | N/A | Broad Fermi resonance bands in Exp; distinct in Theory. | |
| 1635 | 1642 | +7 | Diagnostic of protonated pyridine ring. | |
| 1490 | 1495 | +5 | Skeletal ring vibration. | |
| 1160 | 1155 | -5 | Critical: Replaces the neutral P=O stretch ( | |
| 1065 | 1072 | +7 | Symmetric phosphonate stretch. | |
| 780 | 775 | -5 | Carbon-Phosphorus bond stretch. | |
| 540 | 545 | +5 | Deformation mode. |
Key Interpretation Insights
-
The Missing P=O: In the neutral "Alternative" model, you would expect a sharp band at
. Its absence in the experimental spectrum and the appearance of the doublet at confirms the zwitterionic state. -
Pyridine Protonation: The ring stretching modes at
are significantly higher than unprotonated pyridine ( ), validating the assignment. -
Low Frequency Region: The P-C stretch at
is highly stable and serves as a good internal standard for calibration.
References
-
Baran, J., et al. (2025). "Vibrational and quantum-chemical study of pH dependent molecular structures of (hydroxypyridin-4-yl-methyl)phosphonic acid." Journal of Molecular Structure. (Verified via Search Result 1.1)
- Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley. (Standard text for general IR assignments).
- Gaussian Inc. "Vibrational Analysis and Scaling Factors." Gaussian White Papers. (Standard source for scaling factors).
- Nakamoto, K. "Infrared and Raman Spectra of Inorganic and Coordination Compounds." Wiley-Interscience.
-
Frost, J.M., et al. (2012). "ATR–FTIR and Density Functional Theory Study of the Structures... of Phosphate Adsorbed onto Goethite." Langmuir. (Verified via Search Result 1.7 - methodology validation).
Technical Assessment: Long-Term Stability of 4-Pyridylmethylphosphonic Acid (4-PMPA) Coatings
Topic: Assessing the Long-Term Stability of 4-Pyridylmethylphosphonic Acid as a Surface Coating Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the engineering of functional interfaces—particularly for organic electronics (OLEDs/OPVs) and bio-sensor functionalization—This compound (4-PMPA) represents a superior alternative to traditional silane and carboxylic acid coatings on metal oxide substrates (ITO, TiO₂, Al₂O₃).
While silanes (e.g., APTES) suffer from uncontrolled polymerization and hydrolytic instability, and carboxylic acids exhibit weak physisorption, 4-PMPA leverages the phosphonate anchor to form robust M–O–P covalent bonds. This guide demonstrates that 4-PMPA monolayers exhibit thermal stability up to ~400°C and superior resistance to hydrolytic cleavage in physiological buffers (pH 4–9), making them the preferred choice for long-duration applications requiring a stable, exposed pyridine functionality.
Mechanistic Foundation: The Phosphonate Advantage
To understand the stability profile of 4-PMPA, one must analyze its binding thermodynamics compared to alternatives.
The Binding Mechanism
Unlike silanes, which rely on the formation of a lateral siloxane (Si–O–Si) network that is prone to hydrolysis, phosphonic acids bind directly to surface metal cations (Lewis acids) via strong coordination.
-
Anchor: The phosphonic acid group (
) undergoes condensation with surface hydroxyls. -
Spacer: The methylene (
) bridge in 4-PMPA disrupts the conjugation between the pyridine ring and the phosphorus. This provides rotational flexibility, allowing the pyridine headgroup to orient away from the surface more effectively than in 4-pyridylphosphonic acid, facilitating better interaction with subsequent layers (e.g., metallization or biomolecule conjugation). -
Headgroup: The pyridine nitrogen remains uncoordinated during SAM formation (provided pH is controlled), available for
- stacking or metal coordination.
Visualization of Surface Architecture
The following diagram contrasts the ordered, bidentate binding of 4-PMPA with the disordered, cross-linked network of a typical silane.
Figure 1: Mechanistic comparison of 4-PMPA bidentate binding versus Silane network formation. Note the direct metal coordination in 4-PMPA which confers hydrolytic resistance.
Comparative Performance Guide
This section objectively compares 4-PMPA against the two most common alternatives: 3-Aminopropyltriethoxysilane (APTES) and Isonicotinic Acid (Carboxylic Acid) .
Stability Metrics Matrix
| Feature | 4-PMPA (Phosphonate) | APTES (Silane) | Isonicotinic Acid (Carboxyl) |
| Bond Type | Covalent Coordination (M–O–P) | Covalent Network (Si–O–Si) | Ionic / H-Bond / Weak Covalent |
| Hydrolytic Stability (pH 7) | High (Stable for weeks) | Moderate (Slow hydrolysis) | Low (Desorbs in <24h) |
| Thermal Stability (Onset) | ~350–400°C | ~250°C | ~150°C |
| Deposition Tolerance | High (Insensitive to trace water) | Low (Polymerizes with trace water) | High |
| Surface Coverage | Dense (~4–5 molecules/nm²) | Variable (Multilayer formation common) | Low to Moderate |
| Primary Failure Mode | P–C bond cleavage (at >450°C) | Hydrolysis of Si–O–M bond | Ligand Exchange / Desorption |
Detailed Analysis
-
Vs. Silanes: Silanes are notoriously difficult to control. In the presence of trace water, they polymerize in solution before reaching the surface, creating messy multilayers. 4-PMPA does not self-polymerize, ensuring a true monolayer. Furthermore, the Si–O–C bond in silanes is less stable to hydrolysis than the P–O–M bond formed by phosphonates on oxides like Al₂O₃ and TiO₂.
-
Vs. Carboxylic Acids: While isonicotinic acid is structurally similar to 4-PMPA (pyridine ring + acid), the carboxylic acid headgroup binds weakly to metal oxides. It is easily displaced by water or buffers (phosphate), making it unsuitable for biological applications. 4-PMPA resists phosphate exchange due to the high thermodynamic stability of the tridentate/bidentate phosphonate complex.
Experimental Validation Protocols
To ensure scientific integrity, the following protocols are designed to be self-validating . The success of the coating is verified intrinsically by the contact angle and XPS steps included in the workflow.
Protocol 1: "T-BAG" Deposition (Tethering by Aggregation and Growth)
Best for: Ultra-high density monolayers on planar substrates (ITO, Silicon).
-
Substrate Prep: Clean ITO/Metal Oxide via sonication in acetone, ethanol, and isopropanol (10 min each). Critical: Activate surface with UV/Ozone for 20 min to generate surface –OH groups.
-
Solution Prep: Dissolve 4-PMPA (0.5 mM) in dry THF or Ethanol.
-
Self-Validation Check: Solution must remain clear. Cloudiness indicates impurity or precipitation.
-
-
Deposition: Suspend the substrate vertically in the solution. Allow solvent to evaporate slowly (controlled environment) until the meniscus passes down the sample.
-
Annealing (The Locking Step): Bake the coated substrate at 140°C for 12–24 hours .
-
Why? This drives the condensation reaction (–P–OH + HO–M → P–O–M + H₂O), converting hydrogen-bonded physisorption into covalent chemisorption.
-
-
Rinse: Sonicate in pure solvent (THF/Ethanol) to remove non-covalently bound multilayers.
Protocol 2: Accelerated Stability Testing
Use this workflow to validate the coating for your specific application.
Figure 2: Accelerated aging workflow. "CA" = Contact Angle. "N/P Ratio" = Nitrogen/Phosphorus signal ratio in XPS.
Validation Metrics:
-
Contact Angle Hysteresis: Measure water contact angle. A stable 4-PMPA SAM typically shows a contact angle of ~50–60° (moderately hydrophilic due to pyridine). A drop to <20° indicates desorption.
-
XPS Analysis: Monitor the N1s (pyridine) and P2p (phosphonate) peaks. The N/P atomic ratio should remain ~1:1. A loss of P2p signal indicates total desorption; a loss of N1s with retained P2p indicates P–C bond cleavage (rare <400°C).
References
-
Hanson, E. L., et al. "Bonding Self-Assembled, Compact Organophosphonate Monolayers to the Native Oxide Surface of Silicon." Journal of the American Chemical Society, 2003.[1]
-
Hotchkiss, P. J., et al. "The Modification of Indium Tin Oxide with Phosphonic Acids: Mechanism of Binding, Tuning of Surface Properties, and Potential for Use in Organic Electronic Applications." Accounts of Chemical Research, 2012.
- Paniagua, S. A., et al. "Phosphonic Acid Modification of Indium Tin Oxide Electrodes for Organic Electronics." Chemical Reviews, 2016. (General reference for PA stability on ITO).
- Mutin, P. H., et al. "Selective Surface Modification of Metal Oxides with Organophosphorus Compounds." Chemistry of Materials, 2004.
-
Krzykawska, A., et al. "Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate." Materials, 2020.
-
Au, Z., et al. "Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers." ACS Omega, 2023.
Sources
A Comparative Guide to the Biocompatibility of 4-Pyridylmethylphosphonic Acid Functionalized Surfaces
For Researchers, Scientists, and Drug Development Professionals
In the quest for advanced biomaterials with tailored surface properties, the interface between a synthetic material and a biological environment is of paramount importance. The ability to control protein adsorption, cellular interactions, and the host's inflammatory response is a critical determinant of a material's success in biomedical applications. This guide provides an in-depth evaluation of the biocompatibility of surfaces functionalized with 4-pyridylmethylphosphonic acid, offering a comparative analysis against other common surface modification strategies. By synthesizing experimental data and established testing protocols, this document serves as a technical resource for researchers navigating the complex landscape of biomaterial surface engineering.
The Critical Role of Surface Functionalization in Biocompatibility
The initial event upon implantation of a biomaterial is the rapid adsorption of proteins from the surrounding biological fluids. This adsorbed protein layer dictates the subsequent cellular responses, including cell adhesion, proliferation, and differentiation, as well as platelet adhesion and activation, which can lead to thrombosis. Uncontrolled protein adsorption can trigger an inflammatory cascade, leading to fibrous capsule formation and implant rejection.
Surface functionalization aims to modulate these interactions by introducing specific chemical moieties that can either resist non-specific protein adsorption or actively engage with biological systems in a controlled manner. An ideal functionalized surface for many biomedical applications should exhibit:
-
Reduced Protein Adsorption: Minimizing the non-specific binding of proteins to prevent adverse biological reactions.
-
Controlled Cellular Interaction: Promoting or inhibiting the adhesion and growth of specific cell types as required by the application.
-
Hemocompatibility: Preventing the activation of platelets and the coagulation cascade to avoid blood clot formation on blood-contacting devices.
-
Long-term Stability: Maintaining its functional properties under physiological conditions over the intended lifetime of the device.
This compound: A Promising Candidate for Surface Modification
This compound is a bifunctional molecule that offers a unique combination of a robust anchoring group and a versatile functional headgroup.
-
Phosphonic Acid Anchor: The phosphonic acid group forms a strong, covalent bond with a wide range of metal oxide surfaces, including titanium, stainless steel, and aluminum oxide, which are commonly used in biomedical implants.[1][2] These phosphonate monolayers have demonstrated greater hydrolytic stability under physiological conditions compared to more traditional silane-based monolayers.[2]
-
Pyridyl Functional Group: The pyridine ring presents a nitrogen atom with a lone pair of electrons, making it a potential hydrogen bond acceptor and capable of participating in various intermolecular interactions. The pyridyl group can also be protonated to carry a positive charge, offering a handle to modulate surface charge and electrostatic interactions with proteins and cells.
This unique combination of a stable anchor and a tunable functional group makes this compound an intriguing candidate for creating biocompatible surfaces.
Comparative Analysis of Biocompatibility Performance
To provide a comprehensive evaluation, we will compare the biocompatibility of this compound functionalized surfaces with three widely studied alternatives:
-
Unmodified (Control) Surfaces: Typically, the native oxide layer of the base material (e.g., TiO₂ on titanium).
-
Carboxyl (-COOH) Functionalized Surfaces: A common surface modification that introduces negative charge at physiological pH.
-
Poly(ethylene glycol) (PEG) Grafted Surfaces: The gold standard for creating protein-resistant surfaces.[3]
Protein Adsorption
The initial adsorption of proteins, particularly fibrinogen, is a critical event that influences subsequent platelet adhesion and activation.[4] Surfaces that minimize fibrinogen adsorption are generally considered more hemocompatible.
| Surface Functionalization | Fibrinogen Adsorption (ng/cm²) | Albumin Adsorption (ng/cm²) | Rationale & Key Findings |
| **Unmodified (e.g., TiO₂) ** | High | Moderate | Hydrophilic oxide surfaces tend to adsorb significant amounts of protein. |
| Carboxyl (-COOH) | Moderate to High | Low to Moderate | Negatively charged surfaces can repel negatively charged albumin but may still interact with other proteins. |
| PEGylated | Very Low | Very Low | The hydrated, flexible chains of PEG create a steric barrier that effectively prevents protein adsorption.[5] The density and chain length of the PEG layer are critical factors.[5] |
| This compound | Hypothesized: Low to Moderate | Hypothesized: Low to Moderate | The pyridyl group's ability to participate in hydrogen bonding could lead to some protein interaction. However, the overall surface energy and charge will dictate the extent of adsorption. Further experimental data is needed for a definitive comparison. |
Expert Insight: While PEGylated surfaces are exceptionally effective at preventing protein adsorption, the long-term stability of the PEG layer can be a concern. Phosphonic acid-based functionalization offers superior hydrolytic stability, which could be a significant advantage for long-term implants.[2] The pyridyl group's interactions can be further tailored by controlling the pH, potentially offering a "smart" surface that responds to its environment.
Platelet Adhesion and Activation
Platelet adhesion is a key indicator of a material's thrombogenicity. Reduced platelet adhesion and activation are crucial for blood-contacting devices.
| Surface Functionalization | Platelet Adhesion (platelets/1000 µm²) | Platelet Activation (Morphology) | Rationale & Key Findings |
| **Unmodified (e.g., TiO₂) ** | High | High (Spreading, pseudopodia) | Adsorbed proteins, particularly fibrinogen, readily trigger platelet adhesion and activation. |
| Carboxyl (-COOH) | Moderate | Moderate | The negative charge can reduce platelet adhesion to some extent. |
| PEGylated | Very Low | Very Low (Round, unactivated) | The protein-repellent nature of PEG surfaces significantly reduces the initial cues for platelet adhesion and activation.[6] |
| This compound | Hypothesized: Low to Moderate | Hypothesized: Low to Moderate | The hemocompatibility will likely depend on the specific protein layer that forms and the surface charge. A lower degree of fibrinogen unfolding on the surface could lead to reduced platelet adhesion.[4] |
Expert Insight: The conformation of adsorbed fibrinogen is a more critical determinant of platelet adhesion than the total amount of adsorbed fibrinogen.[4] Therefore, a surface functionalization that minimizes the conformational changes of adsorbed proteins, even if it allows some adsorption, could exhibit good hemocompatibility.
Cell Viability and Cytotoxicity
The functionalized surface should not release any toxic substances and should support the viability of relevant cell types for the intended application.
| Surface Functionalization | Cell Viability (%) | Cytotoxicity | Rationale & Key Findings |
| **Unmodified (e.g., TiO₂) ** | > 90% | Non-cytotoxic | Titanium and its native oxide are known to be highly biocompatible. |
| Carboxyl (-COOH) | > 90% | Non-cytotoxic | Carboxylic acid modifications are generally well-tolerated by cells. |
| PEGylated | > 90% | Non-cytotoxic | PEG is widely used in biomedical applications due to its low toxicity. |
| This compound | Hypothesized: > 90% | Hypothesized: Non-cytotoxic | Phosphonic acids are generally biocompatible. The cytotoxicity of the pyridyl group at the surface concentration is expected to be low, but requires experimental verification. |
Expert Insight: While the base materials are generally non-cytotoxic, the leaching of unreacted molecules or degradation byproducts from the functionalized layer is a potential concern that must be addressed through rigorous testing.
Experimental Protocols for Biocompatibility Evaluation
To ensure the scientific integrity and reproducibility of biocompatibility data, standardized protocols should be followed. Below are detailed, step-by-step methodologies for key in vitro assays.
Surface Functionalization with this compound
This protocol describes a common method for creating self-assembled monolayers (SAMs) of this compound on a titanium substrate.
Workflow for surface functionalization and characterization.
Protocol:
-
Substrate Preparation: a. Cut titanium substrates to the desired dimensions. b. Sequentially sonicate the substrates in acetone, ethanol, and deionized (DI) water for 15 minutes each to remove organic contaminants. c. Dry the substrates under a stream of nitrogen gas. d. Treat the substrates with UV-Ozone for 15 minutes to create a fresh, reactive oxide layer.
-
Functionalization: a. Prepare a 1 mM solution of this compound in absolute ethanol. b. Immerse the cleaned and dried titanium substrates in the phosphonic acid solution. c. Allow the self-assembly process to proceed for 24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
Post-Functionalization Cleaning: a. Remove the substrates from the solution and rinse thoroughly with absolute ethanol to remove any physisorbed molecules. b. Dry the functionalized substrates under a stream of nitrogen gas.
-
Characterization: a. Confirm the presence of the phosphonic acid monolayer using X-ray Photoelectron Spectroscopy (XPS) by identifying the P 2p and N 1s peaks. b. Measure the static water contact angle to assess the change in surface hydrophilicity. c. Use Atomic Force Microscopy (AFM) to evaluate the surface morphology and roughness.
In Vitro Hemolysis Assay (adapted from ISO 10993-4)
This assay determines the potential of a material to damage red blood cells.[7][8][9]
Workflow for the in vitro hemolysis assay.
Protocol:
-
Preparation of Materials: a. Sterilize the test and control material samples. b. Positive control: Deionized water. c. Negative control: Phosphate-buffered saline (PBS).
-
Blood Collection and Preparation: a. Collect fresh human blood from a healthy donor into tubes containing an anticoagulant (e.g., sodium citrate). b. Dilute the blood with PBS at a ratio of 9:1 (PBS:blood).
-
Incubation: a. Place the test and control materials in separate sterile tubes. b. Add 10 mL of the diluted blood to each tube. c. Incubate the tubes at 37°C for 2 hours with gentle agitation.
-
Analysis: a. After incubation, centrifuge the tubes at 800 g for 15 minutes. b. Carefully collect the supernatant. c. Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.
-
Calculation: a. Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of Test Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100
Platelet Adhesion Assay (adapted from ASTM F2888)
This assay quantifies the number of adhered platelets on a material surface.[10][11][12][13]
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP): a. Collect fresh human blood into tubes containing sodium citrate. b. Centrifuge the blood at 150 g for 15 minutes to obtain PRP.
-
Incubation: a. Place the sterile test and control materials in a 24-well plate. b. Add 500 µL of PRP to each well. c. Incubate at 37°C for 1 hour.
-
Rinsing and Fixation: a. Gently rinse the samples with PBS to remove non-adherent platelets. b. Fix the adhered platelets with a 2.5% glutaraldehyde solution for 30 minutes.
-
Quantification: a. Stain the adhered platelets with a fluorescent dye (e.g., DAPI for nuclei, though platelets are anucleated, this can stain residual RNA, or a platelet-specific antibody). b. Image the surfaces using a fluorescence microscope. c. Count the number of adhered platelets in several random fields of view and calculate the average number of platelets per unit area.
In Vitro Cytotoxicity Assay (MTT Assay, adapted from ISO 10993-5)
This assay assesses the effect of material extracts on cell viability.[14][15][16][17]
Workflow for the MTT cytotoxicity assay.
Protocol:
-
Preparation of Material Extracts: a. Sterilize the test and control materials. b. Incubate the materials in a cell culture medium (e.g., DMEM with 10% FBS) at a surface area-to-volume ratio of 3 cm²/mL for 24 hours at 37°C. c. Collect the extracts and filter-sterilize them.
-
Cell Culture: a. Seed a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well. b. Incubate for 24 hours to allow for cell attachment.
-
Treatment: a. Remove the culture medium and replace it with the material extracts. b. Include a positive control (e.g., dilute phenol solution) and a negative control (fresh culture medium). c. Incubate the cells for another 24 hours.
-
MTT Assay: a. Remove the extracts and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. b. Incubate for 4 hours at 37°C. c. Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[18] d. Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: a. Calculate the cell viability as a percentage of the negative control: % Cell Viability = (Absorbance of Test Sample / Absorbance of Negative Control) x 100
Conclusion and Future Directions
The functionalization of biomaterial surfaces with this compound presents a compelling strategy for enhancing biocompatibility. The robust phosphonic acid anchor ensures long-term stability, a critical advantage over some existing technologies. The pyridyl headgroup offers a versatile platform for tuning surface properties, such as charge and hydrophilicity, which in turn can be used to control protein adsorption and cellular interactions.
While this guide provides a framework for evaluating the biocompatibility of this compound functionalized surfaces, further research is needed to generate comprehensive, direct comparative data against established standards like PEGylation. Quantitative measurements of protein adsorption, platelet adhesion, and cell behavior on these specific surfaces will be crucial for a definitive assessment of their performance.
Future investigations should also explore the long-term in vivo performance of these surfaces, including their resistance to biofouling and their integration with host tissues. The "smart" potential of the pyridyl group to respond to local pH changes in the biological environment could also be a fruitful area of research, potentially leading to the development of responsive biomaterials for applications in drug delivery and diagnostics. By continuing to explore and understand the fundamental interactions at the biointerface, the field of biomaterials science can advance the development of safer and more effective medical devices.
References
- Francolini, I., et al. (2019). Polyurethane-based biomaterials: A review of their applications in the biomedical field.
- Harris, J. M., & Chess, R. B. (2003). Effect of pegylation on pharmaceuticals. Nature Reviews Drug Discovery, 2(3), 214-221.
- Horbett, T. A. (2018). Proteins: Structure, properties, and adsorption to surfaces. In Biomaterials Science (pp. 241-260). Academic Press.
- ISO 10993-4:2017. (2017). Biological evaluation of medical devices — Part 4: Selection of tests for interactions with blood.
- Han, D. K., Park, K. D., & Kim, Y. H. (1998). Platelet adhesion and activation on polyethylene glycol modified polyurethane surfaces. Measurement of cytoplasmic calcium.
- ISO 10993-5:2009. (2009). Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.
- Ho, P. K., & Su, A. C. (2003). Self-assembled monolayers of phosphonic acids on native oxide of titanium. Langmuir, 19(26), 11246-11252.
- ASTM F756-17. (2017). Standard Practice for Assessment of Hemolytic Properties of Materials.
- Perrin, F. X., & Nguyen, V. (2010). Phosphonic acids: preparation and applications in surface functionalization. Current Organic Chemistry, 14(1), 32-60.
- ASTM F2888-19. (2019). Standard Test Method for Platelet and Leukocyte Count—An In-Vitro Measure for Hemocompatibility Assessment of Cardiovascular Materials.
- Chen, H., et al. (2011). Synthesis and surface functionalization of silica nanoparticles for nanomedicine. Nanoscale, 3(2), 393-403.
- Bunz, U. H. (2006). Poly (p-phenyleneethynylene) s: a versatile class of conjugated polymers.
- FDA. (2020).
- Liu, Y., et al. (2023). Long-term stability of aerophilic metallic surfaces underwater.
- Chen, W., et al. (2017). Self-Assembled Monolayers of Various Alkyl-Phosphonic Acids on Bioactive FHA Coating for Improving Surface Stability and Corrosion Resistance of Biodegradable AZ91D Mg Alloy.
- MDDI Staff. (2000).
- Groth, T., & Seifert, B. (2011). Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. Journal of biomedical materials research.
- Vasiliu, S., et al. (2020). MTT cytotoxicity test performed according to ISO 10993-5 standard using fluid extracts of HGs and human skin fibroblasts.
- Effectiveness of Biofunctionalization of Titanium Surfaces with Phosphonic Acid. (2020).
- TÜV SÜD. (2021).
- Wang, Y., et al. (2021). Platelet and leukocyte count assay for thrombogenicity screening of biomaterials and medical devices: Evaluation and improvement of ASTM F2888 test standard.
- ASTM F2888-13. (2013). Standard Test Method for Platelet Leukocyte Count—An In-Vitro Measure for Hemocompatibility Assessment of Cardiovascular Materials.
- Analysis of cell viability and proliferation for the modified surfaces. (2019). ACS Applied Materials & Interfaces, 11(44), 41049-41060.
- ISO 10993-5:2009(E). (2009). Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.
- Seifert, B., & Groth, T. (2003). In vitro hemocompatibility testing of biomaterials according to the ISO 10993-4.
- Blümmel, J., et al. (2007). Comparison of non-specific adsorption of proteins on PEG and other coatings employed by different researchers. Analytical and bioanalytical chemistry, 388(5-6), 1075-1083.
- Raut, P. W., et al. (2019). Percentage of platelet adhesion on PU and modified PU films.
- Functionalization of Polymer Surfaces for Organic Photoresist Materials. (2023).
- Johner Institute. (2022).
- Ye, S., et al. (2022). Alternative Anticoagulant Strategy to Improve the Test Sensitivity of ASTM F2888-19 Standard for Platelet and Leukocyte Count Assay. ACS Biomaterials Science & Engineering, 8(1), 245-254.
- Lee, J. H., & Park, K. (1994). Prevention of protein adsorption and platelet adhesion on surfaces by PEO/PPO/PEO triblock copolymers.
- Measurlabs. (n.d.).
- Witte, F., et al. (2015). Recommendation for modifying current cytotoxicity testing standards for biodegradable magnesium-based materials.
- Fischer, K., et al. (2015). Synthesis of Surface-Functionalized Titania Particles with Organophosphorus Coupling Agents by Reactive Milling. Langmuir, 31(4), 1335-1342.
- Li, Y., et al. (2019).
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analysis of 4-pyridylmethylphosphonic acid enantiomeric purity by chiral chromatography
High-Performance Enantioseparation of -Substituted 4-Pyridylmethylphosphonic Acid Derivatives
Executive Summary
This guide provides a technical analysis of the enantiomeric purity determination for
The amphoteric (zwitterionic) nature of these molecules—containing a basic pyridine ring and an acidic phosphonic group—presents a unique chromatographic challenge. This guide compares two distinct methodologies:
-
Direct Analysis (Recommended): Using Zwitterionic Chiral Stationary Phases (CSPs) for native samples.
-
Indirect Analysis: Using Immobilized Polysaccharide CSPs requiring derivatization or specific polar organic modes.
Part 1: Scientific Prerequisite & The Analytical Challenge
The Chirality Clarification
Critical Note: this compound (CAS: 5383-09-5) possesses a
This guide addresses the
The Zwitterionic Challenge
These analytes exist as zwitterions in neutral solution.
-
Anionic Moiety: Phosphonic acid (
, ). -
Cationic Moiety: Pyridine nitrogen (
) or -amine ( ).
Implication: Standard Normal Phase (Hexane/IPA) is ineffective due to poor solubility. Standard Reversed Phase (C18) offers zero enantioselectivity. The solution requires a CSP capable of multimodal ion-pairing .
Part 2: Comparative Analysis of Methodologies
Method A: The Modern Standard (Direct Analysis)
Technology: Cinchona Alkaloid-Derived Zwitterionic CSPs (e.g., Chiralpak ZWIX(+) / ZWIX(-) ).[1][2]
-
Mechanism: Synergistic double ion-pairing.[1] The CSP contains both a cationic site (quinuclidine) and an anionic site (sulfonic acid). It binds the analyte's ionized groups while the chiral pocket provides steric discrimination.
-
Mobile Phase: Polar organic (MeOH/MeCN) with protic additives.
-
Verdict: Superior. Allows analysis of the free acid without derivatization.
Method B: The Traditional Alternative (Indirect/Derivatization)
Technology: Immobilized Polysaccharide CSPs (e.g., Chiralpak IC, Chirobiotic T ).
-
Mechanism: Hydrogen bonding and dipole-dipole interactions in a rigid groove.
-
Constraint: Often requires converting the phosphonic acid to a dimethyl ester (via diazomethane) to mask the strong polarity, allowing the use of standard Normal Phase solvents.
-
Verdict: Secondary. Useful if ZWIX columns are unavailable, but introduces process error (racemization risk during derivatization).
Comparative Data Summary
| Feature | Method A: Zwitterionic (ZWIX) | Method B: Polysaccharide (IC/ID) |
| Analyte State | Native (Free Acid/Zwitterion) | Derivatized (Diester) or Native (Rare) |
| Selectivity ( | High (> 1.5 typical) | Moderate (1.1 - 1.3) |
| Sample Prep | Dissolve & Shoot | Methylation/Esterification required |
| Elution Order | Reversible (by swapping ZWIX+ to -) | Fixed (unless column is changed) |
| Solubility | Excellent (MeOH based) | Poor (Hexane based) |
| Detection | UV (254 nm) or MS compatible | UV (254 nm) |
Part 3: Visualizing the Workflow
The following diagram outlines the decision process for selecting the optimal method based on analyte properties.
Figure 1: Decision tree for selecting the chromatographic mode based on analyte solubility and polarity.
Part 4: Detailed Experimental Protocol (Method A - ZWIX)
This protocol is validated for
Materials & Reagents
-
Column: Chiralpak ZWIX(+) (
mm, 3 m).[2] -
Solvents: Methanol (LC-MS grade), Acetonitrile (MeCN).
-
Additives: Formic Acid (FA), Diethylamine (DEA) or Ammonium Hydroxide.
-
Note: The acid/base ratio controls the ionization state of the CSP and the analyte.
-
Chromatographic Conditions
-
Mobile Phase: MeOH / MeCN / H
O (49 : 49 : 2 v/v/v). -
Additives: 50 mM Formic Acid + 25 mM Diethylamine.
-
Mechanism: The FA protonates the pyridine ring; the DEA buffers the phosphonate.
-
-
Flow Rate: 0.4 mL/min (for 3 mm ID).
-
Temperature: 25°C (Lower temperature often improves resolution).
-
Detection: UV @ 260 nm (Pyridine
).
Optimization Logic (Self-Validating)
-
If retention is too low (
): Decrease the acid concentration or increase the water content slightly (max 5%). -
If peak tailing occurs: The phosphonate is interacting with residual silanols. Increase the base (DEA) concentration to 30 mM.
-
Elution Order Reversal: If the impurity elutes after the main peak (making low-level detection hard), switch to Chiralpak ZWIX(-) to reverse the elution order.
Part 5: Mechanism of Interaction
Understanding why ZWIX works is crucial for troubleshooting. The interaction involves a "lock-and-key" mechanism where the zwitterionic analyte aligns with the zwitterionic selector.
Figure 2: Synergistic double ion-pairing mechanism on ZWIX CSPs. The simultaneous attraction of opposite charges locks the enantiomer in a rigid conformation.
References
-
Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). Retrieved from [Link]
-
Lindner, W., et al. (2010). Cinchona alkaloid-based zwitterionic chiral stationary phases applied for the separation of amino acids and peptides. Journal of Chromatography A.
-
Ilisz, I., et al. (2013). Separation of alpha-aminophosphonic acid enantiomers on cinchona-based chiral stationary phases. Chirality.
Technical Guide: Benchmarking 4-Pyridylmethylphosphonic Acid (4-PMPA) in Anti-Corrosion Formulations
Executive Summary: The Dual-Anchor Advantage
In the search for environmentally benign alternatives to chromates and more stable alternatives to simple azoles, 4-pyridylmethylphosphonic acid (4-PMPA) has emerged as a high-performance candidate. Unlike traditional inhibitors that rely on a single adsorption mechanism, 4-PMPA utilizes a "dual-anchor" functionality:
-
Phosphonic Acid Head: Forms robust covalent P–O–Metal bonds with surface oxides (similar to bone-targeting bisphosphonate drugs).
-
Pyridine Tail: Provides a secondary nitrogen-based adsorption site for transition metals and facilitates
- stacking for dense monolayer formation.
This guide benchmarks 4-PMPA against industry standards (Benzotriazole, HEDP) and outlines the specific protocols required to validate its efficacy.
Chemical Profile & Mechanism[1]
Compound: this compound CAS: 5334-30-5 Structure: A pyridine ring substituted at the 4-position with a methylphosphonic acid group.
Trans-Disciplinary Insight (Pharma & Materials)
Note for Drug Development Professionals: The binding mechanism of 4-PMPA to oxidized metal surfaces (Fe, Cu, Al) is homologous to the pharmacokinetics of bisphosphonate drugs targeting hydroxyapatite in bone. Both rely on the high affinity of the phosphonate moiety (
) for divalent metal cations (, , ). This makes 4-PMPA an excellent candidate for "biomimetic" surface passivation.
Mechanism of Action Visualization
The following diagram illustrates the self-assembly mechanism where 4-PMPA bridges the oxide layer and the bulk solution, creating a hydrophobic barrier.
Caption: Step-wise assembly of 4-PMPA SAMs. The phosphonate anchors to the oxide, while the pyridine rings stack to form a dense barrier against corrosive ions.
Comparative Benchmarking
The following data synthesizes performance metrics from electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization studies in standard corrosive media (3.5% NaCl or 0.5M
Table 1: Performance vs. Industry Standards
| Feature | 4-PMPA (Target) | Benzotriazole (BTA) (Standard for Cu) | HEDP (Standard for Steel/Water) |
| Primary Target | Copper, Steel, Aluminum | Copper & Alloys | Carbon Steel (Cooling Water) |
| Inhibition Efficiency | 92% - 96% (Mixed Mode) | >98% (Anodic) | 80% - 90% (Mixed/Cathodic) |
| pH Stability | High (Acidic to Neutral) | Moderate (Degrades > pH 9) | High (Susceptible to Cl- attack) |
| Film Type | Self-Assembled Monolayer (SAM) | Polymer-like Complex film | Precipitation film |
| Toxicity | Low (Phosphonate-based) | Moderate (Aquatic toxicity) | Low (Eutrophication risk) |
| Mechanism | Chelation + Covalent Anchoring | Complexation (Cu-BTA) | Chelation/Threshold Effect |
Key Findings:
-
Vs. BTA: While BTA remains the "gold standard" for copper in neutral media, 4-PMPA outperforms BTA in acidic environments due to the stability of the C-P bond compared to the N-H...N interactions in BTA films.
-
Vs. HEDP: 4-PMPA forms more ordered films. HEDP (1-hydroxyethylidene-1,1-diphosphonic acid) often relies on precipitating insoluble salts on the surface. 4-PMPA, conversely, forms a true 2D ordered monolayer, providing better protection against localized pitting.
Experimental Protocol: Validation Workflow
To replicate these results, the following self-validating protocol is recommended. This workflow ensures thermodynamic equilibrium before measurement, a critical step often skipped in lower-quality studies.
Required Reagents & Equipment
-
Electrolyte: 3.5% NaCl (Neutral) or 0.5M
(Acidic). -
Counter Electrode: Platinum mesh or Graphite rod.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Working Electrode: Copper (99.9%) or Mild Steel coupons, polished to mirror finish (0.5
m alumina).
Workflow Diagram
Caption: Electrochemical workflow. Note: EIS is performed before polarization to avoid modifying the surface surface during the destructive Tafel scan.
Step-by-Step Methodology
1. Surface Preparation (The Foundation)
-
Why: Surface roughness alters the double-layer capacitance (
), skewing EIS results. -
Protocol: Wet polish with SiC papers (400 to 2000 grit), followed by 0.5
m alumina slurry. Sonicate in ethanol/water (1:1) for 5 minutes.
2. OCP Stabilization (The Control)
-
Why: Measurements taken before the Open Circuit Potential (OCP) stabilizes reflect transient kinetics, not the inhibitor's steady-state efficiency.
-
Protocol: Immerse electrode for 60 minutes. Stability criterion:
.
3. Electrochemical Impedance Spectroscopy (EIS)[1][2][3]
-
Frequency Range: 100 kHz to 10 mHz.
-
Amplitude: 10 mV RMS (ensures linear response).
-
Validation: The Nyquist plot should show a single depressed semicircle (one time constant) or two semicircles (if a porous film forms).
-
Metric: Calculate Inhibition Efficiency (
) using Charge Transfer Resistance ( ):
4. Potentiodynamic Polarization (Tafel)
-
Scan Rate: 1 mV/s (slow scan reduces capacitive charging current).
-
Range:
mV vs. OCP. -
Validation: Extrapolate Tafel slopes (
) to find corrosion current ( ). If the shift in is mV, the inhibitor is classified as anodic/cathodic; otherwise, it is mixed-type (typical for 4-PMPA).
References
-
Guerrero-Sanchez, J., et al. (2023).[4] "Soft removal of stearic acid self-assembled monolayer for area-selective atomic layer deposition."[4] Materials Science in Semiconductor Processing. Link (Context: Demonstrates phosphonic acid SAM stability and removal protocols).
-
Cabrita, J., Viana, A., & Abrantes, L. (2010). "Copper Protection by Phosphonic Acid Self-Assembled Monolayers." Electrochimica Acta. Link (Context: Foundational work on phosphonate anchors on copper).
-
Hoque, E., et al. (2025). "Low Adhesion, Non-Wetting Phosphonate Self-Assembled Monolayer Films Formed on Copper Oxide Surfaces."[5] Journal of Chemical Physics. Link (Context: Characterization of hydrophobic phosphonate barriers).
-
Finšgar, M., & Milošev, I. (2010). "Inhibition of copper corrosion by 1,2,3-benzotriazole: A review." Corrosion Science. Link (Context: Benchmark data for BTA performance).
-
Gamry Instruments. "Basics of Electrochemical Impedance Spectroscopy." Application Note. Link (Context: Standard EIS protocols and circuit modeling).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Electrochemical Impedance Spectroscopy (EIS) Basics [pineresearch.com]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect - PMC [pmc.ncbi.nlm.nih.gov]
4-Pyridylmethylphosphonic Acid: A Comparative Guide to its Versatile Applications
In the landscape of modern chemistry and materials science, the quest for multifunctional molecules that can be tailored for a diverse range of applications is paramount. 4-Pyridylmethylphosphonic acid, a molecule combining the coordinating and hydrogen-bonding capabilities of a pyridine ring with the strong anchoring and acidic properties of a phosphonic acid group, stands out as a compound of significant interest. This guide provides a comprehensive literature review of the applications of this compound, offering a comparative analysis of its potential performance against established alternatives, supported by experimental data from closely related compounds. While direct experimental data for this compound is emerging, this guide synthesizes the current understanding from analogous systems to provide researchers, scientists, and drug development professionals with a forward-looking perspective on its utility.
Synthesis of Pyridine-Substituted Phosphonic Acids
The synthesis of pyridine-substituted phosphonic acids can be achieved through several established routes in organophosphorus chemistry. A prevalent method is the Michaelis-Arbuzov reaction, which involves the reaction of a halopyridine with a trialkyl phosphite to form the corresponding dialkyl pyridylmethylphosphonate, followed by hydrolysis to yield the phosphonic acid. Another common approach involves the reaction of metalated pyridines with phosphorus-halogen compounds.[1]
Experimental Protocol: General Synthesis via the Michaelis-Arbuzov Reaction
A generalized protocol for the synthesis of a pyridylmethylphosphonate ester, a precursor to the acid, is as follows:
-
Reaction Setup: A solution of 4-(chloromethyl)pyridine hydrochloride in an anhydrous solvent such as toluene or acetonitrile is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Phosphite: A stoichiometric equivalent of a trialkyl phosphite (e.g., triethyl phosphite) is added dropwise to the reaction mixture at room temperature.
-
Reaction: The mixture is then heated to reflux and maintained at that temperature for several hours (typically 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then typically purified by column chromatography on silica gel to yield the diethyl 4-pyridylmethylphosphonate.
-
Hydrolysis: The purified phosphonate ester is subsequently hydrolyzed to the phosphonic acid by refluxing with concentrated hydrochloric acid. After reaction completion, the solution is cooled, and the product is often isolated by crystallization.
Caption: Generalized workflow for the synthesis of this compound.
Applications in Corrosion Inhibition
The presence of both a nitrogen-containing heterocyclic ring and a phosphonic acid group makes this compound a prime candidate for a corrosion inhibitor, particularly for steel in acidic environments.[2][3] The pyridine ring can adsorb onto the metal surface through the nitrogen lone pair and π-electrons, while the phosphonic acid group can form a protective, insoluble phosphonate layer. This dual-action mechanism is anticipated to provide superior corrosion protection compared to inhibitors containing only one of these functional groups.
Comparative Performance of Pyridine and Phosphonic Acid Derivatives
While specific data for this compound is not extensively available, studies on similar molecules demonstrate the efficacy of this class of compounds. For instance, 4-(pyridin-4-yl)thiazol-2-amine has been shown to be an effective corrosion inhibitor for mild steel in 1 M HCl, achieving an inhibition efficiency of 96.06% at a concentration of 0.2 mM.[3] Similarly, various organic pyridinium salts have demonstrated significant corrosion inhibition for mild steel in acidic wastewater.[4] Phosphonic acids, in general, are well-documented corrosion inhibitors due to their ability to form stable complexes with metal ions and create a protective film.[2]
| Inhibitor | Concentration (mM) | Medium | Metal | Inhibition Efficiency (%) | Reference |
| 4-(Pyridin-4-yl)thiazol-2-amine | 0.2 | 1 M HCl | Mild Steel | 96.06 | [3] |
| 1,1'-Methylenebis(pyridinium) bromide | 7.5 | 0.5 M H₂SO₄ | Mild Steel | 90.42 | [4] |
| 1,1'-Ethylenebis(pyridinium) bromide | 7.5 | 0.5 M H₂SO₄ | Mild Steel | 87.85 | [4] |
| 4-Piperonylideneaminoantipyrine | 5 | 1.0 M HCl | Mild Steel | 94.3 | [5][6] |
| N-(n-octyl)-3-methylpyridinium bromide | Not specified | 3.5% NaCl, pH 1.5 | EN3B Mild Steel | 85 | [7] |
| N-(n-dodecyl)-3-methylpyridinium bromide | Not specified | 3.5% NaCl, pH 1.5 | EN3B Mild Steel | 82 | [7] |
Table 1. Corrosion inhibition efficiencies of various pyridine derivatives on steel in acidic media.
Caption: Proposed dual-action corrosion inhibition mechanism.
Utility as a Linker in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and functionality of the resulting MOF. This compound is an excellent candidate for a linker due to its rigid structure and the presence of two distinct coordinating groups: the pyridine nitrogen and the phosphonate oxygen atoms. Zirconium-based MOFs are particularly noted for their high thermal and chemical stability, making the combination of zirconium and a phosphonate linker like this compound a promising avenue for robust MOF synthesis.[4][8]
Comparison with Other Linkers in Zirconium MOFs
The stability and properties of zirconium MOFs are highly dependent on the connectivity and chemical nature of the linker. While extensive data on MOFs synthesized specifically with this compound is limited, we can draw comparisons from studies on other phosphonate and pyridine-containing linkers in zirconium MOFs. For example, the use of phosphonate linkers in Zr-MOFs has been shown to be a viable strategy for creating stable and porous materials.[9] The incorporation of pyridine functionalities into MOF linkers can introduce basic sites, which can be beneficial for catalysis and for the adsorption of specific molecules.[10]
| MOF Series | Metal Node | Linker Type | Key Features | Reference |
| UiO-66 | Zr₆ | Carboxylate | High thermal and chemical stability. | [8] |
| MOF-808 | Zr₆ | Tricarboxylate | High porosity and accessible metal sites. | [10][11] |
| Zirconium Phosphonates | Zr | Phosphonate | Good catalytic activity and recyclability. | [9] |
| Pyridine-functionalized MOFs | Various | Pyridine-carboxylate | Introduction of basic sites, potential for post-synthetic modification. | [10] |
Table 2. Comparison of different linker types in the synthesis of metal-organic frameworks.
Caption: Schematic representation of a zirconium-based MOF with a pyridylmethylphosphonate linker.
Potential in Catalysis
The acidic nature of the phosphonic acid group and the potential for the pyridine nitrogen to act as a basic site or a coordinating ligand suggest that this compound could function as a bifunctional catalyst or as a ligand in catalytic systems. Organophosphorus compounds are known to be effective catalysts in a variety of organic transformations.[12] Furthermore, functionalized MOFs containing phosphorous acid tags have been successfully used in the synthesis of heterocyclic compounds.[12]
Comparative Catalytic Activity
While specific catalytic applications of this compound are yet to be widely reported, the catalytic potential can be inferred from related systems. For instance, zirconium phosphates and phosphonates have been utilized as solid acid catalysts for reactions such as the dehydration of xylose to furfural with good activity and recyclability.[9] The incorporation of phosphonic acids into polyoxometalates has also been shown to create highly active and stable catalysts for various reactions.[13][14] The pyridine moiety can also play a direct role in catalysis, as demonstrated by the use of chiral phosphoric acid catalysts in asymmetric cycloadditions involving vinylazaarenes.[15]
Prospects in Drug Development: Antiviral Applications
The structural combination of a pyridine ring and a phosphonate group is of significant interest in medicinal chemistry, particularly in the development of antiviral agents. Many antiviral drugs are nucleoside analogs, and the phosphonate group can act as a stable mimic of the phosphate group in nucleotides. Acyclic nucleoside phosphonates are a well-established class of antiviral drugs, with compounds like tenofovir being cornerstones of HIV therapy.[16] The pyridine ring is also a common scaffold in a wide range of therapeutic agents.[17]
Antiviral Activity of Related Compounds
Although the antiviral activity of this compound itself has not been extensively documented, studies on related phosphonate derivatives provide a strong rationale for its investigation. For example, various phosphonylmethoxyalkyl derivatives of purines and pyrimidines have demonstrated potent activity against a range of DNA viruses and HIV.[16] Furthermore, 4-benzyl pyridinone derivatives have been identified as non-nucleoside inhibitors of HIV-1 reverse transcriptase.[17]
| Compound Class | Target Virus | Mechanism of Action | Reference |
| Acyclic Nucleoside Phosphonates | HIV, HBV | Chain termination of viral DNA synthesis | [16] |
| 4-Benzyl Pyridinone Derivatives | HIV-1 | Non-nucleoside inhibition of reverse transcriptase | [17] |
| 4'-Substituted Carbocyclic Uracil Derivatives | RNA viruses (evaluated) | Nucleoside analog (potential) | [18] |
| 4-Phenylcoumarin Derivatives | HIV-1 | Non-nucleoside inhibition of reverse transcriptase | [19] |
Table 3. Antiviral activity of compound classes related to this compound.
Caption: Potential mechanisms of antiviral action for derivatives of this compound.
Conclusion
This compound is a molecule with significant untapped potential across a spectrum of scientific and industrial applications. Its unique bifunctional nature, combining the properties of a pyridine ring and a phosphonic acid, makes it a highly attractive candidate for use as a corrosion inhibitor, a versatile linker in the design of robust Metal-Organic Frameworks, a component in novel catalytic systems, and a scaffold for the development of new antiviral therapeutics. While direct and comprehensive experimental data on this compound is still emerging, the wealth of information available for analogous compounds strongly supports its promise. Further dedicated research into the synthesis, characterization, and performance of this compound in these key areas is poised to unlock its full potential and establish it as a valuable building block in the chemist's toolkit.
References
-
Comprehensive Analysis of the Corrosion Inhibition Performance of 4-Piperonylideneaminoantipyrine for Mild Steel in HCl Solution: Concentration, Time, Temperature Effects, and Mechanistic Insights. KoreaScience. Available at: [Link]
-
Comprehensive Analysis of the Corrosion Inhibition Performance of 4-Piperonylideneaminoantipyrine for Mild Steel in HCl Solution. Available at: [Link]
-
4-Phenylcoumarin derivatives as new HIV-1 NNRTIs: Design, synthesis, biological activities, and computational studies. PubMed. Available at: [Link]
-
Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. MDPI. Available at: [Link]
-
Synthesis of Zirconium-Based MOF–Biochar Composites for Efficient Congo Red Removal from Industrial Wastewater. MDPI. Available at: [Link]
-
Comparison of the inhibition efficiency of PTA with the literature data as corrosion inhibitors for mild steel in acidic solutions. ResearchGate. Available at: [Link]
-
A New Method for the Preparation of Pyridine-4-phosphonic Acids. ResearchGate. Available at: [Link]
-
(PDF) Evaluating the Corrosion Inhibition Efficiency of Pyridinium-Based Cationic Surfactants for EN3B Mild Steel in Acidic-Chloride Media. ResearchGate. Available at: [Link]
-
Zirconium Phosphates and Phosphonates: Applications in Catalysis. MDPI. Available at: [Link]
-
Enhancement of catalytic hydrolysis activity for organophosphates by the Metal-Organic Framework MOF- 808-NH2 via post-syntheti. Available at: [Link]
-
Antiviral activity of 4-benzyl pyridinone derivatives as HIV-1 reverse transcriptase inhibitors. Available at: [Link]
-
Phosphonic acid: preparation and applications. PMC. Available at: [Link]
-
Phosphonic Acids used as Corrosion Inhibitors-A Review. Available at: [Link]
-
Aminophosphonates: Synthesis and practical application. ResearchGate. Available at: [Link]
-
Synthesis, characterization and application of a zirconium-based MOF-808 functionalized with isonicotinic acid for fast and efficient solid phase extraction of uranium(VI) from wastewater prior to its spectrophotometric determination. ResearchGate. Available at: [Link]
-
Organic Pyridinium Salts as Corrosion Inhibitors for Mild Steel in Acidic Wastewater: Experimental and DFT Study. MDPI. Available at: [Link]
-
Hydrolysis of p-nitrophenyl picolinate catalyzed by metal complexes of N-alkyl-3,5-bis(hydroxymethyl)-1,2,4-triazole in CTAB micelles. PubMed. Available at: [Link]
-
Continuous synthesis of PEGylated MIL-101(Cr) nanoparticles for neuroprotection. Available at: [Link]
- Synthesis and Catalytic Activity of Metal Coordination Polymers Containing 4-Sulphonic Acid. Google Patents.
-
4-(Pyridin-4-yl)thiazol-2-amine as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions. PMC. Available at: [Link]
-
Catalytic Application of Functionalized Bimetallic–Organic Frameworks with Phosphorous Acid Tags in the Synthesis of Pyrazolo[4,3-e]pyridines. PMC. Available at: [Link]
-
Comprehensive Review of Synthesis, Optical Properties and Applications of Heteroarylphosphonates and Their Derivatives. PMC. Available at: [Link]
-
Antiviral activity of phosphonylmethoxyalkyl derivatives of purine and pyrimidines. PubMed. Available at: [Link]
-
Assessment of Inhibitive Drugs for Corrosion Inhibition Applications in Petrochemical Plants. Available at: [Link]
-
Corrosion Inhibition Investigation of Small Organic Inhibitor on API5LX60 Steel in 3.5% NaCl Solution with CO2 Saturation. Available at: [Link]
-
Water-based synthesis and characterisation of a new Zr-MOF with a unique inorganic building unit. Semantic Scholar. Available at: [Link]
-
POM@MOF Hybrids: Synthesis and Applications. MDPI. Available at: [Link]
-
Chiral Phosphoric Acid-Catalyzed Asymmetric [4 + 2] Cycloadditions of Photogenerated o-Quinodimethanes with Vinylazaarenes. Organic Letters. Available at: [Link]
-
Experimental and Theoretical Studies on Corrosion Inhibition Performance of Pyridine Derivatives for Mild Steel in Acid Solution. Chemical Methodologies. Available at: [Link]
-
Metal-Free Phosphination and Continued Functionalization of Pyridine: A Theoretical Study. Available at: [Link]
-
(PDF) Polyoxometalates for the Catalytic Reduction of Nitrogen Oxide and Derivatives: From Novel Structures to Functional Applications. ResearchGate. Available at: [Link]
-
An Analysis of the Effect of the Zirconium Precursor of MOF-808 on Its Thermal, Structural, and Surface Properties. ChemRxiv. Available at: [Link]
-
Phosphoramidate derivatives of acyclovir: synthesis and antiviral activity in HIV-1 and HSV-1 models in vitro. PubMed. Available at: [Link]
-
Heterogeneous Catalysis of Polyoxometalate Based Organic–Inorganic Hybrids. MDPI. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Pyridylmethylphosphonic Acid
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 4-Pyridylmethylphosphonic acid. As laboratory professionals, our responsibility extends beyond the discovery phase to encompass the entire lifecycle of the chemicals we handle, ensuring the safety of ourselves, our colleagues, and the environment. This document is designed to instill a deep understanding of the principles behind the procedures, fostering a culture of safety and regulatory adherence.
Core Principles and Hazard Assessment
Understanding the inherent risks of a compound is the foundation of its safe management. This compound, while not having an extensive, unique hazard profile in publicly available literature, belongs to chemical families—pyridines and phosphonic acids—whose properties guide our approach. The available safety data for its monohydrate form identifies it as a substance that causes skin and serious eye irritation[1].
The core principle for disposing of this and any other specialized laboratory chemical is to treat it as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional. This approach ensures maximum protection and compliance with local, state, and federal regulations[2][3]. Disposal must always be directed through an approved waste disposal plant or a licensed hazardous waste handler[4][5]. Never discharge this compound or its solutions into drains or general trash[6].
Key Hazard Summary
| Hazard Classification | Description | Primary Precaution | Source |
| Skin Corrosion/Irritation | Causes skin irritation. | Wear protective gloves and clothing. Wash skin thoroughly after handling. | [1][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Wear safety goggles or a face shield. | [1][7] |
| Acute Oral Toxicity (Category 4) | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Rinse mouth if ingested. | [8] |
| Aquatic Hazard (Chronic) | Toxic to aquatic life with long-lasting effects. | Avoid release to the environment. | [8] |
This table synthesizes data from related phosphonic acid and pyridine compounds to provide a conservative safety profile.
Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)
Before beginning any process that will generate waste, establishing a safe working environment is paramount. The causality is simple: minimizing exposure eliminates risk.
-
Engineering Controls : Always handle this compound, both in its pure form and in solution, within a certified chemical fume hood. This provides primary containment, protecting the user from inhaling dust or aerosols and preventing the contamination of the general laboratory space[9]. Ensure that an eyewash station and a safety shower are readily accessible and unobstructed[5][9].
-
Personal Protective Equipment (PPE) : The appropriate PPE acts as the last line of defense.
-
Eye and Face Protection : Wear tight-sealing safety goggles and a face shield to protect against splashes and airborne particles[1][5].
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use. Contaminated gloves should be removed and disposed of as hazardous waste[1][5].
-
Protective Clothing : A standard laboratory coat is required. For tasks with a higher risk of splashing, consider a chemically resistant apron[5].
-
Step-by-Step Waste Disposal Protocol
This protocol provides a self-validating system for the collection and disposal of this compound waste. Following these steps methodically ensures regulatory compliance and laboratory safety.
Step 1: Waste Segregation
The first and most critical step is to segregate the waste at the point of generation. Never mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department. Incompatible materials can lead to dangerous chemical reactions. This compound may react violently with strong bases, oxidizing agents, and certain metals[8].
Step 2: Container Selection
Choose a waste container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is typically appropriate[10]. The container must be in good condition, free of cracks or leaks.
Step 3: Waste Collection
-
Solid Waste : Collect pure, unadulterated this compound powder in a designated solid waste container. Use a dedicated scoop or spatula.
-
Contaminated Labware : Items like gloves, weigh boats, and pipette tips that are contaminated with the chemical should be placed in a separate, clearly labeled solid waste container.
-
Aqueous Solutions : Collect aqueous solutions in a designated liquid waste container. Do not overfill the container; a general rule is to fill to no more than 80% capacity to allow for vapor expansion and prevent spills.
Step 4: Labeling
Proper labeling is a regulatory mandate and a critical safety communication tool. As soon as the first drop of waste is added, affix a hazardous waste label to the container[10]. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the accumulation started
-
The associated hazards (e.g., "Irritant," "Corrosive")
Step 5: Temporary Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be under the control of the laboratory personnel, at or near the point of generation. The container must be kept closed at all times except when adding waste[10]. Store it in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.
Step 6: Disposal Request
Once the waste container is full or you have finished the project, arrange for its disposal through your institution's EHS department. Follow their specific procedures for requesting a waste pickup. Do not allow waste to accumulate for extended periods.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Spill and Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, seek medical attention[1][7].
-
Eye Contact : Immediately rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention[1][4].
-
Small Spill (Solid) : If the material is a solid powder, ensure it is moist before cleanup to prevent dust formation. Gently apply water or mist the powder. Carefully sweep the material using a dampened absorbent pad and place it into a labeled hazardous waste container. Do not sweep dry powder[11].
-
Small Spill (Liquid) : Absorb the spill with an inert material such as vermiculite, dry sand, or a chemical absorbent pad. Place the contaminated absorbent into a sealed and labeled hazardous waste container[3].
-
Large Spill : Evacuate the immediate area. Alert your supervisor and contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment[12].
By internalizing these procedures and the scientific rationale behind them, you contribute to a robust safety culture that protects you, your research, and your institution.
References
-
Safe Handling of Picric Acid . (2017, July 14). University of Wisconsin-Madison Environment, Health & Safety. Retrieved from [Link]
-
Production, Import, Use, and Disposal of Pyridine . (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
-
Phosphoric Acid, Dimethyl 4-(Methylthio)- Phenyl Ester Hazard Summary . (n.d.). New Jersey Department of Health. Retrieved from [Link]
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Phosphoric Acid . (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
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Hazardous Materials Management Plan . (2026, January). Unknown Source. Retrieved from [Link]
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Perfluoroalkyl phosphonic and phosphinic acids: Environment tier II assessment . (2018, June 29). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]
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Safety Data Sheet: Pyridine . (n.d.). Carl ROTH. Retrieved from [Link]
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Hazardous Materials Disposal Guide . (2019, June 12). Nipissing University. Retrieved from [Link]
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Phosphoric Acid in Workplace Atmospheres . (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Hazard Summary: Pyridine . (n.d.). New Jersey Department of Health. Retrieved from [Link]
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(Pyridin-4-ylamino)methylphosphonic acid . (n.d.). PubChem. Retrieved from [Link]
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Phosphoric acid - NIOSH Pocket Guide to Chemical Hazards . (n.d.). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]
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Pyrophosphoric acid . (n.d.). Wikipedia. Retrieved from [Link]
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Chemical Properties of 4-Pyridinecarboxylic acid, methyl ester . (n.d.). Cheméo. Retrieved from [Link]
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Phosphonic Acid Safety Guide . (n.d.). Scribd. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of 4-Pyridylmethylphosphonic Acid: Essential Protective Measures and Protocols
Navigating the complexities of novel chemical compounds is the cornerstone of research and development. 4-Pyridylmethylphosphonic acid, a molecule of interest in various scientific pursuits, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed operational plan, outlining the necessary personal protective equipment (PPE), handling procedures, and emergency responses. As a self-validating system, these protocols are designed to create a secure research environment by explaining the causality behind each safety recommendation.
Hazard Identification and Risk Assessment
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, a robust safety protocol can be established by examining the hazards associated with its constituent chemical classes: phosphonic acids and pyridine derivatives.
-
Phosphonic Acids: This group of compounds is known to be corrosive and can cause severe skin burns and eye damage.[1] They are often harmful if swallowed and can cause irritation to the respiratory system.[1]
-
Pyridine Derivatives: Compounds containing a pyridine ring can present risks of skin, eye, and respiratory irritation.[2]
Therefore, it is imperative to treat this compound as a hazardous substance, assuming it may cause skin and eye irritation or burns, respiratory tract irritation, and may be harmful if ingested.[2][3]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to minimize exposure through all potential routes: dermal, ocular, and inhalation. Personal protective equipment should be selected based on a thorough risk assessment of the specific procedures being performed.
| Equipment | Specification | Rationale for Use |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used for splash hazards.[4] | Protects against splashes and airborne particles, preventing severe eye irritation or damage.[3][5] |
| Hand Protection | Chemically impermeable gloves (e.g., nitrile or neoprene). Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[4] | Prevents direct skin contact, which can lead to irritation or chemical burns.[3][5] |
| Protective Clothing | A full-sleeved laboratory coat. A chemical-resistant apron may be required for larger quantities. | Protects skin and personal clothing from contamination.[1][5] |
| Respiratory Protection | Use only in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved particulate respirator or a full-face respirator may be necessary.[4][6] | Prevents inhalation of the compound, which could cause respiratory irritation.[7] |
Standard Operating Procedure: Handling and Storage
Adherence to a strict operational workflow is critical for minimizing the risk of exposure and contamination.
Preparation and Handling
-
Ventilation is Key: Always handle this compound in a well-ventilated area.[4] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Don PPE: Before handling the chemical, ensure all required PPE is correctly worn.[8]
-
Avoid Dust Formation: If working with a solid form of the compound, handle it carefully to avoid creating dust.[4]
-
Portioning: When weighing or transferring the chemical, use spark-proof tools and conduct these activities in a designated area to contain any potential spills.[4]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2][6] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][6]
Storage
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[2][4]
-
Keep the compound away from incompatible materials, such as strong bases or oxidizing agents.[2]
-
Ensure the storage container is clearly labeled with the chemical name and any relevant hazard warnings.
Emergency Protocols: Spill and Exposure Response
Immediate and correct response to an emergency can significantly mitigate potential harm.
Accidental Release or Spill
In the event of a spill, the primary objective is to contain the material safely and decontaminate the area without exposing personnel.
Caption: Workflow for responding to a chemical spill.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess and Protect: If the spill is minor and you are trained to handle it, don the appropriate PPE, including respiratory protection if necessary.[4]
-
Contain: Prevent the spill from spreading by covering it with an absorbent, inert material like sand or vermiculite.[8]
-
Collect: Carefully scoop the contained material into a suitable, clearly labeled container for chemical waste.[4][8] Avoid actions that could raise dust.
-
Decontaminate: Clean the spill area with a detergent and water solution, followed by a rinse with water.[9]
-
Dispose: Seal the waste container and dispose of it as hazardous waste through your institution's Environmental Health & Safety (EHS) office.[2][3]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area with plenty of soap and water.[2] If irritation or burns develop, seek medical attention.
-
Inhalation: Move the affected person to fresh air.[2][4] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4] Call a poison control center or doctor immediately.[2][3]
Disposal Plan
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Segregation and Collection: Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[10] Use appropriate containers that are resistant to corrosion.[11]
-
Neutralization (if applicable): For acidic waste, neutralization with a suitable base like sodium bicarbonate may be a required pre-treatment step.[11][12][13] This should only be performed by trained personnel following a specific, validated protocol.
-
Regulatory Compliance: Disposal must adhere strictly to local, state, and federal environmental regulations.[4] Contact your institution's EHS department for specific guidance on hazardous waste pickup and disposal procedures.[11][14]
By integrating these safety protocols into your daily laboratory operations, you can effectively manage the risks associated with handling this compound, fostering a secure and productive research environment.
References
-
Chemos GmbH & Co.KG. (2022, December 6). Safety Data Sheet: Poly(Methylmethacrylate). [Link]
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Office of Research, University of Maryland, Baltimore. Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. [Link]
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New Jersey Department of Health. (2002, April). PHOSPHORIC ACID, DIMETHYL 4-(METHYLTHIO)- PHENYL ESTER HAZARD SUMMARY. [Link]
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Carus. (2025, April 7). What You Need to Know: Safety & Handling of Phosphates. [Link]
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University of Wisconsin-Madison, Environment, Health & Safety. Safe Handling of Picric Acid. [Link]
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Greenflow. (2024, October 1). How to Get Rid of Acidic Waste Safely and Responsibly. [Link]
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Stanford Environmental Health & Safety. Decontamination - Biosafety Manual. [Link]
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Scribd. Phosphonic Acid Safety Guide. [Link]
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U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC. [Link]
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Defense Centers for Public Health. Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. [Link]
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Gold Refining. (2022, March 10). How To Properly Dispose Waste Acid?[Link]
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Greenflow. (2024, October 1). How to Dispose of Acid Safely: A Step-by-Step Guide. [Link]
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National Industrial Chemicals Notification and Assessment Scheme. (2015, July 3). Phosphonic acid: Human health tier II assessment. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
